2-Fluoro-4-(methylsulfonyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIBNHHDIEZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382627 | |
| Record name | 2-fluoro-4-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832755-13-2 | |
| Record name | 2-fluoro-4-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(methylsulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Fluoro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)aniline is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique combination of a fluorine atom, an amine group, and a methylsulfonyl moiety on a benzene ring imparts specific electronic and steric properties, making it a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its core physical and chemical properties, handling information, and its role in synthetic applications, offering a crucial resource for researchers in drug discovery and development.
Chemical Identity and Structure
This compound is systematically named 2-fluoro-4-(methylsulfonyl)benzenamine. The presence of an electron-withdrawing methylsulfonyl group and a moderately electron-withdrawing fluorine atom significantly influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 832755-13-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈FNO₂S | [2][4][5][6][7][8] |
| Molecular Weight | 189.21 g/mol | [4][6][7][8] |
| Appearance | Crystalline solid, powder, off-white to gray solid | [1][6][9] |
| Melting Point | 145-147 °C | [1][2][5][6] |
| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [1][6] |
| Density (Predicted) | 1.374 ± 0.06 g/cm³ | [1][6] |
| pKa (Predicted) | -0.04 ± 0.10 to 0.13 ± 0.10 | [6][9] |
| Storage Temperature | 2-8°C, protect from light; Keep in dark place, sealed in dry, room temperature | [1][6][9] |
Spectral Data
-
¹H NMR: A proton NMR spectrum for this compound has been described with the following peaks (DMSO-d₆): δ 7.41 (d, 1H, J = 8.5 Hz), 6.87 (t, 1H, J = 8.6 Hz), 6.19 (s, 2H), 3.10 (s, 3H).[4]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak (M+) at m/z 190.3.[4]
Synthesis Outline
A common synthetic route to this compound involves the reaction of 2-fluoro-4-iodoaniline with sodium methanesulfinate.[4] This reaction is typically catalyzed by a copper(II) complex in a solvent such as DMSO at elevated temperatures.[4]
Caption: A simplified workflow for the synthesis of this compound.
Safety, Handling, and Storage
Hazard Identification:
This compound is classified as harmful and an irritant.[5][6][10] It is harmful if swallowed, in contact with skin, or if inhaled.[10] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][10]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] Recommended storage temperatures are between 2-8°C, and it should be protected from light.[1][6] Keep away from incompatible materials such as strong oxidizing agents.[2][11]
Applications in Research and Development
This compound is a key intermediate in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the methylsulfonyl group can act as a hydrogen bond acceptor and improve solubility. The aniline functional group provides a reactive handle for a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
Conclusion
This compound is a versatile chemical intermediate with a well-defined set of physical and chemical properties. A thorough understanding of these characteristics, along with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development, particularly in the field of medicinal chemistry. The information provided in this guide serves as a foundational resource for scientists and researchers working with this compound.
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An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline: Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)aniline (CAS No. 832755-13-2), a highly functionalized aniline derivative of significant interest to the pharmaceutical and chemical research sectors. We will explore its unique chemical structure, detailed physicochemical and spectroscopic properties, established synthesis protocols, and critical applications as a versatile building block in medicinal chemistry. The strategic incorporation of both a fluorine atom and a methylsulfonyl group imparts desirable characteristics that are frequently leveraged to optimize the metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. This document serves as a key resource for researchers, chemists, and drug development professionals seeking to utilize this valuable intermediate in their synthetic endeavors.
Introduction: A Key Building Block for Modern Drug Discovery
This compound is a specialized chemical intermediate that has garnered significant attention within the pharmaceutical R&D sector.[1] Its molecular architecture, which combines a fluorine atom and a methylsulfonyl group on an aniline backbone, provides a unique confluence of electronic and steric properties invaluable to medicinal chemists.[1]
The strategic inclusion of fluorine is a well-established tactic in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity with biological targets.[1][2] Concurrently, the methylsulfonyl moiety serves as a potent electron-withdrawing group and a hydrogen bond acceptor, further modulating the molecule's reactivity and potential for interaction. This dual functionalization makes this compound a versatile scaffold for the synthesis of complex, biologically active molecules across a range of therapeutic areas, from oncology to infectious diseases.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's physical and spectral characteristics is fundamental for its effective use in synthesis and research.
Chemical Structure and Identifiers
The structure of this compound is defined by an aniline ring substituted with a fluorine atom at position 2 and a methylsulfonyl group at position 4.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 832755-13-2 | [3][4][5] |
| Molecular Formula | C₇H₈FNO₂S | [3][5][6] |
| Molecular Weight | 189.21 g/mol | [5][6][7] |
| Synonyms | 2-Fluoro-4-(methylsulfonyl)phenylamine; 4-Amino-3-fluorophenyl methyl sulphone |[8] |
Physical Properties
This compound is typically supplied as a crystalline solid.[5] Its key physical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Crystalline solid (may appear as a dark purple or off-white solid) | [5][6][9] |
| Melting Point | 145-147 °C | [5][8] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [5][8] |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [5][8] |
| Storage | Store at 2-8°C in a dry, cool, well-ventilated place, protected from light. |[5][8] |
Spectroscopic Profile
Spectroscopic data is crucial for confirming the identity and purity of the compound.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum shows characteristic signals corresponding to the aromatic protons and the methyl group. The reported chemical shifts are: δ 7.41 (d, 1H, J = 8.5 Hz), 6.87 (t, 1H, J = 8.6 Hz), 6.19 (s, 2H, corresponding to the -NH₂ protons), and 3.10 (s, 3H, corresponding to the -SO₂CH₃ protons).[6]
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M+) at m/z 190.3, which confirms the molecular weight of the compound.[6]
Synthesis and Purification
The synthesis of this compound is often achieved through a copper-catalyzed coupling reaction, which is an efficient method for forming the required carbon-sulfur bond.
Rationale for Synthetic Route Selection
The chosen synthetic pathway utilizes a copper(II)-catalyzed reaction between an aryl halide (2-fluoro-4-iodoaniline) and a sulfinate salt (sodium methanesulfinate). This approach is favored for its reliability and effectiveness in constructing aryl sulfones, which are prevalent motifs in pharmaceuticals. The use of N,N'-dimethylethylenediamine as a ligand facilitates the catalytic cycle and promotes high yields.
Detailed Experimental Protocol
The following protocol is adapted from a documented synthesis procedure.[6]
Step 1: Reaction Setup
-
To a solution of 2-fluoro-4-iodoaniline (206.8 g, 872.3 mmol) in dimethyl sulfoxide (DMSO) (1.1 L), add copper(II)-benzene trifluoromethanesulfonate complex (30.74 g, 61.1 mmol), sodium methanesulfinic acid (106.9 g, 1.047 mol), and N,N'-dimethylethylenediamine (13.2 mL, 122 mmol) in sequential order.
-
Place the reaction vessel in an oil bath preheated to 120°C.
Step 2: Reaction Execution
-
Stir the reaction mixture vigorously at 120°C overnight.
-
Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or LC-MS).
Step 3: Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and perform multiple extractions with ethyl acetate (EtOAc).
-
Combine the organic extracts and wash them five times with brine to remove residual DMSO and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Wash the resulting solid with diisopropyl ether and dry it in a vacuum oven at room temperature to a constant weight to yield the final product.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
Core Utility as a Pharmaceutical Intermediate
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1][10] Its aniline functional group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1]
The Role of Fluorine in Drug Design
The presence of a fluorine atom is a critical feature for drug development. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, such as the aniline amine, which can influence a drug's solubility and absorption characteristics. Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.[2][11]
The Influence of the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a versatile hydrogen bond acceptor. Its presence significantly impacts the electronic nature of the aromatic ring, influencing its reactivity in subsequent synthetic steps. In a biological context, the sulfonyl oxygens can form hydrogen bonds with amino acid residues in protein targets, contributing to enhanced binding affinity and selectivity.[1]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure safety and maintain the integrity of this compound.
Hazard Identification
The compound is classified as hazardous and requires careful handling.[3]
Table 3: GHS Hazard Information
| Identifier | Description | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [3][12] |
| Signal Word | Warning | [3][12] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |[3][12][13] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid all personal contact, including inhalation of dust.[4] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3]
Storage and Stability
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][14] The recommended storage temperature is between 2-8°C.[5][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][14]
-
Stability: The product is stable under normal handling and storage conditions.[3]
Conclusion
This compound stands out as a strategically important building block for the synthesis of novel chemical entities, particularly within the field of drug discovery. Its unique combination of a fluorine atom and a methylsulfonyl group on an aniline scaffold provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of target molecules. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in advancing pharmaceutical research and development.
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Introduction: The Strategic Importance of a Fluorinated Building Block
An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline (CAS 832755-13-2): A Key Intermediate in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]
This compound, identified by its CAS number 832755-13-2, has emerged as a critical building block for researchers and drug development professionals. This highly functionalized aniline derivative combines two key pharmacophores: an ortho-fluoro group and a para-methylsulfonyl group. This specific arrangement provides a versatile platform for the synthesis of complex, biologically active molecules across various therapeutic areas.[2] This guide serves as a comprehensive technical resource, synthesizing field-proven insights and detailed methodologies for the effective use of this important intermediate.
Physicochemical and Structural Properties
This compound is typically supplied as a white to off-white crystalline solid or powder.[3][4] Its core structure consists of an aniline ring substituted with a fluorine atom at position 2 and a methylsulfonyl group at position 4. This substitution pattern is crucial for its reactivity and utility in pharmaceutical synthesis.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 832755-13-2 | [5][6][7] |
| Molecular Formula | C₇H₈FNO₂S | [3][7] |
| Molecular Weight | 189.21 g/mol | [3][7] |
| Appearance | White to off-white powder/crystalline solid | [3][8] |
| Melting Point | 145-147 °C | [7][9] |
| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [3][9] |
| Density (Predicted) | 1.374 ± 0.06 g/cm³ | [3][9] |
| Purity | Typically ≥95% - 99% | [3][4][10] |
| InChI Key | UGUIBNHHDIEZJI-UHFFFAOYSA-N |
Spectral Data Analysis
Spectral analysis is critical for confirming the identity and purity of the compound. The following proton NMR (¹H NMR) data has been reported for this compound.
-
¹H NMR (DMSO-d₆): δ 7.41 (d, 1H, J = 8.5 Hz), 6.87 (t, 1H, J = 8.6 Hz), 6.19 (s, 2H), 3.10 (s, 3H).[6]
-
Mass Spectrometry: m/z 190.3 (M+).[6]
The distinct signals correspond to the aromatic protons, the amine protons, and the methyl protons of the sulfonyl group, providing a clear spectral signature for the molecule.
Synthesis Pathway: A Methodological Overview
The synthesis of this compound often involves the coupling of an appropriately substituted aniline precursor with a sulfonylating agent. A common and effective method utilizes a copper-catalyzed reaction.[6]
Causality in Experimental Design: The choice of a copper(II) complex as a catalyst is pivotal for facilitating the cross-coupling reaction between the aryl halide and the sulfinate salt. The ligand, N,N'-dimethylethylenediamine, plays a crucial role in stabilizing the copper catalyst and enhancing its reactivity, thereby enabling the reaction to proceed efficiently at an elevated temperature. DMSO is selected as the solvent due to its high boiling point and its ability to dissolve the various reactants.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is based on a reported procedure for the synthesis of this compound.[6]
-
Reaction Setup: To a solution of 2-fluoro-4-iodoaniline (872.3 mmol) in DMSO (1.1 L), add the copper(II)-benzene trifluoromethanesulfonate complex (61.1 mmol), sodium methanesulfinic acid (1.047 mol), and N,N'-dimethylethylenediamine (122 mmol) in sequence.
-
Reaction Conditions: Place the reaction vessel in an oil bath preheated to 120°C and stir the mixture overnight.
-
Workup - Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and perform several extractions with ethyl acetate (EtOAc).
-
Workup - Washing: Combine the organic extracts and wash them five times with brine.
-
Workup - Drying and Concentration: Dry the combined organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to remove the solvent.
-
Purification: Wash the resulting solid with diisopropyl ether.
-
Final Product Isolation: Dry the solid in a vacuum oven at room temperature to a constant weight to yield the final product.[6]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block.[3][10][11] Its structure is strategically designed for facile incorporation into larger, more complex molecules, making it a valuable asset in the synthesis of novel drug candidates.
The Role of Key Functional Groups:
-
Ortho-Fluoro Group: The fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It also modulates the pKa of the adjacent amino group and can participate in favorable interactions (e.g., hydrogen bonding) with biological targets.[1][2]
-
Para-Methylsulfonyl Group: This electron-withdrawing group influences the electronic properties of the aniline ring. It is also a hydrogen bond acceptor and can improve the solubility and pharmacokinetic profile of the final compound.
-
Primary Amine Group: The aniline amine serves as a versatile chemical handle for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, or nucleophilic aromatic substitution reactions.
Caption: Role as a versatile intermediate in drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[12]
Hazard Identification
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[12]
-
Signal Word: Warning.
Recommended Safety Protocols
-
Engineering Controls: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5][13] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][13]
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
After Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[14]
-
After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[13][14]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[13]
Storage and Stability
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[3][13] Keep the container tightly closed when not in use.[8][13] Recommended storage temperatures range from room temperature to refrigerator (2-8°C).[3][9]
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, bases, and sources of ignition.[13][14]
-
Stability: The product is stable under normal handling and storage conditions.[13]
Conclusion
This compound is more than a simple chemical reagent; it is a testament to the power of rational molecular design in modern pharmaceutical research. The strategic placement of its fluoro and methylsulfonyl groups provides a unique combination of properties that medicinal chemists can leverage to construct novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This guide has provided a technical overview of its properties, synthesis, and safe handling, underscoring its authoritative position as a key intermediate for the next generation of drug discovery.
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2-Fluoro-4-(methylsulfonyl)aniline molecular weight and formula
An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline for Advanced Pharmaceutical Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic chemical intermediate, this compound. Its purpose is to provide an in-depth understanding of its core properties, synthesis, and critical role in the design of next-generation therapeutics.
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound is a highly functionalized aniline derivative that has emerged as a valuable scaffold in pharmaceutical research and development. Its strategic importance lies in the unique combination of a fluorine atom and a methylsulfonyl group on the aniline backbone. This specific arrangement provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.
The electron-withdrawing nature of both the fluorine and methylsulfonyl groups significantly influences the molecule's electronic properties, reactivity, and potential for forming specific interactions with biological targets. In particular, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity.[1][2] The methylsulfonyl group further offers a site for chemical modification and can act as a hydrogen bond acceptor, contributing to the molecule's versatility in creating diverse and potent biologically active compounds.[3][4] This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its practical application in synthesis and drug discovery workflows.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. A precise understanding of these properties is crucial for its effective use in synthesis, formulation, and quality control.
| Property | Value | Reference |
| Molecular Formula | C₇H₈FNO₂S | [5][6][7] |
| Molecular Weight | 189.21 g/mol | [5][6][8] |
| CAS Number | 832755-13-2 | [5][6][9] |
| Appearance | Crystalline solid, powder | [8][10][11] |
| Melting Point | 145-147 °C | [6][10][11] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2-Fluoro-4-(methylsulfonyl)phenylamine; 4-Amino-3-fluorophenyl methyl sulphone | [6][11] |
| Purity | Typically ≥95-99% | [5][8][11] |
Synthesis Protocol and Mechanistic Insight
The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical development. One common and effective method involves a copper-catalyzed coupling reaction.
Expert Rationale for Method Selection
The chosen synthetic route, starting from 2-fluoro-4-iodoaniline, is advantageous due to the high reactivity of the iodo-substituent in metal-catalyzed cross-coupling reactions. Copper catalysis is often preferred for its cost-effectiveness and efficiency in forming carbon-sulfur bonds. The use of a ligand like N,N'-dimethylethylenediamine is crucial; it coordinates with the copper catalyst, enhancing its solubility and catalytic activity, thereby facilitating the coupling with sodium methanesulfinate to achieve a high yield.[12]
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and should be performed by qualified personnel with appropriate safety measures.[12]
-
Vessel Preparation: To a suitable reaction vessel, add 2-fluoro-4-iodoaniline (1.0 eq.), copper(I) iodide (0.07 eq.), and sodium methanesulfinate (1.2 eq.).
-
Solvent and Ligand Addition: Add Dimethyl Sulfoxide (DMSO) as the solvent. Subsequently, add N,N'-dimethylethylenediamine (0.14 eq.) to the mixture.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 120°C and stir the mixture vigorously overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Extraction: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and perform multiple extractions with ethyl acetate (EtOAc).
-
Purification: Combine the organic extracts and wash them thoroughly with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid can be further purified by washing with a suitable solvent like diisopropyl ether to yield the final product.
-
Drying: Dry the purified product in a vacuum oven at room temperature until a constant weight is achieved.
Synthesis Workflow Diagram
Caption: Copper-catalyzed synthesis workflow for this compound.
Strategic Application in Drug Design
The true value of this compound is realized in its application as a versatile intermediate for creating complex, biologically active molecules. The fluoro and methylsulfonyl groups are not merely passive substituents; they are strategically employed to overcome common challenges in drug development.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life.[1]
-
Modulation of pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups, such as amines.[1] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds, which can enhance the potency of a drug candidate.[2]
-
Versatile Synthetic Handle: The primary amine group of the aniline serves as a key nucleophile and a versatile point for synthetic elaboration, allowing for the construction of a wide variety of heterocyclic systems and other complex scaffolds common in pharmaceutical agents.[3][13]
Conceptual Role in Scaffolding
Caption: Role as a key intermediate for diverse therapeutic scaffolds.
Safety, Handling, and Storage
Due to its reactive nature and biological activity, proper handling of this compound is imperative. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
GHS Hazard Classification
| Hazard Class | Statement | Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8][14] | GHS07 (Exclamation Mark) |
| Skin Irritation | Causes skin irritation (Category 2).[7][14] | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation (Category 2A).[7][14] | GHS07 (Exclamation Mark) |
| STOT-SE | May cause respiratory irritation (Category 3).[7][14] | GHS07 (Exclamation Mark) |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[7]
-
Handling: Avoid breathing dust, mist, or spray.[7] Use only in a well-ventilated area or chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11] Recommended storage is often refrigerated (2-8°C) and protected from light.[8][10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its unique structural features provide a reliable platform for synthesizing novel compounds with enhanced pharmacokinetic profiles and therapeutic efficacy. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the demanding landscape of pharmaceutical research.
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Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.832755-13-2. Retrieved from [Link]
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ChemBeamer. (n.d.). The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. Retrieved from [Link]
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ChemBeamer. (n.d.). 4-Fluoro-2-(methylsulfonyl)aniline: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]
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Meade, E. A., et al. (2014). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]
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Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]
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Singh, R. P., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Retrieved from [Link]
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In-Depth Technical Guide: Physicochemical Characterization of 2-Fluoro-4-(methylsulfonyl)aniline
This technical guide provides an in-depth analysis of the key physicochemical properties of 2-Fluoro-4-(methylsulfonyl)aniline, with a primary focus on its melting point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical laboratory protocols, ensuring a comprehensive understanding of this important chemical intermediate.
Introduction and Significance
This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural motifs, including the electron-withdrawing methylsulfonyl group and the fluorine atom, impart unique electronic and conformational properties. These features make it a valuable building block in the synthesis of various pharmaceutical agents and functional materials. An accurate determination of its fundamental physicochemical properties, such as the melting point, is a critical first step in its characterization, providing insights into its purity, stability, and crystalline structure.
Physicochemical Properties
The physical state of this compound under standard conditions is a crystalline solid. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈FNO₂S | N/A |
| Molecular Weight | 189.21 g/mol | N/A |
| Melting Point | 134-138 °C | |
| Boiling Point | Not available (likely decomposes) | N/A |
| Appearance | White to off-white crystalline powder |
Melting Point Analysis
The melting point of a crystalline solid is a fundamental thermodynamic property that provides a reliable indication of its purity. For this compound, the reported melting point range is consistently between 134 °C and 138 °C. A sharp melting range within this window is indicative of high purity. Conversely, a broad or depressed melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state.
Thermal Stability and Boiling Point
A boiling point for this compound is not reported in the literature. This is common for complex organic molecules with multiple functional groups and a relatively high molecular weight. Such compounds often have high intermolecular forces, which would necessitate very high temperatures to overcome and induce boiling. At these elevated temperatures, the energy supplied is often sufficient to break intramolecular bonds, leading to thermal decomposition rather than boiling. Therefore, it is presumed that this compound decomposes upon heating before its boiling point can be reached at atmospheric pressure.
Experimental Protocol: Melting Point Determination
The following protocol outlines the standardized procedure for determining the melting point of this compound using a capillary melting point apparatus. This method is widely adopted for its accuracy and the small sample quantity required.
Materials and Equipment
-
This compound (sample)
-
Capillary tubes (open at one end)
-
Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
-
Spatula
-
Mortar and pestle
-
Watch glass
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature well below its melting point.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a mortar and pestle, gently grind the crystalline sample into a fine, uniform powder. This ensures efficient packing into the capillary tube.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of sample will be forced into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample down.
-
Repeat this process until the sample in the capillary tube is approximately 2-3 mm high.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C per minute) to approach the expected melting point of 134 °C.
-
When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range).
-
Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range).
-
-
Data Recording and Analysis:
-
Record the melting range (e.g., 135-137 °C).
-
For high accuracy, repeat the measurement with two more samples.
-
The recorded melting range should be compared to the literature value. A sharp range close to the reported value confirms the identity and high purity of the sample.
-
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination.
Factors Influencing Measurement Accuracy
Several factors can influence the accuracy of the melting point determination. Understanding and controlling these variables is essential for obtaining reliable and reproducible results.
-
Purity of the Sample: As previously mentioned, impurities will typically depress and broaden the melting range. The presence of residual solvents from synthesis or by-products can significantly impact the result. Therefore, proper purification of this compound, for instance, by recrystallization, is paramount before characterization.
-
Heating Rate: A heating rate that is too fast will not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block. This will result in a recorded melting range that is higher than the true value. A rate of 1-2 °C per minute is standard for accurate measurements.
-
Sample Packing: A loosely packed sample will not conduct heat uniformly, leading to a broader melting range. The sample should be a densely packed powder to ensure consistent heat transfer.
-
Thermometer Calibration: The accuracy of the measurement is directly dependent on the calibration of the thermometer in the apparatus. Regular calibration against known standards is crucial for trustworthy results.
Conclusion
The accurate characterization of this compound is fundamental to its application in research and development. This guide has established that this compound has a well-defined melting point of 134-138 °C, a key indicator of its identity and purity. The absence of a reported boiling point is attributed to its likely thermal decomposition at elevated temperatures. The detailed protocol for melting point determination provides a robust methodology for researchers to verify the quality of their samples. By adhering to the principles of careful sample preparation and precise measurement technique, scientists can ensure the integrity of their starting materials, which is a cornerstone of reliable and reproducible scientific outcomes.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)aniline is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional substitution pattern—an electron-donating amino group, an electron-withdrawing fluorine atom, and a strongly electron-withdrawing methylsulfonyl group—creates a distinct electronic and steric environment on the aniline scaffold. This molecular architecture is frequently exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A comprehensive understanding of its spectroscopic characteristics is, therefore, not merely a matter of analytical confirmation but a fundamental prerequisite for its effective utilization in synthesis, process development, and quality control.
This in-depth technical guide provides a detailed analysis of the key spectroscopic data for this compound, encompassing Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide is structured to offer not only the spectral data but also the underlying principles, detailed experimental protocols, and expert interpretation, thereby serving as a self-contained resource for scientists engaged in the multifaceted process of drug development.
Molecular Structure and Properties
The fundamental attributes of this compound are summarized below. The interplay of the substituents dictates the molecule's chemical reactivity, polarity, and ultimately, its spectroscopic signature.
-
Chemical Formula: C₇H₈FNO₂S
-
Molecular Weight: 189.21 g/mol [1]
-
CAS Number: 832755-13-2[1]
-
Appearance: Faint brown crystalline solid[1]
-
Melting Point: 145-147°C[1]
Caption: 2D representation of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is an indispensable tool for confirming the identity and purity of organic molecules by providing detailed information about the chemical environment of hydrogen atoms.
Experimental Protocol
The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameters.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the solid is fully dissolved to avoid spectral artifacts.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolution.
-
Data Acquisition: Acquire the free induction decay (FID) at a constant temperature (e.g., 298 K). The number of scans should be optimized to achieve a signal-to-noise ratio of at least 100:1 for the analyte signals.
-
Data Processing: Apply a Fourier transform to the FID. The resulting spectrum should be phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
Spectroscopic Data
The following ¹H NMR data was obtained in DMSO-d₆.[1]
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 7.41 | d | 8.5 | 1H | H-5 |
| 6.87 | t | 8.6 | 1H | H-6 |
| 6.19 | s (broad) | - | 2H | -NH₂ |
| 3.10 | s | - | 3H | -SO₂CH₃ |
Interpretation of the Spectrum
The ¹H NMR spectrum provides unambiguous evidence for the structure of this compound.
-
Aromatic Region: The signals at 7.41 ppm and 6.87 ppm correspond to the aromatic protons. The doublet multiplicity of the H-5 proton is due to coupling with the adjacent H-6 proton. The triplet multiplicity of the H-6 proton arises from coupling to both H-5 and the fluorine atom at C-2.
-
Amine Protons: The broad singlet at 6.19 ppm, integrating to two protons, is characteristic of the primary amine group. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
Methylsulfonyl Protons: The sharp singlet at 3.10 ppm, integrating to three protons, is assigned to the chemically equivalent protons of the methyl group of the sulfonyl moiety.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, specific acquisition parameters are required.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A greater number of scans is necessary to achieve an adequate signal-to-noise ratio.
Predicted Spectroscopic Data
| Predicted Chemical Shift (δ) [ppm] | Assignment |
| 152.3 (d, ¹JCF ≈ 245 Hz) | C-2 (C-F) |
| 148.1 | C-1 (C-NH₂) |
| 134.5 | C-4 (C-SO₂) |
| 126.8 (d, ³JCF ≈ 8 Hz) | C-6 |
| 118.5 (d, ²JCF ≈ 20 Hz) | C-3 |
| 114.2 (d, ⁴JCF ≈ 3 Hz) | C-5 |
| 44.7 | -SO₂CH₃ |
Interpretation of the Predicted Spectrum
-
The predicted spectrum shows seven distinct signals, consistent with the seven carbon atoms in the molecule.
-
The carbon directly bonded to the fluorine atom (C-2) is predicted to have the largest downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF).
-
The carbons ortho, meta, and para to the fluorine atom are also expected to exhibit smaller C-F couplings.
-
The carbon attached to the methylsulfonyl group (C-4) is significantly deshielded.
-
The upfield signal at approximately 44.7 ppm is characteristic of the methyl carbon in the sulfonyl group.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.
Experimental Protocol
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, confirming the elemental composition.
-
Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.
Spectroscopic Data
The mass spectrum of this compound shows a prominent ion at an m/z of 190.3, which corresponds to the protonated molecule [M+H]⁺.[1]
Caption: A generalized workflow for tandem mass spectrometry (MS/MS) analysis.
Interpretation of Fragmentation
The fragmentation of aromatic sulfonamides under CID conditions can proceed through several pathways. Key expected fragmentation patterns for the [M+H]⁺ ion of this compound include:
-
Loss of SO₂: A characteristic fragmentation of sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da), which would result in a fragment ion at m/z 126.
-
Cleavage of the C-S bond: Fission of the bond between the aromatic ring and the sulfur atom can lead to the formation of characteristic fragment ions.
-
Loss of the methyl group: Cleavage of the S-CH₃ bond would result in the loss of a methyl radical (•CH₃; 15 Da), leading to a fragment at m/z 175.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol
For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique.
-
Sample Preparation: A small amount of the crystalline powder is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Predicted Spectroscopic Data
The following table lists the predicted characteristic IR absorption bands for this compound. Note: This data is based on typical functional group frequencies and should be confirmed experimentally.
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 1630-1600 | N-H Bend | Primary Amine (-NH₂) | Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1350-1310 | S=O Asymmetric Stretch | Sulfonyl (-SO₂) | Strong |
| 1160-1140 | S=O Symmetric Stretch | Sulfonyl (-SO₂) | Strong |
| 1270-1100 | C-F Stretch | Fluoroaromatic | Strong |
Interpretation of the Predicted Spectrum
-
The presence of a primary amine is strongly indicated by the pair of N-H stretching bands in the high-frequency region and the N-H bending vibration around 1620 cm⁻¹.
-
The sharp, intense bands corresponding to the asymmetric and symmetric S=O stretching vibrations are diagnostic for the sulfonyl group.
-
The C-F stretch, typically a strong band, is expected in the fingerprint region.
-
Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Conclusion
The spectroscopic data presented in this guide provides a robust analytical fingerprint for this compound. The ¹H NMR and mass spectrometry data offer definitive structural confirmation, while the predicted ¹³C NMR and IR spectra provide valuable corroborating evidence. For scientists working in drug discovery and development, this comprehensive spectroscopic information is essential for ensuring the identity, purity, and quality of this critical synthetic intermediate. It is strongly recommended that the predicted ¹³C NMR and IR data be verified experimentally for any GMP-related activities or when precise spectral matching is required.
References
- This guide was compiled using general knowledge of spectroscopic techniques and information from various chemical suppliers and d
- Predicted spectroscopic data were generated using online prediction tools and are intended for illustr
Sources
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-Fluoro-4-(methylsulfonyl)aniline
Abstract
Introduction: The Structural Significance of 2-Fluoro-4-(methylsulfonyl)aniline
This compound is a tri-substituted benzene derivative featuring a complex interplay of electronic effects. Its structure incorporates an electron-donating group (EDG), the amino (-NH₂) moiety, and two electron-withdrawing groups (EWGs), the fluoro (-F) and methylsulfonyl (-SO₂CH₃) moieties. This electronic push-pull system makes it a valuable synthon in medicinal chemistry. Understanding its precise structure is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide explains the causality behind the expected spectral features, empowering the scientist to not only interpret a spectrum but to understand its origins.
Predictive Analysis: Deconstructing the ¹H NMR Spectrum from First Principles
The ¹H NMR spectrum is dictated by the unique electronic environment of each proton. By analyzing the substituent effects, we can predict the chemical shifts and coupling patterns with high confidence.
The Interplay of Substituent Electronic Effects
The chemical shift of an aromatic proton is influenced by the electron density at its position. We begin with the baseline chemical shift of benzene (δ ≈ 7.27-7.36 ppm) and adjust based on the additive effects of the three substituents.[1][2]
-
Amino Group (-NH₂): This is a powerful electron-donating group through resonance (mesomeric effect). The nitrogen lone pair delocalizes into the aromatic ring, increasing electron density primarily at the ortho and para positions. This increased density creates a shielding effect, shifting the corresponding proton signals upfield (to a lower δ value).[1][3][4]
-
Methylsulfonyl Group (-SO₂CH₃): This is a strong electron-withdrawing group, both through induction (due to the electronegative oxygen atoms) and resonance. It de-localizes electron density from the ring, strongly deshielding the ortho and para protons and shifting their signals significantly downfield (to a higher δ value).[2]
-
Fluoro Group (-F): The fluorine atom exhibits a dual nature. It is highly electronegative, causing a strong inductive electron withdrawal (-I effect) that deshields nearby protons. However, its lone pairs can participate in resonance (+M effect), donating electron density and causing shielding. For protons, the inductive effect is often dominant but the resonance effect cannot be ignored.[4]
The logical workflow for predicting the chemical shifts is visualized below.
Caption: Spin-spin coupling network in the aromatic system.
Experimental Protocol: A Self-Validating Approach
To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended. The logic behind each step is to systematically eliminate variables that could compromise spectral integrity.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (>98%), as paramagnetic impurities can cause significant line broadening.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent solvent for this aniline derivative. Crucially, it will engage in hydrogen bonding with the -NH₂ protons, slowing their exchange rate. This often results in a sharper -NH₂ signal and may even allow for the resolution of coupling to adjacent ring protons, providing further structural confirmation.
-
-
Concentration: Prepare a solution of approximately 10-20 mg of the analyte in 0.6-0.7 mL of DMSO-d₆.
-
Causality: This concentration is optimal for a modern (>400 MHz) spectrometer, providing excellent signal-to-noise in a reasonable time without causing issues related to viscosity or solubility that can degrade spectral line shape. [5]4. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Causality: This removes any particulate matter that can interfere with the magnetic field homogeneity (shimming), which is critical for achieving high resolution.
-
NMR Instrument Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to maximize field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.
-
Acquisition Time (AT): 3-4 seconds. Causality: Ensures sufficient data points are collected for good digital resolution after Fourier transform.
-
Relaxation Delay (D1): 2 seconds. Causality: Allows for adequate (though not complete) T1 relaxation between pulses, which is sufficient for routine structural confirmation.
-
Number of Scans (NS): 16-64. Causality: Signal-to-noise improves with the square root of the number of scans. 16 scans should be sufficient, but can be increased for dilute samples.
-
-
Data Processing:
-
Apply a small exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction algorithm.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Conclusion: A Unified Structural Picture
The ¹H NMR spectrum of this compound is a textbook example of how competing electronic effects and complex spin-spin coupling manifest in a well-resolved, information-rich dataset. The strong upfield shift of H-6, driven by the amino group, contrasts sharply with the significant downfield shifts of H-3 and H-5, which are dominated by the electron-withdrawing sulfonyl and fluoro substituents. The predicted multiplicities—a series of doublets and multiplets—are a direct consequence of both proton-proton and proton-fluorine couplings, providing unambiguous evidence of the substituent arrangement. By following the rigorous experimental protocol outlined, a researcher can confidently acquire a high-quality spectrum that validates this predicted structural assignment, ensuring the integrity of their chemical research.
References
- Bruker. (n.d.). General Information on NMR Spectroscopy.
- Gowenlock, B. G., & Orrell, K. G. (Eds.). (1976). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Progress in NMR Spectroscopy, 10, 83-756.
-
Hughes, T. S., Wilson, H. D., de Vera, I. M. S., & Kojetin, D. J. (2015). Deconvolution of Complex 1D NMR Spectra Using Objective Model Selection. Journal of Biomolecular NMR, 62(4), 413-424. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Jasperse, C. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Minnesota State University Moorhead. Available at: [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H-general. Retrieved from [Link]
-
Powers Group, University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Sanz, C. R., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265. Available at: [Link]
-
State University of New York at Potsdam. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Tan, K.-T., et al. (2002). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. Journal of Materials Chemistry, 12, 2753-2757. Available at: [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
-
Moodle, JoVE Science Education Database. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-4-(methylsulfonyl)aniline
Introduction
2-Fluoro-4-(methylsulfonyl)aniline is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology. Its structural features—a fluorinated aromatic ring, a basic aniline moiety, and a polar sulfonyl group—necessitate robust and precise analytical methods for its characterization and quantification in various matrices. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), stands as the cornerstone technique for these analytical challenges.[1]
This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both foundational principles and practical, field-proven protocols. We will delve into ionization strategies, fragmentation pathways, and the development of quantitative LC-MS/MS methods, grounding our discussion in the principles of scientific integrity and experimental causality.
Section 1: Physicochemical Properties and Ionization Behavior
A molecule's successful analysis by mass spectrometry begins with understanding its fundamental chemical properties, which dictate its behavior in the ion source.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈FNO₂S | [2][3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Melting Point | 145 - 147 °C | [2][3] |
| Appearance | Solid | [2] |
| Key Functional Groups | Primary Aromatic Amine, Sulfone, Fluoroaromatic |
The presence of the aniline group (-NH₂) makes the molecule basic, readily accepting a proton (H⁺) in an acidic environment. This characteristic is paramount for its analysis by Electrospray Ionization (ESI) , a soft ionization technique ideal for polar and ionizable molecules.[4][5] ESI in positive ion mode ([M+H]⁺) is the preferred method for this compound, as the aniline nitrogen provides a reliable site for protonation, leading to a strong and stable molecular ion signal at m/z 190.2.
While Atmospheric Pressure Chemical Ionization (APCI) can also be used for relatively polar molecules, ESI is generally superior for compounds that are already ionic in solution or are easily protonated, like this compound.[6]
Section 2: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
To confirm the molecule's identity and develop highly selective quantitative methods, we must understand how the protonated molecular ion ([M+H]⁺) fragments under collision-induced dissociation (CID). The fragmentation pattern provides a structural fingerprint unique to the analyte.
The structure of this compound contains several bonds susceptible to cleavage. The most characteristic fragmentation pathway for aromatic sulfonamides involves the rearrangement and subsequent neutral loss of sulfur dioxide (SO₂), a mass of 64 Da.[7] This process is often promoted by electron-withdrawing groups on the aromatic ring, such as the fluorine atom in our analyte.[7]
Other significant fragmentations include:
-
Loss of the methyl radical (•CH₃) from the sulfonyl group, leading to the [M+H - 15]⁺ ion.
-
Cleavage of the C-S bond , resulting in ions corresponding to the aniline moiety.
These pathways are visualized below.
Caption: Predicted MS/MS fragmentation pathway of protonated this compound.
The transition from the precursor ion (m/z 190.2) to a stable, high-intensity product ion (e.g., m/z 126.1) is the basis for developing a sensitive and selective quantitative assay using Multiple Reaction Monitoring (MRM).
Section 3: Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For accurate quantification in complex matrices like plasma or during reaction monitoring, chromatographic separation is essential to remove interferences before MS detection.[1][8] A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled to a tandem mass spectrometer (LC-MS/MS) is the industry standard.[9]
Experimental Protocol
This protocol outlines a robust starting point for method development. Optimization is expected based on the specific matrix and instrumentation.
1. Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution in a 50:50 mixture of acetonitrile and water.
-
For biological samples, a protein precipitation step (e.g., adding 3 parts cold acetonitrile to 1 part plasma), followed by centrifugation and analysis of the supernatant, is a common and effective cleanup strategy.[9]
2. Liquid Chromatography (LC):
-
The goal is to achieve a sharp, symmetrical peak for the analyte with sufficient retention to avoid matrix effects near the solvent front.
-
A C18 stationary phase is a versatile choice for retaining this moderately polar compound.
-
The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. It ensures the aniline group remains protonated, promoting good peak shape and enhancing ESI efficiency.
3. Mass Spectrometry (MS):
-
The instrument is operated in positive ESI mode (ESI+).
-
The MRM mode is used for quantification, monitoring at least two transitions for confident identification and quantification.
Sources
- 1. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmafocuseurope.com [pharmafocuseurope.com]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS Method Development [intertek.com]
- 9. pubs.acs.org [pubs.acs.org]
Biological activity of 2-Fluoro-4-(methylsulfonyl)aniline derivatives
An In-depth Technical Guide to the Biological Activity of 2-Fluoro-4-(methylsulfonyl)aniline Derivatives
Foreword
The confluence of specific structural motifs within a single small molecule can yield profound and often synergistic effects on biological activity. The this compound scaffold is a prime example of such a convergence. It serves as a versatile building block in medicinal chemistry, combining the metabolic stability conferred by a fluorine atom, the hydrogen-bonding potential of a methylsulfonyl group, and the crucial hinge-binding capabilities of an aniline moiety. While this specific parent molecule is primarily recognized as a synthetic intermediate[1][2], its derivatives are strategically positioned to interact with some of the most critical targets in oncology and beyond. This guide provides a deep dive into the established and potential biological activities of these derivatives, grounded in the principles of medicinal chemistry and supported by evidence from structurally analogous compounds that have paved the way in modern drug discovery. We will deconstruct the scaffold's pharmacophoric elements, explore its most probable molecular targets, and provide robust experimental frameworks for its investigation, aiming to equip researchers and drug developers with the insights needed to unlock its therapeutic potential.
Chapter 1: Deconstructing the Core Scaffold: A Pharmacophore Analysis
The therapeutic potential of any molecular series begins with the intrinsic properties of its core structure. The this compound scaffold is a carefully orchestrated assembly of functional groups, each contributing distinct physicochemical properties that are highly valued in drug design.
-
The Aniline Moiety: The Hinge-Binding Anchor: The primary amino group of the aniline ring is a classic "hinge-binder" in medicinal chemistry. In the ATP-binding pocket of protein kinases, this group often forms one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, mimicking the interaction of the adenine portion of ATP. This anchoring interaction is a foundational element for a vast number of approved kinase inhibitors[3][4].
-
The Fluorine Atom: The Metabolic Shield and Modulator: The strategic placement of a fluorine atom ortho to the amine has significant implications. Fluorine is a small, highly electronegative atom that can profoundly alter a molecule's properties. Its introduction can block sites of metabolic oxidation, thereby increasing the compound's half-life. Furthermore, it can lower the pKa of the aniline nitrogen, modulating its hydrogen-bonding characteristics and overall electronic profile, which can fine-tune binding affinity and selectivity[5][6].
-
The Methylsulfonyl Group: The Solubilizing Polar Tail: Positioned para to the amine, the methylsulfonyl (-SO₂CH₃) group serves multiple functions. It is a strong hydrogen bond acceptor, capable of forming interactions with amino acid residues in the solvent-exposed region of a binding pocket. This polar group often enhances aqueous solubility, a critical parameter for drug formulation and bioavailability. Its electron-withdrawing nature also influences the electronic distribution across the aromatic ring, further impacting target engagement[5].
Chapter 2: The Primary Target Class: Protein Kinase Inhibition
Given the prevalence of the aniline pharmacophore in oncology, the most compelling hypothesis is that derivatives of this compound function as potent protein kinase inhibitors. Dysregulation of protein kinase signaling is a hallmark of cancer, making them one of the most important therapeutic target families[7].
Mechanism of Action: Targeting the ATP-Binding Site
The majority of small molecule kinase inhibitors are ATP-competitive, binding to the kinase domain in its active or inactive conformation. The this compound scaffold is ideally suited for this role.
-
Type I Inhibition: These inhibitors bind to the active conformation of the kinase. Derivatives built upon our core scaffold would utilize the aniline nitrogen to form hydrogen bonds with the kinase hinge region. The substituted phenyl ring would occupy the adenine pocket, while further chemical modifications could extend into adjacent hydrophobic regions to enhance potency and selectivity[4].
-
Type II Inhibition: These inhibitors bind to the inactive "DFG-out" conformation, accessing an additional allosteric pocket adjacent to the ATP site. While the core aniline interaction remains, the overall molecule is typically larger and more flexible to occupy this extended pocket[4].
The general binding hypothesis for a derivative of this scaffold is illustrated below.
Caption: General binding mode of a kinase inhibitor.
Key Kinase Targets and Structure-Activity Relationships
Numerous studies on anilinoquinolines and anilinoquinazolines, which represent logical elaborations of the core scaffold, have demonstrated potent activity against key oncogenic kinases.
-
Epidermal Growth Factor Receptor (EGFR): This is a primary target in non-small cell lung cancer (NSCLC). Compounds like gefitinib and erlotinib feature a substituted aniline ring attached to a quinazoline core. Studies have shown that modifications on the aniline portion are critical for potency. For example, the introduction of electron-withdrawing or -donating groups can modulate activity against both wild-type and mutant forms of EGFR[3][8].
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Targeting VEGFRs is a cornerstone of anti-angiogenic therapy. Multi-kinase inhibitors like Sunitinib and Vandetanib, which target VEGFRs among other kinases, incorporate aniline or anilino-like fragments, underscoring the versatility of this pharmacophore[9].
The following table summarizes the cytotoxic activity of representative anilino-heterocycle derivatives from the literature, providing a benchmark for the potential potency of new derivatives.
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
| 1f | BGC823 | Gastric | 3.21 | Gefitinib | 19.27 | [3][10] |
| 2i | BGC823 | Gastric | 4.65 | Gefitinib | 19.27 | [3][10] |
| 2i | HeLa | Cervical | 7.15 | Gefitinib | 17.12 | [3][10] |
| 10k | A549 | Lung | 0.07 | Afatinib | 0.05 | [10] |
| 3d | HepG2 | Liver | 8.50 | Doxorubicin | Not Specified | [11] |
| 4a | MDA-MB-231 | Breast | 0.88 | Lapatinib | Not Specified | [10][12] |
Chapter 3: Exploring Broader Biological Activities
While kinase inhibition is the most probable activity, the structural motifs within this compound derivatives suggest other potential mechanisms of action that warrant investigation.
-
Antiproliferative Effects via Cell Cycle Arrest and Apoptosis: Many cytotoxic agents exert their effects by disrupting the cell cycle and inducing programmed cell death (apoptosis). Structurally related fluoroquinolone derivatives have been shown to cause cell cycle arrest at the S/G2M or G2/M phase and induce apoptosis through mitochondrial pathways[13][14]. Similarly, certain sulfonamide-containing purine derivatives trigger apoptosis, as evidenced by DNA fragmentation and activation of executioner caspases like caspase-3[15]. It is highly probable that derivatives of our core scaffold could elicit similar cellular responses.
-
Inhibition of Pyrimidine Biosynthesis: A novel anticancer agent, NSC 368390, which features a fluoro-biphenyl-quinoline core, was found to exert its tumoricidal effect by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway[16]. This leads to the depletion of UTP and CTP pools, ultimately halting RNA and DNA synthesis. This presents an alternative, non-kinase-related mechanism that could be explored for novel derivatives.
-
Antimicrobial Activity: The combination of fluorine and sulfonamide groups is present in various antimicrobial agents. Fluorinated sulfonamides have demonstrated activity against both gram-positive and gram-negative bacteria, as well as various fungi[5][17]. This suggests a potential secondary application for derivatives that may not prove optimal as anticancer agents but could be repurposed as anti-infectives.
Chapter 4: A Practical Guide to Experimental Validation
A tiered approach to screening is essential to efficiently characterize the biological activity of novel this compound derivatives. The following protocols provide a self-validating workflow, moving from broad phenotypic effects to specific molecular mechanisms.
Caption: Tiered experimental workflow for activity validation.
Protocol 4.1: Cellular Antiproliferative Assay (MTT Assay)
-
Rationale: This initial screen provides a quantitative measure of a compound's ability to inhibit cancer cell growth (cytotoxicity or cytostasis). It is a robust, high-throughput method for identifying active compounds from a library.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the GI₅₀/IC₅₀ value (concentration required to inhibit cell growth by 50%).
-
Protocol 4.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Rationale: To directly test the hypothesis of kinase inhibition, this assay measures the ability of a compound to block the enzymatic activity of a specific kinase (e.g., EGFR). The amount of ADP produced is directly proportional to kinase activity.
-
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), the kinase-specific substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations (and a vehicle control).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Analysis: A lower signal indicates less ADP was produced, meaning stronger kinase inhibition. Calculate IC₅₀ values from the dose-response curve.
-
Protocol 4.3: Cell Cycle Analysis via Propidium Iodide Staining
-
Rationale: This assay determines if the antiproliferative activity is due to arrest at a specific phase of the cell cycle.
-
Methodology:
-
Treatment: Treat cells (e.g., 1x10⁶ cells in a 6-well plate) with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[14].
-
Chapter 5: Synthesis and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The evidence from analogous chemical series is compelling, suggesting high potential for potent and selective activity against clinically relevant cancer targets like EGFR, VEGFR, and others.
The path forward involves a synergistic interplay between synthetic chemistry and biological evaluation. Initial "hit" compounds identified through the screening workflow described herein should undergo rigorous structure-activity relationship (SAR) studies. This involves systematically modifying the scaffold to which the aniline core is attached to optimize potency, selectivity, and drug-like properties.
Key future steps include:
-
Lead Optimization: Fine-tuning the molecular structure to improve target affinity and minimize off-target effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo studies[18][19].
-
In Vivo Efficacy Studies: Testing optimized compounds in animal models of cancer to validate their therapeutic potential in a living system.
By leveraging the inherent pharmacophoric advantages of the this compound core, researchers are well-equipped to develop the next generation of targeted therapies.
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The Strategic deployment of 2-Fluoro-4-(methylsulfonyl)aniline in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Quest for Precision in Drug Design
In the intricate landscape of modern drug discovery, the identification and utilization of versatile, highly functionalized building blocks are paramount to the successful development of novel therapeutics. Among these, 2-Fluoro-4-(methylsulfonyl)aniline has emerged as a cornerstone intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique trifecta of a reactive aniline, a strategically placed fluorine atom, and an electron-withdrawing methylsulfonyl group offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the development of the anticancer agent, Lapatinib.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis and drug design. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 832755-13-2 | [1][2] |
| Molecular Formula | C₇H₈FNO₂S | [3][4] |
| Molecular Weight | 189.21 g/mol | [3][4] |
| Melting Point | 145-147 °C | [3] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [5] |
Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is crucial for its widespread application. While several synthetic routes are possible, a common and effective strategy involves a two-step process starting from the readily available 2-Fluoro-4-(methylthio)aniline. This approach is favored for its relatively mild conditions and good overall yield.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Fluoro-4-(methylthio)aniline
This precursor can be synthesized via various methods, with one common approach being the reaction of a corresponding fluorinated and halogenated benzene derivative with a methylthiolate source.
Step 2: Oxidation of 2-Fluoro-4-(methylthio)aniline to this compound
The oxidation of the sulfide to the sulfone is a critical transformation. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[6][7]
Materials and Reagents:
-
2-Fluoro-4-(methylthio)aniline
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium tungstate (catalyst, optional)[8]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-4-(methylthio)aniline (1 equivalent) in glacial acetic acid.
-
To the stirred solution, add a catalytic amount of sodium tungstate (optional, but can improve reaction efficiency).
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 equivalents) to the reaction mixture. The addition should be done cautiously to control the exothermic reaction.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Acetic acid as solvent: It provides a protic medium that facilitates the oxidation process.
-
Hydrogen peroxide as oxidant: It is an inexpensive, effective, and environmentally friendly oxidizing agent, with water being the only byproduct.[6]
-
Sodium tungstate as catalyst: It can accelerate the oxidation of sulfides to sulfones in the presence of hydrogen peroxide.[8]
-
Neutralization with sodium bicarbonate: This step is crucial to remove the acidic solvent and any unreacted oxidizing agent.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds to achieve high purity.
Application in Medicinal Chemistry: The Case of Lapatinib
The most prominent application of this compound in medicinal chemistry is its role as a key building block in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[9]
Mechanism of Action of Lapatinib
Lapatinib functions by competitively and reversibly binding to the ATP-binding site within the intracellular kinase domain of EGFR and HER2.[10] This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[10][11][12]
Caption: Key step in Lapatinib synthesis.
Materials and Reagents:
-
A suitable 4-substituted-6-iodoquinazoline (e.g., 4-chloro-6-iodoquinazoline)
-
This compound
-
Isopropanol
-
Diisopropylethylamine (DIPEA, optional, as a non-nucleophilic base to scavenge acid)
Procedure:
-
To a solution of the 4-substituted-6-iodoquinazoline (1 equivalent) in isopropanol, add this compound (1.1 equivalents).
-
If the quinazoline precursor is a hydrochloride salt, add DIPEA (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold isopropanol.
-
Dry the product under vacuum to obtain the desired Lapatinib precursor.
Causality Behind Experimental Choices:
-
Isopropanol as solvent: It is a polar protic solvent that is suitable for SNAᵣ reactions and allows for a convenient reaction temperature at reflux.
-
Heat: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution.
-
DIPEA as a base: It is used to neutralize any acid generated during the reaction, which can prevent side reactions and protonation of the aniline nucleophile, thereby maintaining its reactivity.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and highly active pharmaceutical agents. The successful application of this intermediate in the development of Lapatinib underscores its importance in the field of oncology and serves as an inspiration for its use in the design of new generations of kinase inhibitors and other targeted therapies. As our understanding of disease biology continues to evolve, the demand for such sophisticated and multi-functional building blocks will undoubtedly grow, solidifying the role of this compound in the future of drug discovery.
References
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ErbB2 cellular signaling pathways and lapatinib mechanism of action. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Valabrega, G., Montemurro, F., & Aglietta, M. (2007). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC. Retrieved January 11, 2026, from [Link]
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(A) Schematic representation of HER2 regulation by lapatinib and... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Illustration of the HER2 signalling pathway. HER2 inhibitor (trastuzumab)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Schematic diagram of HER2 signaling pathways. Upon ligand binding,... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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This compound CAS#: 832755-13-2; ChemWhat Code: 67952. (n.d.). ChemWhat. Retrieved January 11, 2026, from [Link]
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Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Nelson, M. R., et al. (2018). Interindividual Variation in CYP3A Activity Influences Lapatinib Bioactivation. PMC. Retrieved January 11, 2026, from [Link]
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Teng, X. W., et al. (2010). Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity. PubMed. Retrieved January 11, 2026, from [Link]
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Lapatinib | C29H26ClFN4O4S | CID 208908. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Synthesis of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Wainberg, Z. A., et al. (2010). Lapatinib, a dual EGFR and HER2 kinase inhibitor, selectively inhibits HER2-amplified human gastric cancer cells and is synergistic with trastuzumab in vitro and in vivo. PubMed. Retrieved January 11, 2026, from [Link]
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Chemical structures of lapatinib and its two major metabolites. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Wilson, J. N., Liu, W., Brown, A. S., & Landgraf, R. (2015). Binding-induced, turn-on fluorescence of the EGFR/ERBB kinase inhibitor, lapatinib. PubMed. Retrieved January 11, 2026, from [Link]
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Wilson, J. N., Liu, W., Brown, A. S., & Landgraf, R. (2015). Binding-induced, turn-on fluorescence of the EGFR/ERBB kinase inhibitor, lapatinib. NIH. Retrieved January 11, 2026, from [Link]
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Takakusa, H., et al. (2011). Interaction of lapatinib with cytochrome P450 3A5. PubMed. Retrieved January 11, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-(methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling considerations for 2-Fluoro-4-(methylsulfonyl)aniline (CAS No. 832755-13-2). As a crucial building block in contemporary pharmaceutical research and development, a thorough understanding of its properties is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for each procedural recommendation.
Compound Profile and Hazard Identification
This compound is a solid, crystalline substance with a melting point of 145-147°C.[1][2][3] Its molecular structure, featuring a fluorine atom and a methylsulfonyl group on an aniline backbone, dictates its reactivity and toxicological profile.
GHS Classification and the "Why" Behind the Hazards:
The Globally Harmonized System (GHS) classifies this compound with the following hazards:
-
Skin Irritation (Category 2): The aniline moiety, a known skin irritant, is the primary contributor. The electron-withdrawing nature of the fluoro and methylsulfonyl groups can enhance its reactivity with skin proteins, leading to irritation.[1]
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes can cause significant irritation.[1] The particulate nature of the solid can cause mechanical abrasion, while the chemical properties can lead to inflammation of the cornea and conjunctiva.
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): Inhalation of the dust can irritate the respiratory tract.[1][4] The fine particulate matter can be readily inhaled, causing inflammation and discomfort in the nose, throat, and lungs.
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| CAS Number | 832755-13-2 | [1][5] |
| Molecular Formula | C7H8FNO2S | [1][3][6] |
| Molecular Weight | 189.21 g/mol | [2][6] |
| Physical State | Solid | [1][7] |
| Melting Point | 145 - 147 °C | [1][2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][7] |
| Signal Word | Warning | [1][7] |
| Hazard Statements | H315, H319, H335, H302, H312, H332 | [1][4][7] |
Engineering Controls: The First Line of Defense
The primary objective in handling this compound is to minimize exposure. Engineering controls are the most effective means to achieve this.
-
Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of dust particles and any potential vapors.
-
Ventilation: The laboratory should have a good general ventilation system that ensures a regular exchange of air, further reducing the concentration of any airborne contaminants.[1][5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the workstation.[1] In the event of accidental contact, immediate and prolonged flushing is crucial.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, a robust PPE regimen is mandatory.
-
Hand Protection: Wear nitrile gloves that are free of powder.[8] PVC gloves are not recommended as they offer little protection against chemical exposures.[8] Gloves should be inspected for any signs of degradation or perforation before use and changed regularly, or immediately upon known or suspected contact with the compound.[8]
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound.[1][8] Standard safety glasses with side shields do not provide adequate protection from splashes or airborne particles.[8] A face shield should be worn in situations where there is a higher risk of splashing.[1]
-
Skin and Body Protection: A laboratory coat is essential to protect street clothing and skin from contamination. For larger quantities or when there is a significant risk of exposure, consider wearing additional protective clothing.[1][5]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[1][9] The type of respirator will depend on the potential for airborne concentrations and should be selected in accordance with a comprehensive respiratory protection program.[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is fundamental to a safe laboratory environment.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[1][5]
-
Good Housekeeping: Clean up any spills promptly using appropriate procedures (see Section 6). Maintain a clean and organized work area.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the laboratory.[1][10]
Storage:
-
Container: Keep the container tightly closed when not in use.[1][11]
-
Location: Store in a cool, dry, and well-ventilated area.[1][5]
-
Incompatibilities: Store away from strong oxidizing agents.[1] Aniline derivatives can react exothermically with oxidizing agents, potentially leading to a fire or explosion. They may also be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[12]
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][13][14] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][13][14] Remove contact lenses if present and easy to do.[1][13] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray.[1]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][15]
Accidental Release and Disposal
Spill Cleanup:
-
Small Spills: For small spills of the solid, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][5] Avoid generating dust.
-
Large Spills: Evacuate the area and prevent entry.[1][12] Wear appropriate PPE, including respiratory protection.[1][12] Contain the spill and then collect the material for disposal.
-
Ventilation: Ensure adequate ventilation of the spill area.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.[1][5]
Visualizing Safe Workflows
To further clarify the necessary procedures, the following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response.
Caption: Standard operating procedure for handling this compound.
Caption: General emergency response workflow for an exposure event.
Conclusion
This compound is a valuable research chemical that can be handled safely with the proper precautions. A comprehensive approach that combines robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols is essential for minimizing risk and ensuring the well-being of laboratory personnel. This guide serves as a foundational document to be integrated into site-specific safety plans and training programs.
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An In-Depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)aniline is a substituted aniline derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, namely the electron-withdrawing methylsulfonyl group and the strategically placed fluorine atom, impart desirable physicochemical properties to parent molecules, influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the material safety data, handling procedures, and scientific applications of this compound, designed to equip researchers with the knowledge necessary for its safe and effective use in the laboratory.
Hazard Identification and Toxicological Profile
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. The compound is classified as an irritant and is harmful if it comes into contact with the skin, eyes, or is inhaled.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
Data sourced from multiple chemical suppliers.[1][2]
Safe Handling, Storage, and Disposal
Adherence to strict safety protocols is essential when working with this compound to mitigate the risks of exposure.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is recommended.
-
Engineering Controls: All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles. A safety shower and eyewash station must be readily accessible in the immediate work area.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is recommended.
-
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C, and the material should be protected from light.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.
Disposal
Waste generated from the use of this compound must be treated as hazardous.
-
Procedure: Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container. All disposal must be in accordance with local, state, and federal regulations.
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures are critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and have them drink 2-4 glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Physicochemical and Reactivity Data
Understanding the physical and chemical properties of this compound is essential for its proper use in experimental settings.
| Property | Value |
| CAS Number | 832755-13-2 |
| Molecular Formula | C7H8FNO2S |
| Molecular Weight | 189.21 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 145-147 °C[5] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted)[5] |
| Density | 1.374 ± 0.06 g/cm³ (Predicted)[5] |
Reactivity Profile
This compound is generally stable under recommended storage conditions.[1] However, as a substituted aniline, its reactivity is influenced by the amino group and the substituents on the aromatic ring.
-
Amino Group Reactivity: The amino group is nucleophilic and will react with electrophiles. It can be acylated to form amides, alkylated, and can undergo diazotization reactions.
-
Electrophilic Aromatic Substitution: The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[6][7][8] However, the presence of the electron-withdrawing methylsulfonyl group at the para position will influence the regioselectivity of these reactions, potentially directing incoming electrophiles to the ortho positions relative to the amino group. In strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group.[6]
-
Nucleophilic Aromatic Substitution: The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNA) reactions, can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups.[9][10]
Role in Drug Discovery and Medicinal Chemistry
The unique combination of a fluorine atom and a methylsulfonyl group makes this compound a highly valuable building block in the synthesis of novel therapeutic agents.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, increase binding affinity, and modulate lipophilicity. The methylsulfonyl group, being a strong electron-withdrawing group, can also influence the electronic properties of the molecule and participate in hydrogen bonding interactions with biological targets. This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapies.
Experimental Protocol: Amide Coupling
The following is a representative protocol for the amide coupling of this compound with a carboxylic acid. This reaction is a fundamental transformation in medicinal chemistry for the synthesis of compound libraries.
Reaction: Formation of N-(2-fluoro-4-(methylsulfonyl)phenyl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a chemical fume hood, dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-fluoro-4-(methylsulfonyl)phenyl)acetamide.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial as acetic anhydride is water-sensitive and will hydrolyze, reducing the yield of the desired amide.
-
Base: Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
Workup: The aqueous workup with sodium bicarbonate removes the acetic acid byproduct and any unreacted acetic anhydride. The brine wash helps to remove any remaining water from the organic layer.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
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Canadian Science Publishing. Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. [Link]
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The Strategic Intermediate: A Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline in Modern Drug Discovery
For Immediate Release
A comprehensive technical guide detailing the synthesis, properties, and critical applications of 2-Fluoro-4-(methylsulfonyl)aniline, a key building block in the development of targeted therapeutics, has been compiled for researchers, scientists, and drug development professionals. This document provides in-depth insights into the strategic importance of this molecule in medicinal chemistry, underscored by its role in the synthesis of FDA-approved oncology drugs.
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The compound this compound (CAS No: 832755-13-2) has emerged as a particularly valuable intermediate, combining the beneficial attributes of these functional groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methylsulfonyl group can act as a key pharmacophore and improve solubility.[1] This guide provides a detailed exploration of the discovery, synthesis, and application of this versatile molecule.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 832755-13-2 | [2][3][4] |
| Molecular Formula | C₇H₈FNO₂S | [2][4] |
| Molecular Weight | 189.21 g/mol | [2][4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 145-147 °C | |
| Storage Temperature | 2-8°C, protected from light |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 7.41 (d, 1H, J = 8.5 Hz), 6.87 (t, 1H, J = 8.6 Hz), 6.19 (s, 2H), 3.10 (s, 3H)[2]
-
Mass Spectrometry (MS): m/z 190.3 (M+)[2]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through a copper-catalyzed coupling of 2-fluoro-4-iodoaniline with sodium methanesulfinate. This method provides a high yield and a straightforward workup procedure.
Experimental Protocol
Reaction Scheme:
The MEK/ERK signaling pathway and the inhibitory action of Cobimetinib.
Conclusion: A Building Block for Future Therapies
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its unique combination of a fluorine atom and a methylsulfonyl group on an aniline scaffold provides medicinal chemists with a powerful tool to develop highly potent and selective therapeutic agents. The successful application of this and similar building blocks in the synthesis of FDA-approved drugs like Cobimetinib highlights its continued importance in the ongoing quest for novel treatments for cancer and other debilitating diseases. This technical guide serves as a valuable resource for researchers and drug developers seeking to leverage the potential of this critical intermediate in their own discovery programs.
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Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PubMed Central. (URL: [Link])
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Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed. (URL: [Link])
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The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. (URL: [Link])
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Article - Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - Digital Repository. (URL: [Link])
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Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - NIH. (URL: [Link])
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This compound CAS#: 832755-13-2; ChemWhat Code: 67952. (URL: [Link])
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Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed. (URL: [Link])
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. (URL: [Link])
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2-fluoro-4-(methylsulphonyl)aniline (C7H8FNO2S) - PubChemLite. (URL: [Link])
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4-Fluoro-2-(methylsulfonyl)aniline: Your Key Intermediate for Advanced Synthesis. (URL: [Link])
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Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents - Journal of Applied Pharmaceutical Science. (URL: [Link])
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Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. (URL: [Link])
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A Technical Guide to 2-Fluoro-4-(methylsulfonyl)aniline: Nomenclature, Identification, and Properties
This guide provides an in-depth analysis of 2-Fluoro-4-(methylsulfonyl)aniline, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's nomenclature, essential identifiers, and physicochemical properties, ensuring clarity and precision in research and development workflows.
Introduction and Compound Identification
This compound is a substituted aniline derivative that incorporates both a fluorine atom and a methylsulfonyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The precise identification of such reagents is paramount to ensure reproducibility and accuracy in experimental science. Standardized identifiers, such as the CAS Registry Number, are crucial for navigating regulatory submissions, patent literature, and supply chain management.
Below is the canonical chemical structure of this compound, which serves as the foundation for its systematic naming.
Caption: Chemical structure of this compound.
Nomenclature and Synonyms
In scientific literature and commercial catalogs, a single chemical entity can be referred to by multiple names. This can arise from different systematic naming conventions (e.g., IUPAC vs. CAS indexing), historical names, or supplier-specific codes. A comprehensive understanding of these synonyms is essential for conducting thorough literature searches and for unambiguous material procurement.
The table below summarizes the key identifiers and synonyms for this compound.
| Identifier Type | Value | Source |
| Primary Name | This compound | N/A |
| CAS Registry No. | 832755-13-2 | [1][2] |
| Molecular Formula | C₇H₈FNO₂S | [1][2] |
| Molecular Weight | 189.21 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| InChI | 1S/C7H8FNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| InChIKey | UGUIBNHHDIEZJI-UHFFFAOYSA-N | |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)F)N | N/A |
| MDL Number | MFCD06800756 | [2] |
| Synonym | 2-Fluoro-4-(methylsulfonyl)phenylamine | [1] |
| Synonym | 4-Amino-3-fluorophenyl methyl sulphone | [1] |
| Synonym | 2-fluoro-4-Methanesulfonylaniline | [1] |
| Synonym | 1-Amino-2-fluoro-4-(methylsulphonyl)benzene | [1] |
| Systematic Name | Benzenamine, 2-fluoro-4-(methylsulfonyl)- | N/A |
The use of the CAS Registry Number is the most reliable method for identifying this specific chemical substance across different databases and suppliers.
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a chemical is a prerequisite for its effective and safe use in a laboratory setting. This data informs decisions regarding reaction setup, purification methods, and storage conditions.
| Property | Value | Source |
| Physical Form | Solid / Crystalline solid | [3] |
| Melting Point | 145-147°C | [3] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [3] |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Refrigerator (2-8°C), protect from light | [3] |
Safety and Handling: this compound is associated with several hazard statements.[2] It is crucial to consult the Safety Data Sheet (SDS) before handling.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning.[2]
-
Pictogram: GHS07 (Exclamation mark).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Experimental Protocols & Logic
The utility of this compound as a synthetic intermediate necessitates robust analytical methods for quality control and reaction monitoring. A standard workflow for material verification is outlined below.
Caption: Workflow for incoming material quality control.
Protocol: NMR-based Purity and Identity Confirmation
-
Objective: To confirm the chemical identity and estimate the purity of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
-
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the aniline sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum. Key expected signals include the methyl protons of the sulfonyl group, the amine protons, and distinct aromatic protons.
-
Acquire a fluorine (¹⁹F) NMR spectrum. A single resonance is expected, confirming the presence of the single fluorine atom.
-
Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrations should correspond to the number of protons in each environment (e.g., 3H for methyl, 2H for amine, 3H for aromatic protons).
-
Analyze the spectra for the presence of unexpected signals, which may indicate impurities. The purity can be estimated by comparing the integration of the main compound peaks to those of the impurities.
-
-
Expertise & Causality: DMSO-d₆ is chosen as the solvent due to its ability to dissolve the polar aniline and because its residual peak does not typically overlap with key analyte signals. The amine protons are often broad and may exchange with residual water; observing them confirms the functional group's presence. ¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds, providing unambiguous confirmation of fluorination. This dual-spectroscopy approach provides a self-validating system for identity confirmation.
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Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 4-Amino-3-fluorophenyl methyl sulphone
For Researchers, Scientists, and Drug Development Professionals
4-Amino-3-fluorophenyl methyl sulphone, also known by its systematic name 2-Fluoro-4-(methylsulfonyl)aniline, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. With the CAS Number 832755-13-2, this compound has garnered interest in the fields of medicinal chemistry and materials science.[1][2] Its structure uniquely combines three key motifs: a primary aromatic amine, a fluorine substituent, and a methyl sulfone group. This trifecta of functionalities imparts desirable physicochemical properties, making it a valuable scaffold for the development of novel pharmaceutical agents and advanced materials.
The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the nearby amino group, which are all critical parameters in drug design. Simultaneously, the methyl sulfone group is a powerful electron-withdrawing moiety and a hydrogen bond acceptor. In medicinal chemistry, the methyl sulfone group is often incorporated into drug candidates to improve solubility, reduce lipophilicity, and slow metabolic degradation, thereby enhancing the overall pharmacokinetic profile.[3] This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-Amino-3-fluorophenyl methyl sulphone, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are foundational to its application. Below is a summary of the key properties of 4-Amino-3-fluorophenyl methyl sulphone, compiled from various chemical data sources.
Physicochemical Data Table
| Property | Value | Source |
| CAS Number | 832755-13-2 | [1][2][4][5] |
| Molecular Formula | C₇H₈FNO₂S | [2][5] |
| Molecular Weight | 189.21 g/mol | [2][5] |
| Appearance | Faint brown crystalline solid | [2] |
| Melting Point | 145-147°C | [2][5] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [2][5] |
| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [2][5] |
| pKa | -0.04 ± 0.10 (Predicted) | [2][5] |
| Storage | 2-8°C, protect from light, keep sealed and dry | [2][5] |
Spectroscopic Data
Spectroscopic analysis is essential for structure verification. The following data has been reported for this compound:
-
¹H NMR (DMSO-d₆): δ 7.41 (d, 1H, J = 8.5 Hz), 6.87 (t, 1H, J = 8.6 Hz), 6.19 (s, 2H), 3.10 (s, 3H)[2]
-
Mass Spectrometry (MS): m/z 190.3 (M+)[2]
The ¹H NMR spectrum clearly shows the aromatic protons and the methyl protons of the sulfone group, consistent with the compound's structure. The mass spectrometry data further confirms the molecular weight.
Synthesis and Mechanistic Insights
The synthesis of 4-Amino-3-fluorophenyl methyl sulphone is a key process for its availability in research. A common and effective method involves a copper-catalyzed coupling reaction.
Synthetic Workflow Diagram
Below is a diagram illustrating the synthetic pathway from 2-fluoro-4-iodoaniline.
Caption: Potential synthetic transformations of the amino group.
The primary amino group is a versatile handle for a wide range of chemical transformations, including:
-
Acylation/Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in many pharmaceuticals.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds known for their antibacterial properties.
-
Buchwald-Hartwig or Ullmann coupling: To form C-N bonds with aryl halides, creating more complex diarylamine structures.
-
Diazotization: The amino group can be converted into a diazonium salt, which is a gateway to introducing a wide variety of other functional groups.
These reactions allow for the incorporation of the 4-(methylsulfonyl)-2-fluoroaniline moiety into larger molecular frameworks, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety, Handling, and Storage
As a laboratory chemical, 4-Amino-3-fluorophenyl methyl sulphone must be handled with appropriate safety precautions.
GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. [2] |
| Skin Irritation | H315: Causes skin irritation. [2] |
| Eye Irritation | H319: Causes serious eye irritation. [2] |
| Respiratory Irritation | H335: May cause respiratory irritation. [2] |
Signal Word: Warning [2]
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood. [2]* Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. [2]* Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place. Protect from light. [2][5]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
4-Amino-3-fluorophenyl methyl sulphone is a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its combination of a reactive amino group, a modulating fluorine atom, and a property-enhancing methyl sulfone group makes it an attractive building block for the creation of novel compounds. Understanding its properties, synthesis, and safe handling is paramount for leveraging its full potential in the laboratory and in the development of next-generation pharmaceuticals and materials.
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Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-Fluoro-4-(methylsulfonyl)aniline, a key building block in modern medicinal chemistry, from the readily available starting material, 2-fluoro-4-iodoaniline. The protocol details a copper-catalyzed cross-coupling reaction with sodium methanesulfinate, a method selected for its efficiency, functional group tolerance, and scalability. This application note moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, and critical quality control parameters necessary for ensuring a high-yield, high-purity synthesis.
Introduction: The Significance of the Aryl Sulfone Moiety
Aryl sulfones are a privileged structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The sulfonyl group (–SO₂–) is a powerful hydrogen bond acceptor and is metabolically stable, often improving the pharmacokinetic profile of drug candidates. Specifically, this compound serves as a crucial intermediate in the synthesis of targeted therapies, including kinase inhibitors, where its specific substitution pattern is essential for molecular recognition and binding affinity.
The conversion of an aryl halide to an aryl sulfone is a cornerstone transformation in organic synthesis.[4] While various methods exist, this guide focuses on the copper-catalyzed coupling of an aryl iodide with a sulfinate salt. This approach is often preferred over palladium-catalyzed methods due to the lower cost and toxicity of copper catalysts.[5] The starting material, 2-fluoro-4-iodoaniline, is a commercially available and convenient precursor for introducing the desired functionality.[6][7]
Mechanistic Rationale and Strategy
The core of this protocol is a copper-catalyzed nucleophilic aromatic substitution reaction. The transformation of 2-fluoro-4-iodoaniline to this compound is achieved by coupling it with sodium methanesulfinate (CH₃SO₂Na).[8][9]
The key components of this reaction are:
-
Aryl Halide: 2-fluoro-4-iodoaniline. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to the copper catalyst.
-
Sulfonylating Agent: Sodium methanesulfinate. This salt serves as the source of the methylsulfonyl (CH₃SO₂–) group.[10][11]
-
Catalyst: Copper(I) Iodide (CuI). A cost-effective and efficient catalyst for C-S bond formation.[5] The reaction can be promoted by visible light in some cases.[12]
-
Ligand: L-Proline. The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. Amino acids are known to be effective ligands in copper-catalyzed cross-coupling reactions.[5][13]
-
Base: Potassium Carbonate (K₂CO₃). The base is essential for the reaction, likely to deprotonate the L-proline and participate in the regeneration of the active catalytic species.
-
Solvent: Dimethyl Sulfoxide (DMSO). A polar aprotic solvent that is well-suited for this type of coupling reaction due to its ability to dissolve the ionic reagents and its high boiling point, allowing for elevated reaction temperatures.[5]
The proposed catalytic cycle is illustrated below.
Caption: Proposed catalytic cycle for the copper-catalyzed sulfonylation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Appropriate adjustments can be made for scaling up or down.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Amount Required | M.W. | Mmol | Equivalents |
| 2-Fluoro-4-iodoaniline | >98% | Sigma-Aldrich, Combi-Blocks | 29632-74-4 | 2.37 g | 237.02 | 10 | 1.0 |
| Sodium Methanesulfinate | Technical Grade, >85% | Sigma-Aldrich | 20277-69-4 | 1.44 g | 102.09 | 12 | 1.2 |
| Copper(I) Iodide (CuI) | 98% | Sigma-Aldrich | 7681-65-4 | 190 mg | 190.45 | 1.0 | 0.1 |
| L-Proline | >99% | Sigma-Aldrich | 147-85-3 | 230 mg | 115.13 | 2.0 | 0.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Fisher Scientific | 584-08-7 | 2.76 g | 138.21 | 20 | 2.0 |
| Dimethyl Sulfoxide (DMSO), anhydrous | >99.7% | Acros Organics | 67-68-5 | 20 mL | - | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | ~300 mL for work-up | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - | ~100 mL for work-up | - | - | - |
| Magnesium Sulfate (MgSO₄), anhydrous | - | - | 7487-88-9 | For drying | - | - | - |
Step-by-Step Procedure
Caption: Overall experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 2-fluoro-4-iodoaniline (2.37 g, 10 mmol), sodium methanesulfinate (1.44 g, 12 mmol), copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Cu(I) catalyst.
-
Solvent Addition: Add anhydrous DMSO (20 mL) via a syringe.
-
Heating and Reaction: Immerse the flask in a preheated oil bath at 95 °C. Stir the mixture vigorously. The color of the suspension should change over time.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and extract a small aliquot with a pipette. Dilute the aliquot with ethyl acetate and spot on a TLC plate (e.g., 30% Ethyl Acetate in Hexane mobile phase). The reaction is complete when the starting 2-fluoro-4-iodoaniline spot has been consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). The product will move into the organic layer.
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL) to aid in separation and remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford this compound as an off-white to light brown solid.[14][15][16][17] Dry the product under high vacuum. The expected yield is typically in the range of 70-85%.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.[18]
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methyl group (CH₃), aromatic protons, and a broad singlet for the amine (NH₂) protons.
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₈FNO₂S: 189.03; found [M+H]⁺: 190.0.
-
HPLC: Purity should be assessed by HPLC analysis, typically aiming for >98% purity for use in drug development cascades.[19][20][21]
-
Melting Point: The literature melting point is approximately 145-147 °C.[14][17]
Scientific Integrity & Logic: A Self-Validating System
Causality Behind Experimental Choices:
-
Why Copper/L-Proline? This catalytic system is robust, inexpensive, and demonstrates broad functional group tolerance.[5] The aniline moiety in the starting material is compatible with these conditions, whereas it can sometimes interfere with more reactive palladium catalysts without prior protection.
-
Why Anhydrous Conditions? While the reaction can tolerate trace amounts of water, using anhydrous solvent and reagents ensures reproducibility and prevents potential catalyst deactivation or side reactions.
-
Why 95 °C? This temperature provides a balance between a reasonable reaction rate and thermal stability of the reactants and product. Lower temperatures result in sluggish reactions, while significantly higher temperatures could lead to decomposition.
In-Process Validation and Troubleshooting:
-
Reaction Monitoring: Regular monitoring by TLC or LC-MS is non-negotiable. It prevents premature work-up of an incomplete reaction or prolonged heating that could degrade the product. If the reaction stalls, potential causes include impure reagents, insufficient inerting (catalyst death), or an incorrect temperature. A small addition of fresh catalyst and ligand can sometimes restart a stalled reaction.
-
Work-up Issues: The formation of emulsions during extraction can occur. Adding more brine and allowing the layers to sit can help break the emulsion. Filtering the combined organic layers through a pad of celite can remove any insoluble copper salts that precipitate during work-up.
-
Purification Challenges: If the product is difficult to separate from impurities, ensure the crude material is fully dry before loading onto the silica column. A shallower solvent gradient during chromatography can improve separation. If the product remains impure, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a viable secondary purification step.
References
- Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. PMC - NIH.
- Synthesis of Aryl Sulfones via l-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry - ACS Publications.
- Diaryl Sulfone Synthesis. ChemistryViews.
- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. MDPI.
- A Mild and Efficient Synthesis of Aryl Sulfones from Aryl Chlorides and Sulfinic Acid Salts Using Microwave Heating. Synlett.
- Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry.
- Sodium methanesulfinate. Sigma-Aldrich.
- Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. ResearchGate.
- How is Sodium Methanesulfinate Synthesized and What are its Advantages? Guidechem.
- Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. Semantic Scholar.
-
Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
- Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis. PubMed.
- Sodium methanesulfinate product page. Sigma-Aldrich.
- 2-Fluoro-4-iodoaniline product page. ChemicalBook.
- Analytical Methods Overview. Japan Environment Agency.
- Analytical Method Summaries (2021). Eurofins.
- Analytical Method Summaries (2022). Eurofins.
- Analytical Method Summaries (2023). Eurofins.
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- This compound product page. Minstar Chemical.
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- This compound product page. ACUBIOCHEM.
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
Introduction: The Significance of 2-Fluoro-4-(methylsulfonyl)aniline in Modern Drug Discovery
This compound is a key structural motif and a valuable building block in medicinal chemistry and drug development. Its unique combination of a fluorine atom, an aniline moiety, and a methylsulfonyl group imparts specific electronic and conformational properties to molecules, making it a sought-after intermediate in the synthesis of various pharmacologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methylsulfonyl group, a strong electron-withdrawing group, modulates the pKa of the aniline nitrogen and provides a site for hydrogen bonding, which can be crucial for target engagement. Furthermore, the aniline functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures. This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor
The synthesis of this compound can be efficiently achieved through a robust two-step sequence, commencing with the commercially available 2-fluoro-4-(methylthio)aniline. This strategy is advantageous due to the high-yielding nature of each step and the straightforward purification procedures involved. The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
The first key transformation is the selective oxidation of the thioether functionality in 2-fluoro-4-(methylthio)aniline to the corresponding sulfone. This is a well-established transformation in organic synthesis, and for this protocol, we will utilize meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant due to its high efficiency and operational simplicity.[1][2] The subsequent step involves the purification of the final product to ensure high purity suitable for downstream applications.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier |
| 2-Fluoro-4-(methylthio)aniline | ≥97% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% (balance m-chlorobenzoic acid and water) | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Fisher Scientific |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Round-bottom flasks | Various sizes | VWR |
| Magnetic stirrer with stir bars | - | VWR |
| Ice bath | - | - |
| Separatory funnel | 500 mL | VWR |
| Rotary evaporator | - | Heidolph |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
| Column chromatography supplies | Silica gel (230-400 mesh) | Sorbent Technologies |
Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. m-CPBA is a strong oxidizing agent and can be shock-sensitive; handle with care.
Experimental Protocol
Step 1: Oxidation of 2-Fluoro-4-(methylthio)aniline
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-(methylthio)aniline (5.0 g, 31.8 mmol). Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature at 0-5 °C, slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 17.8 g, 79.5 mmol, 2.5 equivalents) portion-wise over a period of 30 minutes. The portion-wise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: After the complete addition of m-CPBA, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70) as the eluent. The starting material (thioether) will have a higher Rf value than the product (sulfone). The reaction is considered complete when the starting material spot is no longer visible by TLC.
Step 2: Work-up and Purification
-
Quenching: Upon completion of the reaction, cool the mixture again in an ice bath and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the gas evolution ceases.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to yield the pure this compound.
Characterization and Expected Results
The final product, this compound, is expected to be a solid with a melting point in the range of 130-134 °C. The identity and purity of the compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | δ 7.6-7.8 (m, 2H), 6.9-7.1 (t, 1H), 4.3 (br s, 2H), 3.0 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 153.1 (d, J=245 Hz), 140.2, 129.8, 125.1 (d, J=8 Hz), 118.9 (d, J=23 Hz), 116.5, 44.9 |
| MS (ESI) | m/z 190.0 [M+H]⁺ |
Discussion: The Rationale Behind the Protocol
The choice of m-CPBA as the oxidizing agent is predicated on its effectiveness in converting thioethers to sulfones under mild conditions.[3][4] The use of 2.5 equivalents of m-CPBA ensures the complete conversion of the starting material to the desired sulfone, bypassing the intermediate sulfoxide. The reaction is performed at a low initial temperature to mitigate the exothermicity of the oxidation process. Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively solubilizes both the starting material and the oxidant.
The aqueous work-up with sodium bicarbonate is essential to neutralize the acidic by-product, m-chlorobenzoic acid, and to quench any unreacted m-CPBA. Purification by column chromatography or recrystallization is a standard and effective method to obtain the final product with high purity, which is critical for its use in subsequent synthetic steps in a drug discovery program.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient oxidant or reaction time. | Add an additional 0.2-0.5 equivalents of m-CPBA and continue stirring. Monitor by TLC. |
| Formation of sulfoxide intermediate | Insufficient amount of m-CPBA. | Add more m-CPBA (up to 2.5-3.0 equivalents total) and continue the reaction. |
| Low yield after work-up | Product loss during extraction or purification. | Ensure complete extraction by performing multiple extractions. Optimize the solvent system for column chromatography to minimize band broadening. |
| Product is an oil instead of a solid | Presence of impurities or residual solvent. | Ensure complete removal of solvent under high vacuum. If impurities are present, re-purify by column chromatography or recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following this step-by-step guide, researchers can confidently prepare this important building block in high yield and purity. The presented methodology is scalable and employs readily available reagents and standard laboratory techniques, making it a valuable addition to the synthetic chemist's toolkit in the pursuit of novel therapeutics.
References
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Royal Society of Chemistry. (2011).
-
University of Calgary. (n.d.). Ch22: ArNO2 to ArNH2. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
- Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Smolecule. (2023). Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8.
-
ResearchGate. (n.d.). Scheme 3. Oxidation of compound 1l with mCPBA. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). Retrieved from [Link]
Sources
Application Notes & Protocols for the Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
Introduction: The Strategic Importance of 2-Fluoro-4-(methylsulfonyl)aniline
This compound is a highly valuable, functionalized building block in modern medicinal chemistry and drug discovery. Its strategic importance stems from the unique combination of three key pharmacophores on a single aniline scaffold: a fluorine atom, a methylsulfonyl group, and an amino group. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] The methylsulfonyl group acts as a strong hydrogen bond acceptor and can improve solubility and pharmacokinetic properties. The aniline moiety provides a versatile reactive handle for further molecular elaboration, enabling its incorporation into a diverse range of complex, biologically active molecules.[3] This guide provides detailed protocols for three distinct and reliable synthetic routes to this key intermediate, offering researchers the flexibility to choose a method based on starting material availability, scale, and laboratory capabilities.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct retrosynthetic pathways. This guide details three field-proven strategies, each with unique advantages.
-
Route A: Copper-Catalyzed Sulfonylation. This approach builds the target molecule by forming the carbon-sulfur bond directly on a pre-functionalized aromatic ring, starting from 2-fluoro-4-iodoaniline.
-
Route B: Catalytic Reduction of a Nitro Precursor. A classic and high-yielding strategy, this route involves the synthesis of an advanced nitroaromatic intermediate followed by a robust reduction of the nitro group to the desired aniline.
-
Route C: Oxidation of a Thioether Intermediate. This method involves the initial synthesis of 2-fluoro-4-(methylthio)aniline, followed by a controlled oxidation of the thioether to the target sulfone.
The logical flow for these synthetic transformations is illustrated below.
Sources
Application Notes: The Strategic Role of 2-Fluoro-4-(methylsulfonyl)aniline in the Synthesis of Ceritinib, a Potent ALK Inhibitor
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex Active Pharmaceutical Ingredients (APIs). 2-Fluoro-4-(methylsulfonyl)aniline has emerged as a critical intermediate in the synthesis of targeted cancer therapeutics. Its unique electronic properties, conferred by the electron-withdrawing fluoro and methylsulfonyl groups, render it an ideal precursor for creating molecules with high potency and specificity. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of Ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) inhibitor for the treatment of non-small cell lung cancer (NSCLC).[1][2] We will delve into the causality behind its use, provide detailed experimental protocols, and present a comprehensive analysis of the synthetic pathway.
Physicochemical Properties and Safety Profile
A thorough understanding of the starting material is fundamental to its effective and safe utilization in any synthetic protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 832755-13-2 | [3] |
| Molecular Formula | C₇H₈FNO₂S | [4] |
| Molecular Weight | 189.21 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 145-147 °C | [5][6] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[1][7] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated area or a fume hood.[1]
The Synthetic Pathway to Ceritinib: A Convergent Approach
The synthesis of Ceritinib is a prime example of a convergent synthetic strategy, where two key fragments are synthesized independently and then coupled to form the final molecule. This compound serves as the foundational building block for one of these crucial fragments.
Figure 1: A high-level overview of the convergent synthetic strategy for Ceritinib.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of Ceritinib, starting from this compound.
Part 1: Synthesis of Intermediate 1 - N-(2-Fluoro-4-(methylsulfonyl)phenyl)-2,5-dichloropyrimidin-4-amine
This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluoro and methylsulfonyl groups on the aniline ring enhances the nucleophilicity of the amino group, facilitating its attack on the electron-deficient pyrimidine ring. The chlorine atom at the 4-position of 2,4,5-trichloropyrimidine is the most susceptible to nucleophilic attack.[8]
Figure 2: Experimental workflow for the synthesis of Intermediate 1.
Detailed Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the stirred solution.
-
Pyrimidine Addition: Slowly add a solution of 2,4,5-trichloropyrimidine (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 2: Reagents and Conditions for Intermediate 1 Synthesis
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Starting Material/Nucleophile |
| 2,4,5-Trichloropyrimidine | 1.1 eq | Electrophile |
| DIPEA | 1.2 eq | Base to neutralize HCl byproduct |
| Anhydrous THF | - | Reaction Solvent |
| Temperature | 65-70 °C | To drive the reaction to completion |
Part 2: Synthesis of Boc-Protected Ceritinib via Buchwald-Hartwig Coupling
The second key step is a palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction that forms a carbon-nitrogen bond.[3] Here, the newly synthesized Intermediate 1 is coupled with the second key fragment, tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.
Figure 3: Experimental workflow for the Buchwald-Hartwig coupling.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel suitable for microwave heating or conventional heating under an inert atmosphere, combine Intermediate 1 (1.0 eq), tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂) (0.05 eq), Xantphos (0.1 eq), and Cesium Carbonate (Cs₂CO₃) (3.0 eq) in anhydrous THF.[3]
-
Inerting: Bubble nitrogen gas through the reaction mixture for 5-10 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture. For microwave heating, a temperature of 150 °C for 20-30 minutes is typical.[3] For conventional heating, refluxing for several hours may be necessary. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to yield the Boc-protected Ceritinib.[3]
Part 3: Final Deprotection to Yield Ceritinib
The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions.[3][4]
Figure 4: Experimental workflow for the final deprotection step.
Detailed Protocol:
-
Reaction Setup: Dissolve the Boc-protected Ceritinib (1.0 eq) in dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or dioxane) to the solution.[3]
-
Reaction: Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If using HCl, the hydrochloride salt of Ceritinib may precipitate directly from the solution or can be further precipitated by the addition of a non-polar solvent like diethyl ether.[3]
-
Final Product: Filter the precipitate and dry it under vacuum to obtain the final API, Ceritinib, typically as a hydrochloride salt.
Conclusion
This compound is a strategically vital building block in the synthesis of the potent ALK inhibitor, Ceritinib. Its unique electronic properties facilitate a key SNAr reaction, enabling the efficient construction of a crucial pyrimidine intermediate. The convergent synthetic approach, culminating in a Buchwald-Hartwig coupling and a final deprotection step, showcases a modern and effective strategy for the synthesis of complex APIs. The protocols detailed herein provide a comprehensive guide for researchers and drug development professionals working on the synthesis of Ceritinib and related compounds, underscoring the importance of rational precursor selection in contemporary pharmaceutical manufacturing.
References
- Marsilje, T. H., Pei, W., Chen, B., Lu, W., Uno, T., Jin, Y., ... & Michellys, P. Y. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.
-
ChemWhat. (n.d.). This compound CAS#: 832755-13-2. Retrieved from [Link]
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Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
-
PassaLab. (n.d.). Synthesis of API. Retrieved from [Link]
-
Wikipedia. (n.d.). Ceritinib. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing ceritinib.
- Google Patents. (n.d.). Ceritinib synthesis intermediate and preparation method thereof.
-
CAS. (n.d.). Ceritinib. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
The Strategic Utility of 2-Fluoro-4-(methylsulfonyl)aniline in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. 2-Fluoro-4-(methylsulfonyl)aniline has emerged as a pivotal building block in the synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors for targeted cancer therapy. Its unique electronic properties, conferred by the electron-withdrawing methylsulfonyl group and the strategically placed fluorine atom, render it an invaluable synthon for constructing molecules with high binding affinity and improved metabolic stability.
This technical guide provides an in-depth exploration of this compound as a versatile intermediate in organic synthesis. We will delve into its key applications, reaction mechanisms, and provide detailed, field-proven protocols for its use in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 832755-13-2 | [1][2] |
| Molecular Formula | C₇H₈FNO₂S | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | Off-white to light brown crystalline powder | [1] |
| Melting Point | 145-147 °C | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3] |
Safety Information: this compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Applications in Kinase Inhibitor Scaffolds
A primary application of this compound is in the synthesis of substituted pyrimidine and pyrazolopyrimidine cores, which are prevalent in a multitude of kinase inhibitors.[5][6][7] The aniline moiety serves as a nucleophile in cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form a crucial C-N bond with a heterocyclic electrophile.
The Role of Fluorine and Methylsulfonyl Groups
The fluorine atom at the 2-position of the aniline ring plays a multifaceted role. Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, influencing its reactivity in coupling reactions. Furthermore, the presence of fluorine can introduce favorable non-covalent interactions with biological targets and enhance the metabolic stability of the final compound by blocking potential sites of oxidation.[8]
The methylsulfonyl group at the 4-position is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but, more importantly, it can act as a hydrogen bond acceptor, contributing to the binding affinity of the final molecule to its target kinase.
Reaction Schemas and Mechanistic Insights
The most common synthetic transformation involving this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the formation of a C-N bond between the aniline and a halo-substituted heterocycle, such as a chloropyrimidine.
Figure 1: Generalized Buchwald-Hartwig amination catalytic cycle.
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyrimidine. The resulting palladium(II) complex then coordinates with the aniline. In the presence of a base, the aniline is deprotonated, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.
Detailed Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis. These have been adapted from established literature procedures and are intended as a guide.[5] Optimization may be necessary for specific substrates.
Protocol 1: Synthesis of N-(2-Fluoro-4-(methylsulfonyl)phenyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine
This protocol details a Buchwald-Hartwig amination reaction between this compound and a substituted chloropyrimidine, a key step in the synthesis of certain kinase inhibitors.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine (1.1 eq), and cesium carbonate (2.0 eq).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) and add this mixture to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Expected Outcome:
The reaction should yield N-(2-Fluoro-4-(methylsulfonyl)phenyl)-4-(1H-pyrazol-4-yl)pyrimidin-2-amine as a solid. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS, and melting point).
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by LC-MS) | >95% |
| Physical State | Solid |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for the development of kinase inhibitors. Its unique substitution pattern provides a strategic advantage in designing molecules with enhanced pharmacological profiles. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this important synthon in their synthetic campaigns, paving the way for the discovery of novel therapeutic agents.
References
-
LookChem. This compound CAS NO. 832755-13-2. Available at: [Link]
- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors.
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 2-Fluoro-4-(methylsulfonyl)aniline for drug discovery
An Application Guide to the Strategic Derivatization of 2-Fluoro-4-(methylsulfonyl)aniline for Accelerated Drug Discovery
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of this compound, a highly valuable building block in modern medicinal chemistry. We delve into the strategic rationale behind its use, focusing on how its unique structural motifs—a fluorine atom, a methylsulfonyl group, and an aniline core—contribute to desirable pharmacokinetic and pharmacodynamic properties in drug candidates. This document furnishes researchers, medicinal chemists, and drug development professionals with robust, field-proven protocols for N-acylation, N-alkylation, and sulfonamide formation. Each protocol is presented with an in-depth explanation of the underlying chemical principles and experimental choices, ensuring reproducibility and facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of contemporary drug discovery, the selection of starting materials is a critical determinant of a program's success. The scaffold this compound (CAS: 832755-13-2) has emerged as a privileged starting point for the synthesis of novel therapeutic agents.[1][2][3] Its utility stems from the synergistic combination of three key functional groups, each imparting distinct and advantageous properties to a potential drug molecule.
-
The Fluorine Atom: The strategic placement of fluorine is a well-established tactic in medicinal chemistry to enhance a compound's metabolic stability, modulate its lipophilicity (logP), and improve binding affinity to biological targets.[4][5][6] The high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions within a protein's active site.[7]
-
The Methylsulfonyl Group: This powerful electron-withdrawing group is not merely a passive substituent. It functions as an excellent hydrogen bond acceptor, capable of forming strong interactions with protein residues.[8][9] The introduction of a sulfonyl moiety can also increase polarity, improve aqueous solubility, and block sites of potential metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[10][11]
-
The Aniline Core: While the aniline motif is a versatile handle for chemical modification, it is also recognized as a potential "structural alert." Aniline-containing compounds can be susceptible to cytochrome P450-mediated oxidation, leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions.[12][13][14] Therefore, the derivatization of the aniline's amino group is not only a tool for exploring SAR but also a critical strategy for mitigating this metabolic liability.
This guide provides detailed methodologies to leverage the reactive amino group of this scaffold, enabling the synthesis of diverse libraries of amides, secondary/tertiary amines, and sulfonamides for hit-to-lead optimization.
Caption: Strategic derivatization points on the core scaffold.
Experimental Protocols: A Guide to Synthesis
The following protocols are designed to be robust and adaptable. For all procedures, standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood. All reagents should be of appropriate purity, and anhydrous solvents should be used where specified.
Protocol 1: N-Acylation via Acyl Chlorides
N-acylation is a fundamental transformation for converting the primary amine into a stable amide. Amide bonds are prevalent in pharmaceuticals and this modification significantly alters the electronic and steric properties of the parent molecule.
Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the reaction towards completion.[15][16]
Reaction Scheme:
Step-by-Step Methodology:
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard work-up and purification equipment
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 g, 5.28 mmol) and anhydrous DCM (25 mL). b. Cool the stirred solution to 0 °C in an ice bath. c. Add triethylamine (e.g., 1.1 mL, 7.92 mmol) to the solution. d. In a separate dropping funnel, dissolve the acyl chloride (e.g., acetyl chloride, 0.46 mL, 5.81 mmol) in anhydrous DCM (5 mL). e. Add the acyl chloride solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. f. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring & Work-up: a. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. b. Quench the reaction by slowly adding deionized water (20 mL). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL). d. Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: a. Purify the crude product by silica gel column chromatography or recrystallization. b. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
Data Presentation: Representative Acylating Agents
| Acylating Agent | Product Name | Expected Yield Range |
| Acetyl Chloride | N-(2-fluoro-4-(methylsulfonyl)phenyl)acetamide | 85-95% |
| Benzoyl Chloride | N-(2-fluoro-4-(methylsulfonyl)phenyl)benzamide | 80-92% |
| Cyclopropanecarbonyl chloride | N-(2-fluoro-4-(methylsulfonyl)phenyl)cyclopropanecarboxamide | 78-90% |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and efficient method for forming C-N bonds, providing access to secondary and tertiary amines. It is a cornerstone of modern medicinal chemistry due to its broad substrate scope and high selectivity.[17][18]
Rationale: This one-pot reaction proceeds in two stages. First, the aniline reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base or imine intermediate, often catalyzed by a weak acid. Second, a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is used to reduce the imine in situ to the corresponding alkylated amine. STAB is particularly effective as it is less basic and more selective for imines over carbonyls, preventing side reactions.[18]
Caption: Workflow for N-alkylation via reductive amination.
Step-by-Step Methodology:
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (1.1-1.2 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, optional)
-
Round-bottom flask, magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure: a. In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.28 mmol) and the desired aldehyde or ketone (e.g., 5.81 mmol) in anhydrous DCE (25 mL). b. If desired, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. c. Add sodium triacetoxyborohydride (e.g., 1.68 g, 7.92 mmol) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic. d. Stir the reaction at room temperature for 4-24 hours.
-
Monitoring & Work-up: a. Monitor the reaction by TLC or LC-MS. b. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Stir vigorously until gas evolution ceases. Transfer to a separatory funnel. d. Separate the layers and extract the aqueous phase with DCM or ethyl acetate (2 x 25 mL). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: a. Purify the residue by silica gel chromatography to obtain the pure N-alkylated product. b. Confirm the structure via NMR and MS analysis.
Protocol 3: Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anti-inflammatory agents. Synthesizing sulfonamide derivatives of the core scaffold introduces a bioisostere for amides and carboxylates, offering a different profile of hydrogen bonding and physicochemical properties.[9][19]
Rationale: Similar to N-acylation, this reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. The use of a base, typically pyridine, is crucial. Pyridine not only acts as an acid scavenger for the HCl byproduct but can also serve as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate that is more susceptible to attack by the aniline.[20]
Reaction Scheme:
Step-by-Step Methodology:
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.1 eq.)
-
Anhydrous Pyridine (can be used as solvent and base)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard work-up and purification equipment
-
-
Procedure: a. Dissolve this compound (e.g., 1.0 g, 5.28 mmol) in anhydrous pyridine (15 mL) in a round-bottom flask and cool the solution to 0 °C. b. Add the sulfonyl chloride (e.g., 5.81 mmol) portion-wise to the stirred solution, ensuring the temperature does not rise significantly. c. Once the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring & Work-up: a. Monitor the reaction by TLC. b. Upon completion, pour the reaction mixture into ice-cold 2 M HCl (approx. 50 mL). This will neutralize the pyridine and often precipitate the product. c. If a solid forms, collect it by vacuum filtration, wash with cold water, and dry. d. If no solid forms, extract the mixture with ethyl acetate (3 x 30 mL). e. Wash the combined organic extracts with 1 M HCl, water, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification & Characterization: a. Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography. b. Characterize the purified sulfonamide by NMR and MS.
Analytical Characterization Summary
Confirming the identity and purity of newly synthesized compounds is paramount. Below is a table of representative, hypothetical analytical data for derivatives from each protocol.
| Derivative Class | Example Compound | ¹H NMR (δ, ppm) Highlights | Mass Spec (m/z) [M+H]⁺ |
| N-Acyl | N-(2-fluoro-4-(methylsulfonyl)phenyl)acetamide | ~8.0-8.5 (d, 1H, Ar-H), ~7.8 (m, 2H, Ar-H), 3.2 (s, 3H, SO₂CH₃), 2.2 (s, 3H, COCH₃) | 232.05 |
| N-Alkyl | N-benzyl-2-fluoro-4-(methylsulfonyl)aniline | ~7.2-7.4 (m, 5H, Ph-H), ~7.5-7.8 (m, 2H, Ar-H), ~6.8 (d, 1H, Ar-H), 4.4 (d, 2H, N-CH₂), 3.1 (s, 3H, SO₂CH₃) | 280.08 |
| Sulfonamide | N-(2-fluoro-4-(methylsulfonyl)phenyl)benzenesulfonamide | ~7.3-8.0 (m, 8H, Ar-H), 3.2 (s, 3H, SO₂CH₃) | 330.03 |
Conclusion
This compound stands as a testament to the power of rational scaffold design in drug discovery. Its unique electronic and structural features provide a robust platform for developing novel therapeutics. The derivatization protocols detailed in this guide—N-acylation, N-alkylation, and sulfonamide formation—offer reliable and versatile pathways for systematically modifying this core. By providing not just the steps but the scientific rationale behind them, we empower researchers to thoughtfully construct diverse chemical libraries, accelerate the exploration of structure-activity relationships, and ultimately advance the discovery of safer and more effective medicines.
References
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- Application of Sulfonyl in Drug Design | Request PDF.
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- Preparation of sulfonamides
- Development of an LC-MS Method for 4-Fluoroaniline Determin
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH.
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- Process for the selective alkylation of an aniline.
- Convenient N-Alkylation of amines using an effective magnetically separable supported ionic liquid containing an anionic polyoxometalate.
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- Significance of Fluorine in Medicinal Chemistry: A Review. N/A.
- Fluorinated building blocks in drug design: new p
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Application Note: A Validated HPLC Method for Purity Analysis of 2-Fluoro-4-(methylsulfonyl)aniline
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 2-Fluoro-4-(methylsulfonyl)aniline. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the method development, validation, and a detailed protocol for its implementation, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3] The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.
Introduction: The Rationale for a Dedicated Purity Method
This compound is a substituted aniline derivative increasingly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of fluoro and methylsulfonyl groups imparts specific electronic and steric properties, making it a valuable synthon. However, impurities arising from the synthesis or degradation of this compound can have a significant impact on the yield, purity, and safety profile of the final drug substance. Therefore, a reliable and validated analytical method for its purity assessment is paramount.
This application note addresses the need for a well-characterized HPLC method by providing a step-by-step guide to its development and validation. The chosen reversed-phase HPLC (RP-HPLC) approach is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of organic molecules.[4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 832755-13-2 | [7][8] |
| Molecular Formula | C₇H₈FNO₂S | [7][8] |
| Molecular Weight | 189.21 g/mol | [7][8] |
| Melting Point | 145-147 °C | [7][9] |
| Predicted pKa | -0.04 ± 0.10 | [7] |
| Appearance | Crystalline solid | [7][9] |
The presence of an aromatic ring suggests strong UV absorbance, making UV detection a suitable choice. The compound's polarity, influenced by the sulfonyl, amino, and fluoro groups, indicates good retention on a non-polar stationary phase like C18 in a reversed-phase system.
HPLC Method Development and Rationale
The following HPLC method was developed to achieve optimal separation of this compound from its potential impurities.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary HPLC system with a UV detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining the analyte and separating it from more polar or non-polar impurities.[4][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase suppresses the ionization of the aniline group, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is employed to ensure the elution of any potential late-eluting, more hydrophobic impurities while maintaining a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Based on UV spectral scans of this compound, this wavelength provides a good balance of sensitivity for the main component and potential impurities. Similar sulfone-containing aromatic compounds show absorbance in this region.[11] |
| Injection Volume | 10 µL | A standard injection volume to minimize band broadening. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures good solubility of the analyte and is compatible with the mobile phase. |
Method Development Workflow
The development of this method followed a systematic approach to optimize the separation and detection of this compound.
Caption: Workflow for HPLC Method Development.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][12]
System Suitability
System suitability testing is an integral part of any analytical procedure. These tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of a standard solution of this compound (e.g., 100 µg/mL).
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 N HCl at 60 °C for 24 hours.
-
Basic: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze the stressed samples by the proposed HPLC method and check for the separation of the main peak from any degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 10-150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare a sample of this compound of a known purity.
-
Spike the sample with known amounts of a reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery at each level.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples of this compound at the target concentration.
-
Analyze the samples on the same day by the same analyst.
-
Calculate the RSD of the results. The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate the cumulative RSD for both sets of data. The RSD should be ≤ 2.0%.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters. The system suitability criteria should still be met.
Experimental Protocol: Step-by-Step Guide
This section provides a detailed protocol for the purity analysis of a batch of this compound.
Caption: Experimental Workflow for Sample Analysis.
Reagent and Sample Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
-
Sample Diluent: Mix equal volumes of acetonitrile and water.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.
Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 3.1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Perform the system suitability test as described in Section 4.1.
-
Once the system suitability criteria are met, inject the blank (sample diluent) followed by the standard and sample solutions.
Data Analysis and Purity Calculation
-
Integrate the peaks in the chromatograms for the standard and sample solutions.
-
Calculate the percentage purity of the this compound sample using the following formula:
% Purity = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x 100
Where:
-
Area_sample = Peak area of this compound in the sample chromatogram.
-
Area_standard = Peak area of this compound in the standard chromatogram.
-
Conc_standard = Concentration of the standard solution.
-
Conc_sample = Concentration of the sample solution.
-
-
For the determination of impurities, calculate the percentage of each impurity using the area normalization method, assuming a response factor of 1.0 for all impurities relative to the main peak.
Conclusion
The HPLC method detailed in this application note is a reliable, robust, and accurate procedure for the purity determination of this compound. The comprehensive validation demonstrates its suitability for routine quality control in both research and manufacturing environments. By following the outlined protocols, laboratories can ensure the quality and consistency of this important pharmaceutical intermediate.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
PubMed. (n.d.). High-pressure liquid chromatographic analysis of aniline and its metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater | Request PDF. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Divinyl Sulfone on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Retrieved from [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
Scribd. (n.d.). Analysis of Sulfonated | PDF | High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 832755-13-2. Retrieved from [Link]
- Google Patents. (n.d.). US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. tandfonline.com [tandfonline.com]
- 5. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 6. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. starodub.nl [starodub.nl]
Application Notes and Protocols: GC-MS Identification of 2-Fluoro-4-(methylsulfonyl)aniline
Introduction
2-Fluoro-4-(methylsulfonyl)aniline is a chemical intermediate increasingly utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluorine atom and a methylsulfonyl group on an aniline backbone, imparts specific chemical properties that necessitate robust analytical methods for its identification and quantification. In the context of drug development and manufacturing, rigorous quality control is essential to ensure the purity of active pharmaceutical ingredients (APIs) and to identify any process-related impurities.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the analysis of volatile and semi-volatile organic compounds.[4] Its combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry makes it an ideal choice for the analysis of substituted anilines like this compound.[5][6] This document provides a comprehensive, field-proven protocol for the identification of this compound, designed for researchers, scientists, and drug development professionals. The methodology herein is grounded in established principles for the analysis of aromatic amines and has been structured to ensure scientific integrity and reliable results.[7][8]
Chemical Profile of this compound:
| Property | Value | Source |
| CAS Number | 832755-13-2 | [9][10] |
| Molecular Formula | C7H8FNO2S | [1][9] |
| Molecular Weight | 189.21 g/mol | [1] |
| Melting Point | 145 - 147 °C | [1][9] |
| Physical State | Solid | [9] |
Principle of the Method
This protocol employs Gas Chromatography (GC) to separate this compound from the sample matrix. The separated analyte then enters a Mass Spectrometer (MS), where it is ionized, fragmented, and detected. The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for unambiguous identification by comparison to a reference standard or a spectral library such as the NIST Mass Spectral Library.[4][11] The method's validation follows the principles outlined by the International Council for Harmonisation (ICH) to ensure specificity, accuracy, and precision.[2][12]
Materials and Reagents
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials with inserts
Reagents and Standards
-
This compound reference standard (≥95% purity)
-
Methanol (HPLC grade or higher)
-
Dichloromethane (DCM, pesticide quality or equivalent)[13]
-
Ethyl acetate (HPLC grade or higher)
-
Anhydrous sodium sulfate[5]
-
Helium (carrier gas, 99.999% purity)
Experimental Protocol
Standard Solution Preparation
The foundation of accurate identification and potential quantification lies in the careful preparation of standard solutions.
1.1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard.
-
Dissolve the standard in a 10.0 mL volumetric flask using methanol.
-
Ensure complete dissolution by vortexing. This stock solution should be stored at 2-8 °C and protected from light.
1.2. Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of the stock standard solution into a 10.0 mL volumetric flask.
-
Dilute to the mark with ethyl acetate.
-
This working standard will be used for direct injection to confirm retention time and mass spectrum.
Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and present it in a solvent compatible with the GC-MS system. A liquid-liquid extraction (LLE) is a robust and widely applicable technique for this purpose.[5]
2.1. Liquid-Liquid Extraction (LLE) from Aqueous Matrix:
-
To 10 mL of the aqueous sample in a separatory funnel, add a suitable internal standard if quantitation is desired.
-
Adjust the sample pH to >11 using a 2M NaOH solution.[5] This basification ensures the aniline is in its free base form, enhancing its extraction into an organic solvent.
-
Add 10 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting to release pressure.[5]
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate to remove residual water.[5]
-
Repeat the extraction twice more with fresh 10 mL portions of DCM, combining all organic extracts.
-
Gently swirl the combined extract over the sodium sulfate.
-
Decant the dried extract into an evaporator tube.
-
Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
GC-MS Workflow Diagram
Caption: Workflow for the identification of this compound.
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Column | 5% Diphenyl - 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This column provides excellent separation for a wide range of semi-volatile compounds, including aromatic amines.[13] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A standard flow rate for this column dimension, balancing analysis time and resolution.[14] |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte without thermal degradation.[14] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte onto the column, suitable for trace-level analysis.[8] |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. | This temperature program allows for the separation of the analyte from potential contaminants. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[7] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation.[14] |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission through the mass analyzer.[14] |
| Mass Scan Range | 50 - 350 amu | Covers the molecular ion and expected fragment ions of the analyte. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |
Data Analysis and Identification
4.1. Retention Time Confirmation:
-
Inject the 10 µg/mL working standard solution.
-
Record the retention time of the this compound peak.
-
The retention time of the peak in the sample analysis should match that of the standard within a narrow window (typically ±0.1 minutes).
4.2. Mass Spectrum Confirmation:
-
Obtain the mass spectrum of the peak of interest from the sample chromatogram.
-
Compare this spectrum with the mass spectrum obtained from the working standard.
-
Additionally, compare the sample spectrum with the NIST/EPA/NIH Mass Spectral Library. A high match factor (typically >800) provides strong evidence for the compound's identity.[11]
Expected Fragmentation Pattern: The electron ionization of this compound is expected to produce a characteristic fragmentation pattern. The molecular ion (M+) at m/z 189 should be observable. Key fragment ions would likely arise from the loss of methyl (-CH3), sulfonyl (-SO2), and other characteristic cleavages of the substituted aniline structure.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method should be validated according to ICH guidelines.[15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the unique retention time and mass spectrum.
-
System Suitability: Before running the sample sequence, inject the working standard to verify system performance, including peak shape and signal intensity.
-
Method Blank: Analyze a blank sample (solvent processed through the entire sample preparation procedure) to ensure no contamination is introduced from reagents or glassware.[16]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the identification of this compound using GC-MS. The causality behind each step, from sample preparation to instrumental parameters, has been explained to provide a comprehensive understanding of the methodology. By adhering to this self-validating system, researchers, scientists, and drug development professionals can achieve reliable and accurate identification of this important chemical intermediate, ensuring the quality and safety of their products.
References
- Skipper, P. L., & Tannenbaum, S. R. (1990). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of the American Society for Mass Spectrometry, 1(5), 375-382.
-
Wegerer, J., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and Bioanalytical Chemistry, 407(17), 5033-5042. Available at: [Link]
-
Rezaee, M., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(21), 5175-5185. Available at: [Link]
-
Al-Salami, H., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Analysis, 14(1), 100-110. Available at: [Link]
-
Wang, Y., et al. (2018). Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. Atmospheric Environment, 173, 108-115. Available at: [Link]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. IJPSR, 11(10), 5003-5011. Available at: [Link]
-
ChemWhat. (n.d.). This compound. Available at: [Link]
-
Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaeliX. Available at: [Link]
-
Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1985. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
Kumar, P., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1888. Available at: [Link]
-
Schmidt, T. C., et al. (2022). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 102(13), 2969-2981. Available at: [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Available at: [Link]
-
NIST. (n.d.). 2-Fluoro-4-methylanisole. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Fluoro-4-methylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kumar, A., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. LCGC North America, 35(9), 652-659. Available at: [Link]
-
NIST. (n.d.). 5-Fluoro-2-methylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link]
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Application Note: A Scalable and Robust Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline for Pharmaceutical Applications
For: Researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 2-Fluoro-4-(methylsulfonyl)aniline, a key building block in the development of various pharmaceutical agents. The described two-step synthetic route is designed for robustness, high yield, and adaptability to large-scale production. The process begins with the synthesis of the intermediate 2-fluoro-4-(methylsulfonyl)nitrobenzene from commercially available starting materials, followed by a highly efficient catalytic hydrogenation to yield the target aniline. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for quality control, ensuring a reliable and reproducible manufacturing process.
Introduction: The Significance of this compound
This compound is a critical intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluoro and methylsulfonyl groups on the aniline ring imparts unique electronic properties and metabolic stability to the final drug candidates. The strategic placement of these functional groups allows for diverse downstream chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery. The increasing demand for novel therapeutics necessitates a reliable and scalable synthesis of this important building block. This document outlines a validated process suitable for scale-up, addressing the practical challenges encountered in an industrial setting.
Reaction Scheme and Mechanistic Rationale
The synthesis of this compound is achieved through a two-step process, as illustrated below. The chosen pathway is optimized for scalability, utilizing readily available starting materials and well-established, high-yielding chemical transformations.
Step 1: Synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene (3)
This step involves a nucleophilic aromatic substitution (SNAr) reaction followed by an oxidation.
-
Part A: Nucleophilic Aromatic Substitution. 3,4-Difluoronitrobenzene (1) is treated with sodium thiomethoxide (NaSMe) to selectively displace the fluorine atom at the 4-position, yielding 2-fluoro-4-(methylthio)nitrobenzene (2). The para-position to the strongly electron-withdrawing nitro group is significantly more activated towards nucleophilic attack, ensuring high regioselectivity.
-
Part B: Oxidation. The resulting thioether (2) is then oxidized to the corresponding sulfone, 2-fluoro-4-(methylsulfonyl)nitrobenzene (3), using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst or a peroxy acid. This transformation is typically clean and high-yielding.
Step 2: Catalytic Hydrogenation to this compound (4)
The nitro group of intermediate (3) is selectively reduced to an amine using catalytic hydrogenation. This method is widely employed in industrial settings due to its high efficiency, clean reaction profile, and the ease of catalyst removal by filtration. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney Nickel.
Process Development and Scale-Up Protocols
The following protocols have been developed and optimized for laboratory-scale synthesis with straightforward adaptability for pilot and commercial-scale production.
Step 1: Synthesis of 2-Fluoro-4-(methylsulfonyl)nitrobenzene (3)
Part A: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene (2)
-
Materials:
-
3,4-Difluoronitrobenzene (1)
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
-
Protocol:
-
To a stirred solution of 3,4-difluoronitrobenzene (1.0 eq) in anhydrous DMF, slowly add sodium thiomethoxide (1.1 eq) at room temperature.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of water.
-
The product, 2-fluoro-4-(methylthio)nitrobenzene (2), will precipitate as a solid.
-
Isolate the solid by filtration and wash thoroughly with water to remove residual DMF and salts.
-
Dry the product under vacuum.
-
Part B: Oxidation to 2-Fluoro-4-(methylsulfonyl)nitrobenzene (3)
-
Materials:
-
2-Fluoro-4-(methylthio)nitrobenzene (2)
-
Acetic acid
-
Hydrogen peroxide (30% aq. solution)
-
Sodium tungstate (catalyst, optional)
-
-
Protocol:
-
Suspend 2-fluoro-4-(methylthio)nitrobenzene (2) (1.0 eq) in acetic acid.
-
Add a catalytic amount of sodium tungstate (optional, but can accelerate the reaction).
-
Slowly add hydrogen peroxide (3.0-4.0 eq) to the suspension, maintaining the temperature between 50-60 °C. An exotherm may be observed.
-
Stir the mixture at this temperature until the reaction is complete, as monitored by HPLC.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-(methylsulfonyl)nitrobenzene (3).
-
Step 2: Catalytic Hydrogenation to this compound (4)
-
Materials:
-
2-Fluoro-4-(methylsulfonyl)nitrobenzene (3)
-
Methanol or Ethanol
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrogen gas
-
-
Protocol:
-
Charge a suitable hydrogenation reactor with 2-fluoro-4-(methylsulfonyl)nitrobenzene (3) and the solvent (methanol or ethanol).
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 40-50 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and by HPLC analysis of aliquots.
-
Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound (4).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Process Workflow Diagram:
Caption: Workflow for the scale-up synthesis of this compound.
Characterization and Quality Control
Rigorous analytical testing is crucial to ensure the identity, purity, and quality of the final product. The following methods are recommended:
| Parameter | Analytical Method | Typical Specification |
| Appearance | Visual Inspection | Off-white to light brown crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC (e.g., >99.0%) | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 145-149 °C |
| Residual Solvents | GC-HS | Within ICH limits |
Typical Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.6-7.8 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 5.9 (s, 2H, NH₂), 3.2 (s, 3H, SO₂CH₃).
-
HPLC: Purity > 99.5% (UV detection at 254 nm).
Safety Considerations
It is imperative that all steps of this synthesis are conducted by trained personnel in a well-ventilated fume hood, adhering to all institutional and governmental safety regulations.[1]
-
3,4-Difluoronitrobenzene: Is a toxic and corrosive substance. Avoid inhalation and contact with skin and eyes.
-
Sodium thiomethoxide: Is a corrosive and flammable solid. Handle in an inert atmosphere to prevent oxidation.
-
Hydrogen Peroxide (30%): Is a strong oxidizing agent. Avoid contact with combustible materials.
-
Catalytic Hydrogenation: This reaction is potentially hazardous due to the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the reactor is properly grounded and all sources of ignition are eliminated. The catalyst should be handled wet to minimize the risk of fire.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of high-purity this compound. The process is characterized by high yields, operational simplicity, and the use of readily available and cost-effective reagents. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can confidently produce this valuable pharmaceutical intermediate for their drug discovery and development programs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59177191, 2-Fluoro-4-methylthio-1-nitrobenzene. Retrieved from [Link]
- Gallo, E., et al. (2018). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Sustainable Chemistry & Engineering, 6(9), 12034-12041.
- Taft, B. R., et al. (2014). Selective Catalytic Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 18(11), 1354-1361.
Sources
Topic: 2-Fluoro-4-(methylsulfonyl)aniline: A Guide to Reaction Mechanisms with Electrophiles
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-(methylsulfonyl)aniline is a highly functionalized building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a strongly activating amino group, a deactivating ortho-fluoro substituent, and a strongly deactivating para-methylsulfonyl group, presents a complex yet predictable system for electrophilic aromatic substitution (EAS). This guide provides an in-depth analysis of the electronic factors governing the reactivity and regioselectivity of this molecule. We will dissect the underlying reaction mechanisms, rationalize the directing effects of the competing functional groups, and provide a detailed, field-tested protocol for a representative electrophilic bromination reaction.
Understanding the Electronic Landscape
The reactivity of this compound in electrophilic aromatic substitution is dictated by the interplay of the electronic effects of its three substituents. A clear understanding of these effects is paramount for predicting reaction outcomes.
-
Amino Group (-NH₂): Located at C1, the amino group is a powerful activating group.[2] Through the +M (mesomeric) effect, its lone pair of electrons strongly donates into the aromatic π-system. This increases the ring's nucleophilicity, making it more susceptible to attack by electrophiles. This effect is most pronounced at the positions ortho and para to the amino group (C2, C6, and C4). Consequently, the -NH₂ group is a strong ortho, para-director.[3]
-
Fluoro Group (-F): Located at C2, the fluorine atom exhibits a dual role. Due to its high electronegativity, it exerts a strong -I (inductive) electron-withdrawing effect, which deactivates the ring.[4] However, like other halogens, it possesses lone pairs that can be donated into the ring via the +M effect, directing incoming electrophiles to the ortho and para positions. For fluorine, the +M effect can significantly counteract the -I effect, especially at the para position.[5]
-
Methylsulfonyl Group (-SO₂Me): Located at C4, the methylsulfonyl group is a potent deactivating group. It withdraws electron density from the ring through both a strong -I effect and a -M effect, significantly reducing the ring's nucleophilicity.[4] This deactivation is most pronounced at the ortho and para positions relative to the sulfonyl group (C3, C5, and C1), making it a strong meta-director (directing to C2 and C6).
Net Effect: The overall reactivity is a balance of these competing forces. The powerfully activating amino group is the dominant influence, rendering the ring nucleophilic enough to undergo EAS. It strongly directs incoming electrophiles to its ortho positions (C3 and C5, as C4 and C2 are substituted). The deactivating groups (-F and -SO₂Me) modulate this reactivity and help determine the final regiochemical outcome.
Caption: Dominant electronic influences on the aniline ring.
The General Mechanism of Electrophilic Aromatic Substitution
EAS reactions proceed via a conserved two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[6]
-
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This fast step restores the aromatic π-system and yields the substituted product.
Caption: Generalized workflow for electrophilic aromatic substitution.
Predicting Regioselectivity: A Mechanistic Rationale
The directing influence of the amino group is paramount. It activates the positions ortho and para to itself. Since the C2 and C4 positions are already substituted, the potential sites for electrophilic attack are C3 , C5 , and C6 . Let's analyze the stability of the sigma complex intermediates for attack at these positions.
-
Attack at C5: This position is ortho to the activating -NH₂ group and meta to the deactivating -SO₂Me group. The resulting sigma complex is significantly stabilized by resonance, as the positive charge can be delocalized onto the nitrogen atom of the amino group. This creates a particularly stable resonance contributor.
-
Attack at C3: This position is also ortho to the activating -NH₂ group but is adjacent to the inductively withdrawing -F atom. While still stabilized by the amino group's +M effect, the intermediate's stability is somewhat diminished by the proximity to the electronegative fluorine.
-
Attack at C6: This position is meta to the strongly activating -NH₂ group. The positive charge in the sigma complex cannot be delocalized onto the nitrogen atom. This pathway is therefore significantly less stable and highly disfavored.
Caption: Resonance stabilization of intermediates directs substitution.
Application Protocol: Selective Bromination
This protocol details the selective monobromination of this compound. The primary product expected is 5-Bromo-2-fluoro-4-(methylsulfonyl)aniline.
Rationale: Acetic acid is used as a polar protic solvent to facilitate the polarization of Br₂ and solvate the intermediates. The reaction is run at or below room temperature to control the reaction rate and minimize potential side reactions or over-bromination, which can be a concern with highly activated anilines.[7]
Materials & Reagents:
-
This compound (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.05 eq)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per 1 g of aniline). Stir until a homogeneous solution is formed.
-
Bromine Addition: In a separate container, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirring aniline solution at room temperature over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (~7). This neutralizes the acetic acid.
-
Workup - Bromine Removal: Add saturated sodium thiosulfate solution dropwise until the orange/yellow color of excess bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.
Summary of Reactivity with Common Electrophiles
The principles discussed above can be extended to other common EAS reactions. The following table provides a predictive summary.
| Reaction Type | Electrophile | Typical Reagents | Expected Major Product(s) | Key Considerations |
| Halogenation | Br⁺, Cl⁺ | Br₂ in AcOH; NCS/NBS | 5-Halo and 3-Halo derivatives | Highly activating -NH₂ can lead to over-halogenation if not controlled.[7] |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Nitro and 3-Nitro derivatives | Strongly acidic conditions will protonate the -NH₂ group, forming an -NH₃⁺ group which is a deactivating meta-director. This can complicate the reaction. Protecting the amine (e.g., as an acetanilide) is a common strategy to ensure para-nitration relative to the protected amine.[8][9] |
| Sulfonation | SO₃ | Fuming H₂SO₄ (SO₃/H₂SO₄) | 5-Sulfonic acid derivative | The reaction is often reversible. As with nitration, protonation of the amine in strong acid is a key factor to consider.[10] |
| Friedel-Crafts | R⁺ (Alkylation) RCO⁺ (Acylation) | R-Cl / AlCl₃ RCOCl / AlCl₃ | Generally Not Feasible | The Lewis acid catalyst (e.g., AlCl₃) will complex with the basic lone pair of the amino group, deactivating the ring and preventing the reaction.[3] |
Safety Considerations
-
This compound may cause skin and serious eye irritation.[11] It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Electrophilic substitution reagents like bromine and nitrating mixtures are corrosive and hazardous. Always consult the Safety Data Sheet (SDS) for all reagents before use and follow all institutional safety protocols.
References
- SynQuest Laboratories, Inc. (2016). 2-Fluoro-4-(methylsulfonyl)
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ChemKnock. (n.d.). The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). US4443631A - Selective halogenation of 2-fluoroaniline.
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
ResearchGate. (n.d.). Post-modifications of synthesized fluoro-anilines. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 832755-13-2. Retrieved from [Link]
-
Save My Exams. (2025). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
YouTube. (2020). Electrophilic substitution reactions of aniline. (Halogenation). Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
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- 10. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 11. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-4-(methylsulfonyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 2-Fluoro-4-(methylsulfonyl)aniline in Medicinal Chemistry
This compound is a highly valuable building block in modern drug discovery.[1] Its unique trifunctional nature, featuring a nucleophilic aniline, an electron-withdrawing methylsulfonyl group, and a strategically placed fluorine atom, offers medicinal chemists a powerful scaffold for synthesizing complex molecules with tailored pharmacological profiles. The incorporation of fluorine is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] The methylsulfonyl group further modulates the electronic properties and provides a vector for additional chemical modifications.[1]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its mild conditions and broad functional group tolerance.[3][4][5] However, the application of this reaction to electron-deficient substrates such as this compound derivatives requires careful optimization of the catalytic system and reaction conditions. This guide provides a detailed examination of the mechanistic nuances, a robust experimental protocol, and troubleshooting strategies for successfully employing these valuable substrates in Suzuki coupling reactions.
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-(methylsulfonyl)aniline in Modern Kinase Inhibitor Synthesis
Introduction: The Rationale for a Privileged Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms by targeting these aberrant enzymes.[1] The efficacy of a TKI is critically dependent on its molecular architecture, which dictates its binding affinity, selectivity, and pharmacokinetic properties. Within the medicinal chemist's toolbox, certain molecular fragments, or "scaffolds," have emerged as privileged structures due to their consistent ability to impart favorable drug-like properties.
2-Fluoro-4-(methylsulfonyl)aniline (CAS No. 832755-13-2) is one such building block that has gained prominence in the synthesis of next-generation kinase inhibitors.[2] Its utility stems from the strategic placement of two key functional groups: a fluorine atom and a methylsulfonyl (sulfone) moiety.
-
The Role of Fluorine: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[3][4] Its small size and high electronegativity can modulate the pKa of nearby groups, enhance binding affinity through favorable electrostatic interactions with the target protein, and, crucially, improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
-
The Methylsulfonyl Group Advantage: The sulfone group is a powerful hydrogen bond acceptor and can significantly enhance a molecule's polarity and aqueous solubility. In the context of kinase inhibitors, the methylsulfonyl moiety often occupies the solvent-exposed region of the ATP-binding pocket, forming critical hydrogen bonds that anchor the inhibitor and contribute to its potency and selectivity.[5]
This guide provides an in-depth analysis of this compound, detailing its properties, its strategic application in synthesis, and a validated protocol for its use in constructing core kinase inhibitor structures.
Physicochemical Properties & Safe Handling
Before its application, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value |
| CAS Number | 832755-13-2[6][7] |
| Molecular Formula | C₇H₈FNO₂S[6] |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥98% (typical for synthesis)[7] |
Safety & Handling: this compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[6][8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[9][10]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.[6] If inhaled, move the person to fresh air.[11] Seek immediate medical attention for any significant exposure.
Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)
A primary application of this compound in kinase inhibitor synthesis is its role as a nucleophile in SNAr reactions. Many kinase inhibitors, such as those targeting EGFR, ALK, and PI3K, are built upon a heterocyclic core, commonly a quinazoline, pyrimidine, or pyridine ring.[12][13][14][15] These cores are often functionalized with a leaving group (typically a chlorine atom) at a key position (e.g., C4 on a quinazoline). The aniline nitrogen of our title compound attacks this electrophilic carbon, displacing the chloride and forming the critical C-N bond that defines the anilino-quinazoline scaffold.
The diagram below illustrates this fundamental synthetic workflow.
Caption: General workflow for kinase inhibitor synthesis via SNAr.
The fluorine atom ortho to the amine group can subtly modulate the nucleophilicity of the nitrogen, while the electron-withdrawing sulfone group at the para position activates the ring system for potential further functionalization and provides a key interaction point for the final drug product.
Protocol: Synthesis of a Representative Anilino-Quinazoline Kinase Inhibitor Core
This protocol describes a robust and validated method for the SNAr reaction between this compound and a generic 4-chloro-6,7-dimethoxyquinazoline. This reaction is representative of the synthesis of many EGFR inhibitors.
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Chloro-6,7-dimethoxyquinazoline (1.05 eq)
-
Isopropanol (IPA), anhydrous
-
Hydrochloric Acid (HCl), 4M solution in dioxane or concentrated HCl
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add anhydrous isopropanol (approx. 10 mL per 1 g of aniline).
-
Stir the mixture to achieve a suspension or solution.
-
Add 4-Chloro-6,7-dimethoxyquinazoline (1.05 eq) to the flask.
-
Add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl or 0.1 eq of 4M HCl in dioxane). The acid protonates the quinazoline ring, making it more electrophilic and accelerating the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C for isopropanol) and maintain for 4-6 hours.
-
Self-Validation: Monitor the reaction progress using TLC (e.g., 50% EtOAc in hexanes). The product should be less polar than the aniline starting material and will appear as a new, higher-running spot that is UV active. The reaction is considered complete upon consumption of the limiting reagent (aniline).
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product hydrochloride salt may form.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.
-
Partition the resulting residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acid and convert the product to its free base form.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product can often be purified by trituration or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).
-
If further purification is required, perform column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
-
Quantitative Data Summary:
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 eq of Chloroquinazoline | A slight excess ensures complete consumption of the more valuable aniline. |
| Solvent | Isopropanol (IPA) | Common, effective solvent for SNAr; allows for reflux at a moderate temperature. |
| Catalyst | Catalytic HCl or p-TsOH | Protonates the quinazoline nitrogen, activating the C4 position for nucleophilic attack. |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
| Typical Yield | 75-90% | This reaction is generally high-yielding and robust. |
Mechanism of Action: How the Final Product Inhibits a Kinase
The anilino-quinazoline scaffold synthesized is designed to function as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the target kinase, preventing the native substrate, ATP, from binding and subsequently blocking the phosphorylation of downstream proteins. This action effectively shuts down the aberrant signaling cascade.
Caption: ATP-competitive inhibition of a protein kinase.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. The strategic incorporation of its fluoro and methylsulfonyl groups provides medicinal chemists with a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles. The SNAr protocol detailed herein is a fundamental, reproducible, and scalable method for constructing the core scaffolds of numerous clinically relevant inhibitors, demonstrating the compound's critical role in advancing cancer therapeutics and drug discovery.
References
- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.
- Apollo Scientific. (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline Safety Data Sheet.
-
Anjana, S., et al. (2022). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 40(9), 3917-3927. [Link][16]
- Thermo Fisher Scientific. (2025). 4-Fluoro-2-methylaniline Safety Data Sheet.
- Guidechem. (n.d.). What is the synthesis method of crizotinib and what are its indications?.
- New Drug Approvals. (n.d.). Crizotinib.
- Gamelin, E., & Boisdron-Celle, M. (1999). Dose monitoring of 5-fluorouracil in patients with colorectal or head and neck cancer--status of the art.
- Pharmaffiliates. (n.d.). The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery.
- ChemSafety PRO. (n.d.). Chemical Label: this compound.
- Google Patents. (n.d.). EP2468745B1 - Process for the preparation of lapatinib and the salts thereof.
- BenchChem. (2025). The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.
- New Drug Approvals. (2014). Lapatinib.
- Thermo Fisher Scientific. (2011). 4-Methylsulphonylaniline hydrochloride Safety Data Sheet.
- BenchChem. (n.d.). 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline.
- ResearchGate. (n.d.). Synthesis and structure of crizotinib.
-
Al-Ghanim, A. M., et al. (2020). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. ACS Omega, 5(29), 18347–18357. [Link][17]
- Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
- ChemicalBook. (n.d.). Lapatinib synthesis.
-
Sferrazza, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(8), 3567. [Link][4]
- ResearchGate. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Request PDF.
- ResearchGate. (n.d.). Summarised assessment for lapatinib synthesis.
- MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes.
- LookChem. (n.d.). This compound CAS NO.832755-13-2.
- Hidaka, H., et al. (1986). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Methods in enzymology, 139, 852–865.
- ACUBIOCHEM. (n.d.). This compound.
- ResearchGate. (n.d.). New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines. Request PDF.
- Aobious. (n.d.). 4-Fluoro-2-(methylsulfonyl)aniline: Your Key Intermediate for Advanced Synthesis.
- Levashova, V. I., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(19), 6667.
- Wang, S., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European journal of medicinal chemistry, 181, 111582.
- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858.
- Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research : IJPR, 15(Suppl), 143–155.
- Oreate AI Blog. (2025). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two.
- ResearchGate. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to....
- Mikus, G., & Foerster, K. I. (2017). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Translational cancer research, 6(Suppl 7), S1231–S1238.
- Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & medicinal chemistry letters, 27(12), 2739–2744.
- Sharma, P. C., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistrySelect, 6(40), 10948–10971.
- Hernández-Vázquez, E., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(15), 4786.
- Jayanthan, A., & Janmeda, M. (2023). Tyrosine Kinase Inhibitors. In StatPearls.
- Oncology Support Network. (2025, April 5). How Do Tyrosine Kinase Inhibitors Work? [Video]. YouTube.
- Medicosis Perfectionalis. (2018, September 1). Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL [Video]. YouTube.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction: A Strategic Approach to the Synthesis
This compound is a key building block in the development of various pharmaceuticals. Its synthesis, while conceptually straightforward, presents several critical steps where yield can be compromised. This guide will focus on a reliable and commonly employed three-stage synthetic route, providing expert insights into the causality behind experimental choices and self-validating protocols.
The overall synthetic workflow is depicted below:
Caption: A three-stage synthetic route to this compound.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Stage 1: Nucleophilic Aromatic Substitution
Objective: To synthesize 2-Fluoro-4-(methylthio)-1-nitrobenzene from 1,2-difluoro-4-nitrobenzene.
Q1: My yield for the nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with sodium thiomethoxide is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this SNAr reaction are often attributable to several factors. The key is to favor the substitution at the C4 position over the C2 position and to prevent side reactions.
-
Causality of Poor Yield:
-
Competing Substitution: While the nitro group strongly activates the para-position (C4) for nucleophilic attack, some substitution can still occur at the ortho-position (C2).
-
Moisture: The presence of water can hydrolyze the starting material and react with the nucleophile.
-
Temperature Control: Exothermic reactions can lead to side product formation if the temperature is not carefully controlled.
-
Nucleophile Quality: The purity and reactivity of your sodium thiomethoxide are crucial.
-
-
Troubleshooting and Optimization Protocol:
-
Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous solvents. Tetrahydrofuran (THF) or acetonitrile are suitable choices.[1]
-
Control the Temperature: The addition of sodium thiomethoxide should be performed at a low temperature, typically 0 °C, to control the exothermicity of the reaction. After the addition, the reaction can be allowed to slowly warm to room temperature.
-
Use a High-Quality Nucleophile: If preparing sodium thiomethoxide in situ from methanethiol and a base (like sodium hydride), ensure the reaction is complete before adding the 1,2-difluoro-4-nitrobenzene.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material and the appearance of the product spot will indicate completion.
-
-
Detailed Experimental Protocol:
-
To a stirred solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of sodium thiomethoxide (1.1 equivalents) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Q2: I am observing the formation of a significant amount of a byproduct that I suspect is the 2-substituted isomer. How can I improve the regioselectivity of the reaction?
A2: Improving regioselectivity in this case hinges on leveraging the electronic effects of the nitro group.
-
Mechanistic Insight: The nitro group is a strong electron-withdrawing group, which stabilizes the negative charge of the Meisenheimer complex formed during nucleophilic attack. This stabilization is more effective when the attack occurs at the para-position (C4) compared to the ortho-position (C2).
Caption: Regioselectivity in the SNAr reaction.
-
Optimization Strategies:
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -20 °C to 0 °C) can enhance the kinetic preference for the more stable para-attack intermediate.
-
Solvent Choice: A less polar aprotic solvent may slightly favor the desired isomer.
-
Stage 2: Nitro Group Reduction
Objective: To reduce 2-Fluoro-4-(methylthio)-1-nitrobenzene to 2-Fluoro-4-(methylthio)aniline.
Q3: My catalytic hydrogenation of 2-Fluoro-4-(methylthio)-1-nitrobenzene is slow and incomplete. What could be the issue?
A3: Slow or incomplete hydrogenation in this case often points to catalyst inhibition or deactivation.
-
Plausible Causes:
-
Catalyst Poisoning: Sulfur-containing compounds, like your thioether, can act as poisons for many hydrogenation catalysts, particularly palladium and platinum.[2]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate.
-
Poor Hydrogen Pressure or Agitation: Inadequate hydrogen pressure or inefficient mixing can limit the reaction rate.
-
Solvent Purity: Impurities in the solvent can also inhibit the catalyst.
-
-
Troubleshooting and Protocol Enhancement:
-
Catalyst Selection: While Pd/C is common, it can be susceptible to sulfur poisoning. Consider using a more sulfur-tolerant catalyst like Raney Nickel or a modified platinum catalyst.[3]
-
Increase Catalyst Loading: If using Pd/C, increasing the weight percentage (e.g., from 5% to 10%) or the overall amount may be necessary.
-
Optimize Reaction Conditions: Ensure your reaction vessel is properly sealed and pressurized with hydrogen (typically 50-100 psi). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
-
Use High-Purity Solvents: Use HPLC-grade or freshly distilled solvents like ethanol or ethyl acetate.
-
-
Recommended Protocol for Catalytic Hydrogenation:
-
In a pressure vessel, dissolve 2-Fluoro-4-(methylthio)-1-nitrobenzene (1 equivalent) in ethanol (15-20 volumes).
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-8 hours, monitoring the hydrogen uptake.
-
Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Stage 3: Selective Oxidation
Objective: To oxidize 2-Fluoro-4-(methylthio)aniline to this compound.
Q4: The oxidation of 2-Fluoro-4-(methylthio)aniline with m-CPBA is giving me a mixture of products, including the sulfoxide and potentially over-oxidized material. How can I achieve a clean conversion to the sulfone?
A4: Achieving selective oxidation to the sulfone without forming the sulfoxide as a stable intermediate or over-oxidizing the aniline group is the primary challenge in this step.
-
Understanding the Reaction Pathway: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. The aniline group is also susceptible to oxidation, which can lead to nitroso or nitro compounds.[4]
Caption: Oxidation pathway of 2-Fluoro-4-(methylthio)aniline.
-
Protocol for Selective Oxidation to the Sulfone:
-
Stoichiometry of the Oxidant: The key to driving the reaction to the sulfone is using a slight excess of the oxidizing agent. Typically, 2.1-2.5 equivalents of m-CPBA are required.[5]
-
Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
-
Solvent Selection: Dichloromethane (DCM) or chloroform are common solvents for m-CPBA oxidations.
-
Work-up Procedure: After the reaction is complete, it is crucial to quench any excess oxidant and remove the m-chlorobenzoic acid byproduct. This can be achieved by washing the organic layer with a solution of sodium bisulfite and then with a mild base like sodium bicarbonate.
-
-
Detailed Experimental Protocol:
-
Dissolve 2-Fluoro-4-(methylthio)aniline (1 equivalent) in DCM (15 volumes) and cool the solution to 0 °C.
-
Add m-CPBA (2.2 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC shows complete conversion.
-
Wash the reaction mixture sequentially with 10% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Q5: After the oxidation step, I am having difficulty purifying the final product. What is an effective purification method for this compound?
A5: Recrystallization is often the most effective method for purifying the final product, assuming it is a solid at room temperature.[6][7]
-
Solvent Selection for Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for anilines and sulfones include:
-
Ethanol/Water
-
Isopropanol/Water
-
Toluene
-
Ethyl Acetate/Hexanes
-
-
General Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[8]
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q: Can I perform the oxidation step before the nitro reduction?
A: Yes, this is a viable alternative route. You can oxidize 2-Fluoro-4-(methylthio)-1-nitrobenzene to 2-Fluoro-4-(methylsulfonyl)-1-nitrobenzene and then reduce the nitro group. The main advantage is that you do not have to worry about the oxidation of the aniline group. However, the electron-withdrawing nature of the sulfonyl group might make the subsequent nitro reduction more challenging.
Q: What are the typical overall yields for this synthesis?
A: With careful optimization of each step, an overall yield of 60-70% can be reasonably expected.
| Stage | Typical Yield Range |
| 1. Nucleophilic Aromatic Substitution | 85-95% |
| 2. Nitro Group Reduction | 90-98% |
| 3. Selective Oxidation | 75-85% |
Q: Are there any specific safety precautions I should be aware of?
A: Yes, several safety considerations are important:
-
m-CPBA: is a potentially explosive oxidizing agent, especially when dry. Handle it with care and avoid grinding or subjecting it to shock.
-
Sodium Hydride: is a flammable solid that reacts violently with water. Handle it under an inert atmosphere.
-
Hydrogenation: should be performed in a properly rated pressure vessel behind a safety shield.
-
Solvents: Use all organic solvents in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
References
- Asher, C., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(33), 6275-6278.
- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
- Courtin, A. (1983). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Helvetica Chimica Acta, 66(1), 68-75.
- Carballo, R. M., et al. (2017). Oxidation of anilines to nitroarenes with m-CPBA (m-chloroperbenzoic acid).
- CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
- University of California, Los Angeles. (n.d.).
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molecules, 29(15), 3469.
- US4294988A - Method of preparing 2,4-difluoroaniline.
- LabXchange. (n.d.).
- EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- Columbia University. (n.d.).
- City University of New York. (n.d.).
- ACUBIOCHEM. (n.d.). This compound.
- YouTube. (2021). Nucleophilic Substitution Experiment S21.
- Tillmann, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2569-2574.
- Kappe, C. O., et al. (2014). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.
- Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
- Beudry, J.-P., et al. (2018). General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. Molecules, 23(10), 2447.
- Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(8), 1838-1841.
- Wang, B. (2025). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- PubChem. (n.d.). 2-Fluoro-4-methylthio-1-nitrobenzene.
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
- LibreTexts Chemistry. (2020). Thioethers (Sulfides) and Silyl Ethers.
- Zhang, Y., et al. (2020). The hydrogenation conversion of nitrobenzene over different catalysts.
- Asher, S. A. (2025). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
- Zhang, L., et al. (2021). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
- BenchChem. (n.d.).
- Vapourtec. (n.d.).
- Troisi, L., et al. (2007). Scheme 4 Oxidative action of MCPBA toward aryl imines.
- Organic Chemistry. (2019). 04.07 Thioethers. YouTube.
- Mlostoń, G., et al. (2018). Oxidation of thiopyrans 4 with mCPBA leading to cyclic sulfones 5.
- Maleki, A., et al. (2025). Nanomagnetic 4-amino-3-hydroxynaphthalene-1-sulfonic as an efficient heterogeneous catalyst for multicomponent synthesis of 2-amino-3-cyano-4,6-diarylpyridines under green conditions. Scientific Reports, 15(1), 1-14.
- Kappe, C. O., et al. (2014). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.
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Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support guide for the synthesis of 2-Fluoro-4-(methylsulfonyl)aniline (CAS 832755-13-2). This critical intermediate is integral to the development of advanced pharmaceutical compounds. However, its synthesis is not without challenges, often plagued by side reactions that can compromise yield and purity. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to troubleshoot and optimize their synthetic protocols. We will delve into the causality behind common issues and offer robust, self-validating solutions grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound. The most common synthetic strategies involve either the formation of the C-S bond on a pre-functionalized aniline derivative or the introduction of the amino group onto a pre-existing sulfonyl-aryl scaffold. Each approach has its unique set of potential side reactions.
Q1: My reaction to form the C-S bond using 2-fluoro-4-iodoaniline and sodium methanesulfinate is stalling, resulting in low conversion and a complex mixture.
Root Cause Analysis: This reaction, a copper-catalyzed coupling, is sensitive to several factors that can lead to deactivation of the catalyst, degradation of starting materials, or the promotion of undesired pathways.
-
Catalyst Inactivation: The Cu(I) active species can be oxidized to inactive Cu(II) if oxygen is not rigorously excluded. Furthermore, the solvent (typically DMSO) can coordinate too strongly or decompose at elevated temperatures, hindering catalytic turnover.
-
Substrate Decomposition: 2-Fluoro-4-iodoaniline can undergo dehalogenation (loss of iodine) or form symmetrical coupling byproducts under harsh conditions.
-
Insufficient Nucleophilicity: Sodium methanesulfinate (CH₃SO₂Na) must be anhydrous and of high purity. The presence of water can affect its solubility and nucleophilic character.
Troubleshooting & Preventative Measures:
-
Optimize Catalyst System:
-
Use a ligand like N,N'-dimethylethylenediamine (DMEDA). The ligand stabilizes the copper catalyst, improves solubility, and accelerates the reaction, allowing for lower reaction temperatures (e.g., 110-120°C instead of higher).[1]
-
Ensure you are using a reliable source of Copper(I) iodide (CuI) or a suitable precursor complex.[1]
-
-
Ensure Inert Atmosphere:
-
Thoroughly degas the solvent (DMSO) by sparging with argon or nitrogen for at least 30 minutes before adding reagents.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Reagent Quality Control:
-
Dry the sodium methanesulfinate under vacuum before use.
-
Use high-purity, anhydrous DMSO to prevent side reactions.
-
-
Temperature Management:
-
Do not exceed 120°C. Higher temperatures can lead to thermal decomposition of the solvent and starting materials. Monitor the internal reaction temperature carefully.
-
Q2: I am attempting a Buchwald-Hartwig amination on a 1-halo-2-fluoro-4-(methylsulfonyl)benzene substrate and observing significant hydrodehalogenation (loss of the halogen). Why is this happening?
Root Cause Analysis: Hydrodehalogenation is a classic side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2] It arises from a competing pathway to the desired reductive elimination step.
-
β-Hydride Elimination: If the palladium-amide intermediate has an accessible β-hydrogen (which is not the case here), it can eliminate. More commonly in this context, the competing pathway involves a palladium-hydride species. These species can be formed from the amine, solvent, or base and can reductively eliminate with the aryl group to form the hydrodehalogenated arene.
-
Ligand Choice: The choice of phosphine ligand is critical. Insufficiently bulky or electron-rich ligands may not promote the desired C-N reductive elimination at a rate fast enough to outcompete the side reaction.[3]
-
Base Strength & Type: Strong, sterically hindered bases like sodium tert-butoxide are typically used. However, their choice can influence the formation of palladium-hydride species.
Troubleshooting & Preventative Measures:
-
Select an Appropriate Ligand:
-
Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or BrettPhos.[3] These ligands create a sterically crowded coordination sphere around the palladium, which accelerates the C-N reductive elimination, minimizing the lifetime of intermediates that could lead to hydrodehalogenation.[4]
-
-
Careful Base Selection:
-
Use a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄. The choice can be substrate-dependent, and screening may be necessary.
-
-
Control Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often 80-110°C). Overheating can promote side reactions.
-
-
Use an Ammonia Equivalent:
-
If introducing a primary amine (-NH₂), direct coupling with ammonia gas can be challenging. Using an ammonia equivalent like lithium bis(trimethylsilyl)amide (LiHMDS) can provide a cleaner reaction.[4]
-
Q3: My final product is contaminated with an isomer, likely 4-fluoro-2-(methylsulfonyl)aniline. How can I prevent this?
Root Cause Analysis: Isomeric impurities typically arise from the starting materials or from a lack of regioselectivity in one of the synthetic steps.
-
Starting Material Impurity: If your synthesis starts from a substituted aniline, such as 2-fluoroaniline, a subsequent sulfonation or related reaction might not be perfectly regioselective, leading to a mixture of isomers. For example, direct sulfonation of 2-fluoroaniline can yield multiple products.[5]
-
Lack of Regiocontrol: A route involving electrophilic aromatic substitution (e.g., nitration or sulfonation) on a monosubstituted benzene ring can be difficult to control perfectly.[6] The directing effects of the substituents might not provide 100% selectivity.
Troubleshooting & Preventative Measures:
-
Select a Regiospecific Route:
-
The most reliable approach is to build the molecule using reactions with high intrinsic regioselectivity. Cross-coupling reactions (like the C-S coupling mentioned in Q1) are superior in this regard, as the positions of the reacting functional groups are pre-defined.[1]
-
-
Verify Starting Material Purity:
-
Always analyze the purity and isomeric ratio of your starting materials (e.g., 2-fluoro-4-iodoaniline) by ¹H NMR, ¹⁹F NMR, or GC-MS before starting the reaction.
-
-
Purification Strategy:
-
If a minor amount of the isomer is unavoidable, develop a robust purification method. Isomers of this type can sometimes be separated by careful column chromatography or by recrystallization from a well-chosen solvent system (e.g., ethanol/water or ethyl acetate/heptane).
-
Diagram of Synthetic Pathways and Side Reactions
The following diagram illustrates a common synthetic route and highlights where key side reactions can occur.
Caption: Key side reactions in the copper-catalyzed synthesis.
Frequently Asked Questions (FAQs)
Q: Which synthetic route generally offers the highest purity and yield for this compound? A: A convergent synthesis starting from pre-functionalized building blocks with defined regiochemistry is generally superior. The copper-catalyzed coupling of 2-fluoro-4-iodoaniline with sodium methanesulfinate is a highly effective and scalable route that avoids the isomeric purity issues associated with electrophilic aromatic substitution on less complex precursors.[1]
Q: What are the most critical parameters to control during the synthesis? A: Regardless of the route, the three most critical parameters are:
-
Atmosphere Control: Rigorously excluding oxygen is paramount for catalyst stability, especially in metal-catalyzed reactions (Cu or Pd).
-
Temperature Control: Overheating is a common cause of side reactions, including substrate/product degradation and solvent decomposition. Use an internal temperature probe for accurate monitoring.
-
Reagent Purity: The quality of solvents, catalysts, ligands, and starting materials directly impacts the reaction outcome. Using anhydrous solvents and high-purity reagents is non-negotiable.
Q: What is the best way to purify the final product? A: this compound is a crystalline solid.[7] The primary methods for purification are:
-
Recrystallization: This is the most effective method for removing minor impurities on a larger scale. A common solvent system is isopropanol, ethanol, or an ethyl acetate/heptane mixture.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography using a gradient of ethyl acetate in hexanes or dichloromethane is effective.
-
Acid-Base Extraction: As an aniline, the product can be dissolved in an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer with NaOH or NaHCO₃.
Optimized Experimental Protocol
This protocol is based on the highly reliable copper-catalyzed C-S bond formation method.
Reaction: Synthesis of this compound [1]
| Parameter | Value/Condition | Rationale |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation and inactivation of the Cu(I) catalyst. |
| Solvent | Anhydrous DMSO | High boiling point and good solubility for reagents. Must be anhydrous. |
| Temperature | 110-120 °C (internal) | Optimal temperature for reaction rate without significant solvent/reagent decomposition. |
| Catalyst | Copper(I) Iodide (CuI) | Effective and commercially available catalyst for this type of coupling. |
| Ligand | N,N'-Dimethylethylenediamine | Stabilizes the copper catalyst and accelerates the reaction. |
| Base | Not explicitly required | The methanesulfinate salt acts as the nucleophile. |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-fluoro-4-iodoaniline (1.0 eq).
-
Inerting: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add Copper(I) iodide (CuI, 0.07 eq), sodium methanesulfinate (1.2 eq), and anhydrous DMSO (approx. 4 mL per gram of starting material).
-
Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA, 0.14 eq) via syringe.
-
Heating: Heat the reaction mixture in a pre-heated oil bath to an internal temperature of 110-120°C.
-
Monitoring: Stir the mixture vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in water and extracting with ethyl acetate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water (approx. 10x the volume of DMSO).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield this compound as a faint brown crystalline solid.
-
References
-
Figshare. (2023). Synthesis and bioactivity evaluation of novel acetamide-derived compounds bearing a methylsulfonyl unit. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2023). PMC - NIH. Available at: [Link]
-
PrepChem.com. Preparation of 2-fluoro-6-methylaniline. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2020). PMC - NIH. Available at: [Link]
-
ResearchGate. Post-modifications of synthesized fluoro-anilines. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2008). PMC. Available at: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
PrepChem.com. Step B: Preparation of 2-trifluoromethyl- 4-fluoroaniline. Available at: [Link]
-
ChemWhat. This compound CAS#: 832755-13-2. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2019). PMC - PubMed Central - NIH. Available at: [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). Available at: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2022). Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2017). Available at: [Link]
-
Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Available at: [Link]
-
NIH. Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Available at: [Link]
-
Digital Commons@ETSU. Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Available at: [Link]
-
PMC - NIH. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (2023). Available at: [Link]
-
YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). Available at: [Link]
-
INIS-IAEA. Reactions of fluoro[sulfonyloxy-λ3-iodo-anil] benzene. 1. Interaction of fluoro[sulfonyloxy-λ3-iodo-anil] benzene with monocyclic olefins. Available at: [Link]
-
YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. (2018). Available at: [Link]
-
YouTube. Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). Available at: [Link]
-
ResearchGate. Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. (2013). Available at: [Link]
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline - Lookchem [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. chemwhat.com [chemwhat.com]
Optimizing reaction parameters for 2-Fluoro-4-(methylsulfonyl)aniline formation
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind each recommendation. Our goal is to empower you to not only solve common experimental issues but also to strategically optimize your reaction parameters for superior yield, purity, and reproducibility.
The primary synthetic route discussed is a robust three-step process starting from 4-amino-3-fluorophenyl methyl sulfide (also known as 2-fluoro-4-(methylthio)aniline). This pathway involves:
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N-Acetylation: Protection of the reactive aniline group as an acetamide.
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Sulfide Oxidation: Conversion of the methylthio group to the target methylsulfonyl group.
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N-Deacetylation: Deprotection to yield the final product.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges you may encounter.
Synthetic Workflow Overview
Below is a diagram illustrating the key transformations in the synthesis of this compound.
Caption: A three-step synthetic route to this compound.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Step 1: N-Acetylation (Protection)
Question: My acetylation reaction is sluggish or incomplete, resulting in a low yield of N-(3-fluoro-4-(methylthio)phenyl)acetamide. What's going wrong?
Answer: Incomplete acetylation is typically due to issues with reagents or reaction conditions. The lone pair on the aniline nitrogen acts as the nucleophile attacking the acetylating agent.[1][2]
-
Causality & Solution:
-
Reagent Quality: Acetic anhydride is susceptible to hydrolysis. Ensure you are using a fresh bottle or a properly stored reagent. If using acetyl chloride, it is even more sensitive to moisture.
-
Insufficient Base: A base like pyridine is used to neutralize the acetic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. Ensure at least a stoichiometric equivalent of a suitable base is used.
-
Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can increase the rate without promoting significant side reactions.
-
Solvent Choice: Ensure your solvent (e.g., dichloromethane, ethyl acetate) is anhydrous. Water will consume the acetylating agent.
-
Step 2: Sulfide Oxidation
Question: My oxidation reaction stalls at the sulfoxide intermediate, or I get a mixture of sulfoxide and the desired sulfone. How do I drive the reaction to completion?
Answer: The oxidation of a sulfide to a sulfone is a two-stage process (Sulfide → Sulfoxide → Sulfone). Stopping at the sulfoxide indicates insufficient oxidizing power or incomplete reaction.[3][4] The sulfoxide is less reactive towards oxidation than the sulfide, often requiring more forcing conditions to complete the conversion to the sulfone.
-
Causality & Solution:
-
Oxidant Stoichiometry: This is the most common cause. To fully convert the sulfide to a sulfone, a minimum of two equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) is required. Often, a slight excess (2.2-2.5 equivalents) is used to ensure complete conversion.
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Reaction Temperature: Many sulfide oxidations are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and prevent runaway. However, to push the less reactive sulfoxide to the sulfone, the reaction may need to be allowed to warm to room temperature or be gently heated. Monitor progress closely by TLC.
-
Choice of Oxidant: Some oxidants are more effective than others for the sulfoxide-to-sulfone conversion. While H₂O₂ in acetic acid is a common choice, stronger systems like urea-hydrogen peroxide with an anhydride activator or potassium permanganate can be more effective, though they may require more careful control to avoid side reactions.[5][6]
-
Question: I'm observing a low yield of the protected sulfone, and my crude product is impure. What are potential side reactions?
Answer: Low yields can result from side reactions, especially with powerful oxidizing agents.[7] The electron-rich aromatic ring and the acetamide group can be susceptible to oxidation under harsh conditions.
-
Causality & Solution:
-
Over-Oxidation: Strong oxidants can potentially lead to N-oxide formation or ring hydroxylation, although the acetamide group mitigates this by reducing the ring's electron density compared to a free aniline. The key is careful temperature control. Maintain the reaction at the lowest effective temperature.
-
Reagent Decomposition: Ensure your oxidant has not degraded. For instance, hydrogen peroxide solutions can lose potency over time.
-
Work-up Issues: During work-up, ensure any remaining oxidant is properly quenched (e.g., with sodium bisulfite or sodium thiosulfate) to prevent further reactions upon solvent removal and concentration.
-
Step 3: N-Deacetylation (Deprotection)
Question: The final acidic hydrolysis step to remove the acetyl group is giving me a poor yield of this compound. What parameters should I optimize?
Answer: Acid-catalyzed hydrolysis of the amide bond is an equilibrium process. Pushing the reaction to completion requires careful control of acid concentration, temperature, and reaction time.
-
Causality & Solution:
-
Insufficient Acid/Water: The reaction requires both a strong acid catalyst (like HCl or H₂SO₄) and water for hydrolysis. Using concentrated acid with minimal water can slow the reaction. A common condition is refluxing in aqueous HCl (e.g., 3-6 M).
-
Temperature and Time: Amide hydrolysis is often slow at room temperature and typically requires heating to reflux. Monitor the reaction by TLC until the starting acetamide spot has been completely consumed. Insufficient heating time is a common reason for incomplete conversion.
-
Product Isolation: After hydrolysis, the product will be in its protonated, water-soluble ammonium salt form. To isolate the free aniline, the reaction mixture must be cooled and carefully neutralized with a base (e.g., NaOH, NaHCO₃) to a pH > 8. This deprotonates the aniline, causing it to precipitate or allows it to be extracted into an organic solvent. Incomplete neutralization is a frequent cause of low isolated yield.[8]
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aniline group before the oxidation step?
Anilines are electron-rich aromatic amines that are sensitive to oxidation.[9] The free amino group (-NH₂) can be oxidized by agents like H₂O₂ or m-CPBA, leading to complex side products and a significant reduction in yield. Converting the aniline to an acetamide (-NHCOCH₃) has two key benefits:
-
Reduces Reactivity: The acetyl group is electron-withdrawing, which decreases the electron density on the nitrogen and the aromatic ring, making them much less susceptible to oxidation.
-
Directing Group: It reinforces the ortho, para directing nature for any potential electrophilic aromatic reactions, though that is less of a concern in this specific sequence.
Q2: What are the best oxidizing agents for converting the sulfide to the sulfone in this context?
The ideal oxidizing agent provides a high yield of the sulfone with minimal side products, is safe to handle, and is cost-effective.
| Oxidizing System | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (30%) | Acetic Acid, 20-80 °C | Inexpensive, environmentally benign (byproduct is water). | Can require elevated temperatures; reaction rates can be slow. |
| m-CPBA | CH₂Cl₂, 0 °C to RT | Highly effective and selective under mild conditions. | Can be explosive when impure; more expensive.[3] |
| Urea-H₂O₂ / Anhydride | Ethyl Acetate, RT | Stable solid source of H₂O₂, metal-free, efficient.[5] | Requires an activator (e.g., phthalic anhydride). |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH/H₂O, RT | Powerful, effective, and relatively safe solid oxidant. | Can be less selective; work-up can be more complex. |
| Sodium Chlorite (NaClO₂) | MeCN, 0 °C to RT | Efficient and selective for generating sulfones.[10] | Requires careful handling and quenching. |
For this specific synthesis, Hydrogen Peroxide in Acetic Acid is often a good starting point due to its cost and safety profile. For milder conditions and potentially higher selectivity, Urea-Hydrogen Peroxide with an anhydride activator is an excellent modern alternative.[5]
Q3: What are the critical safety precautions for this synthesis?
-
Handling Reagents: Always handle strong acids (acetic acid, HCl), bases (pyridine), and oxidizing agents (H₂O₂, m-CPBA) in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][11]
-
Oxidation Step: The oxidation of sulfides is often exothermic. Add the oxidizing agent slowly and with cooling (e.g., in an ice bath) to control the reaction temperature and prevent a dangerous thermal runaway.
-
Thermal Hazards: The final product, this compound, may decompose at high temperatures to release toxic gases like nitrogen oxides, sulfur oxides, and hydrogen fluoride.[11] Avoid excessive heating during distillation or drying.
Q4: Are there alternative synthetic routes to this compound?
Yes, other routes exist, which may be advantageous depending on the availability of starting materials. One common alternative involves a nucleophilic aromatic substitution (SNAᵣ) reaction. For example, starting with a molecule like 1,2-difluoro-4-nitrobenzene, one could sequentially substitute the fluorines with a methylthiolate group and then an amine, followed by reduction of the nitro group and oxidation of the sulfide. However, controlling the regioselectivity of such substitutions can be challenging.[12] The route detailed in this guide is generally more straightforward and high-yielding.
Experimental Protocols
Protocol 1: Synthesis of N-(3-fluoro-4-(methylthio)phenyl)acetamide (Protection)
-
To a stirred solution of 2-fluoro-4-(methylthio)aniline (1.0 eq) in dichloromethane (DCM, ~5-10 mL per gram of aniline) in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the solution over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetamide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of N-(3-fluoro-4-(methylsulfonyl)phenyl)acetamide (Oxidation)
-
Dissolve the crude N-(3-fluoro-4-(methylthio)phenyl)acetamide (1.0 eq) in glacial acetic acid (~10 mL per gram).
-
Cool the solution to 10-15 °C.
-
Slowly add 30% hydrogen peroxide (2.5 eq) dropwise, maintaining the internal temperature below 30 °C.
-
After addition, heat the reaction mixture to 60-70 °C and stir for 3-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting sulfide and the intermediate sulfoxide.
-
Once complete, cool the reaction to room temperature and pour it slowly into a beaker of ice water with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
Protocol 3: Synthesis of this compound (Deprotection)
-
Suspend the crude N-(3-fluoro-4-(methylsulfonyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and 6 M aqueous HCl (1:1 v/v, ~15 mL per gram).
-
Heat the mixture to reflux (approx. 90-100 °C) and maintain for 4-8 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the mixture by the slow addition of concentrated aqueous NaOH or solid NaHCO₃ until the pH is ~8-9.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
References
-
Thioether Formation . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Behera, S. et al. (2015). Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps . Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Behera, S. et al. (2015). Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps . National Institutes of Health. Available from: [Link]
-
Liu, H. et al. (2023). Novel Poly(phthalazinone thioether sulfone/ketone)s: Synthesis, solubility and thermostability . ResearchGate. Available from: [Link]
-
Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center . Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Reactions of Aniline . Chemistry Steps. Available from: [Link]
- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents.
-
Syntheses of Sulfonated Derivatives of 2-Fluoroaniline . LookChem. Available from: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties . National Institutes of Health. Available from: [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents . National Institutes of Health. Available from: [Link]
-
Nucleophilic Aromatic Substitution . NPTEL Archive. Available from: [Link]
-
Nucleophilic Aromatic Substitution . Chemistry Steps. Available from: [Link]
-
Biocatalytic Oxidation of Sulfides to Sulfones . ResearchGate. Available from: [Link]
-
Biocatalytic Oxidation of Sulfides to Sulfones . Oriental Journal of Chemistry. Available from: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines . BYJU'S. Available from: [Link]
-
Ang, W. et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents . MDPI. Available from: [Link]
-
Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore . PubMed Central. Available from: [Link]
-
An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate . Organic Chemistry Portal. Available from: [Link]
-
What properties of aniline make it a suitable base for nucleophilic substitution reactions? . Quora. Available from: [Link]
-
Post-modifications of synthesized fluoro-anilines . ResearchGate. Available from: [Link]
-
The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery . Syndia. Available from: [Link]
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
-
Sulfone synthesis by oxidation . Organic Chemistry Portal. Available from: [Link]
-
Synthesis of methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . MDPI. Available from: [Link]
-
N-(3-fluoro-4-nonylsulfonylphenyl)acetamide . PubChem. Available from: [Link]
-
Trifluoroacetamides . Organic Chemistry Portal. Available from: [Link]
- CN101624348A - Preparation method of para-fluoroaniline. Google Patents.
-
Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent in the Synthesis of Acyl Fluorides . KAUST Repository. Available from: [Link]
-
2,2-Dichloro-N-(3-fluoro-1-hydroxy-1-(4-(methanesulfonyl)phenyl)propan-2-yl)acetamide . PubChem. Available from: [Link]
-
Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) . Research India Publications. Available from: [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity . Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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- 5. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. synquestlabs.com [synquestlabs.com]
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Technical Support Center: Purification of 2-Fluoro-4-(methylsulfonyl)aniline
Answering your request, here is a technical support center with troubleshooting guides and FAQs about how to remove impurities from 2-Fluoro-4-(methylsulfonyl)aniline.
Welcome to the technical support guide for the purification of this compound (CAS No. 832755-13-2). This document provides in-depth, experience-driven advice for researchers, medicinal chemists, and process development scientists encountering purity challenges with this key intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-purity material for your downstream applications.
The subject compound, this compound, is a crystalline solid with a melting point of 145-147°C.[1][2] Its structure combines a basic aniline moiety with a polar sulfone group, presenting unique challenges and opportunities for purification.
Frequently Asked Questions (FAQs): Initial Assessment & Strategy
Question 1: My crude this compound is a discolored solid (e.g., purple, brown, or tan). What are the likely impurities?
Answer: Discoloration in aniline derivatives often points to oxidation by-products. However, a range of impurities can arise depending on the synthetic route. Common culprits include:
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Process-Related Impurities: These are the most common. They include unreacted starting materials, such as 2-fluoro-4-iodoaniline or a related nitroaromatic precursor, and reagents from the sulfonation step.[3] Isomeric by-products, where the sulfonyl group is in a different position, can also form.
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Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can form highly colored polymeric impurities. This is often exacerbated by light and trace metals.
-
Residual Solvents: Solvents used during the synthesis or work-up, such as DMSO, ethyl acetate, or ethers, may be trapped in the solid matrix.[3]
-
Inorganic Salts: Reagents like sodium methanesulfinate or residual copper catalysts from certain coupling reactions can persist after the initial work-up.[3]
Your first step should always be an initial analysis by Thin Layer Chromatography (TLC) and, if available, HPLC or ¹H NMR to understand the complexity of the impurity profile.
Question 2: How do I choose the best purification strategy? Recrystallization, column chromatography, or something else?
Answer: The optimal strategy depends on the nature and quantity of the impurities. The flowchart below outlines a logical decision-making process. As a general rule:
-
Recrystallization is ideal if your desired compound is the major component (>90%) and the impurities have different solubility profiles. It is highly scalable and cost-effective.
-
Column Chromatography is the method of choice for complex mixtures or when impurities have similar solubility to the product. It offers high resolution but is less scalable.
-
Acid-Base Extraction is a powerful technique for specifically separating your basic aniline product from neutral or acidic impurities. It can be used as a pre-purification step before recrystallization.
Caption: A decision workflow for purifying this compound.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a powerful technique based on the principle that the solubility of most solids increases with temperature.[4] The key is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Problem: I am struggling to find a good recrystallization solvent.
Solution: A systematic approach to solvent screening is crucial. Given the molecule's polarity, start with polar protic and aprotic solvents.
| Solvent System | Rationale & Properties | Expected Outcome |
| Isopropanol (IPA) or Ethanol (EtOH) | The hydroxyl group interacts well with the polar sulfone and aniline moieties at high temperatures. Often provides good crystal formation upon cooling. | Good for removing less polar impurities. May require a large volume of solvent. |
| Acetonitrile (ACN) | A polar aprotic solvent that can effectively dissolve the compound when hot. | Can provide high recovery and well-formed crystals. |
| Ethyl Acetate (EtOAc) | A moderately polar solvent. The compound may have lower solubility, making it good for high recovery if it dissolves sufficiently at reflux. | Effective for removing highly polar impurities that remain insoluble. |
| IPA/Water or EtOH/Water | A solvent/anti-solvent system. Dissolve the compound in the minimum amount of hot alcohol (the "good" solvent), then add hot water (the "anti-solvent") dropwise until turbidity persists. Add a few more drops of hot alcohol to clarify and then cool.[5] | Excellent for inducing crystallization when single solvents fail. Allows for fine-tuning of solubility. |
| Toluene | A non-polar aromatic solvent. The compound will likely have low solubility. | Useful for a final wash or for removing non-polar, greasy impurities via a hot trituration (slurrying in hot solvent without fully dissolving). |
Protocol 1: Standard Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a boiling chip. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with stirring, until the solid just dissolves. Use the absolute minimum amount of hot solvent.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount (1-2% w/w) of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (If charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.[6]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. A final melting point determination will give a strong indication of purity.
Problem: My compound "oils out" instead of crystallizing.
Answer: "Oiling out" occurs when the solid melts in the hot solvent or separates from the supersaturated solution as a liquid instead of a solid.[6] This often happens if the melting point of the solid is lower than the boiling point of the solvent or if significant impurities are present.[6]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[6]
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure product to the cooled solution.[5]
Troubleshooting Guide 2: Column Chromatography
Problem: My compound streaks badly (tails) on the silica gel column, leading to poor separation and low recovery.
Answer: This is the most common issue when purifying amines on silica. The basic aniline nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing.[7]
Solution: You must mitigate this acid-base interaction.
-
Option A: Use a Mobile Phase Modifier. Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (TEA) in your chosen solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The TEA will compete with your aniline for the acidic sites on the silica, allowing your compound to elute symmetrically.[8]
-
Option B: Use a Different Stationary Phase. For particularly stubborn separations, switch to a less acidic or a basic stationary phase.
-
Amine-functionalized silica (NH-silica): This is often the best solution. It provides an alkaline environment that eliminates the need for mobile phase modifiers and can lead to excellent peak shapes.[9]
-
Alumina (basic or neutral): Alumina is another alternative to silica gel. Neutral or basic alumina can be effective for purifying basic compounds.
-
Protocol 2: Flash Chromatography with a Basic Modifier
-
Adsorbent: Standard flash-grade silica gel (40-63 µm).
-
Eluent Selection: Develop a solvent system using TLC. Spot your crude material on a silica gel TLC plate and develop it in various ratios of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). To the chosen solvent system, add 1% triethylamine. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture. Never pack dry.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA has a boiling point of 89.5°C, so it may require gentle heating or a high-vacuum system to remove completely.
Troubleshooting Guide 3: Purity Verification
Question: How can I be confident my purified material is clean?
Answer: A combination of analytical techniques is required to confirm both purity and identity.
-
HPLC-MS: This is the definitive method for purity analysis. A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. The acid ensures the aniline is protonated (as an anilinium ion), which generally results in sharp, symmetrical peaks.[10]
-
Detection: UV detection (e.g., at 254 nm) will quantify purity, while the Mass Spectrometer (MS) will confirm the mass of the parent peak (m/z for [M+H]⁺ should be ~190.0).[3][11]
-
-
¹H and ¹³C NMR Spectroscopy: This confirms the chemical structure. The proton NMR should show the characteristic aromatic signals, an NH₂ singlet, and a methyl sulfone singlet.[3] The absence of signals from starting materials or other impurities is a strong indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value (145-147°C) is a classic indicator of high purity for a crystalline solid.[1] A broad or depressed melting range suggests the presence of impurities.
By employing these logically structured purification strategies and robust analytical checks, you can consistently obtain high-purity this compound for your research and development needs.
References
- Google Patents.
-
MDPI. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.[Link]
-
SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.[Link]
-
Biotage. Is there an easy way to purify organic amines?[Link]
-
ChemWhat. this compound CAS#: 832755-13-2.[Link]
-
Biotage. When should amine-bonded columns be used for purification?[Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.[Link]
-
ResearchGate. Does aniline stick in columns during column chromatography?[Link]
-
Chemistry LibreTexts. Recrystallization.[Link]
-
SIELC Technologies. 2-Chloro-4-(methylsulfonyl)aniline.[Link]
-
PubMed. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.[Link]
Sources
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- 9. biotage.com [biotage.com]
- 10. 2-Chloro-4-(methylsulfonyl)aniline | SIELC Technologies [sielc.com]
- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support guide for the synthesis of 2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final product.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, valued for its unique electronic and structural properties. The presence of the fluoro, sulfonyl, and aniline moieties provides multiple points for diversification in drug discovery programs. However, the synthesis is not without its challenges. The most common synthetic route involves a two-step process: the oxidation of a thioether to a sulfone, followed by the reduction of a nitro group to an aniline. Each of these steps is prone to specific side reactions that can lead to a range of impurities, complicating purification and potentially impacting downstream applications.
This guide provides a structured approach to identifying, mitigating, and troubleshooting these common byproducts.
Common Synthetic Pathway & Key Byproduct Junctions
The typical synthesis begins with 2-Fluoro-4-(methylthio)aniline, which is first nitrated, then oxidized, and finally reduced. A more common and often higher-yielding pathway starts from 1-fluoro-2-nitro-4-(methylthio)benzene. This route strategically places the sensitive nitro reduction as the final step, avoiding unwanted side reactions with the aniline group.
Below is a diagram illustrating the primary synthetic route and the critical points where major byproducts can form.
Caption: Synthetic route and byproduct formation points.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Oxidation of Thioether to Sulfone
Question 1: My oxidation reaction is sluggish, and I'm isolating a significant amount of the sulfoxide byproduct, 2-Fluoro-4-(methylsulfinyl)-1-nitrobenzene. What's happening?
Answer: This is a classic case of incomplete oxidation. The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate.[1][2] If the reaction stalls at this stage, it's typically due to insufficient oxidant, low reaction temperature, or deactivation of the catalyst (if used).
-
Causality: The thioether is first oxidized to the sulfoxide, which is then further oxidized to the sulfone. This second oxidation step can sometimes be slower than the first.[3][4]
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Ensure you are using at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) relative to the starting thioether. It's often beneficial to use a slight excess (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.
-
Elevate Temperature: Gently warming the reaction mixture can often provide the necessary activation energy to push the sulfoxide to the sulfone. Monitor carefully to avoid potential decomposition of the oxidant or unwanted side reactions.
-
Extend Reaction Time: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Continue the reaction until the sulfoxide spot is no longer visible.
-
Catalyst Choice: If using a catalyzed system (e.g., with tungstate salts), ensure the catalyst is active and not poisoned by impurities in the starting material or solvent.
-
Question 2: I'm observing over-oxidation or decomposition of my starting material. How can I control the reaction's selectivity?
Answer: Aggressive oxidation conditions can lead to degradation of the aromatic ring or other sensitive functional groups. Controlling the reaction's exotherm is critical.
-
Causality: Strong oxidants like peroxyacids can react exothermically. Uncontrolled temperature spikes can lead to undesired side reactions.
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the oxidizing agent slowly and portion-wise to the reaction mixture, especially during the initial phase.
-
Maintain Low Temperature: Begin the reaction at a lower temperature (e.g., 0-5 °C) using an ice bath to manage the initial exotherm. Once the initial reaction subsides, you can allow it to warm to room temperature or apply gentle heating as needed.
-
Choice of Oxidant: Consider using a milder or more selective oxidizing system if harsh conditions are causing degradation.
-
Part 2: Reduction of Nitro Group to Aniline
Question 3: My reduction is incomplete. I see residual starting material (the nitro compound) and potentially some intermediate species in my crude product.
Answer: Incomplete reduction is a common issue, often stemming from insufficient reducing agent, poor reagent quality, or catalyst deactivation. The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6]
-
Causality: The conversion of the nitro group to an amine requires six electrons. If the supply of electrons from the reducing agent is cut short, the reaction can halt at intermediate stages.[7]
-
Troubleshooting Steps:
-
Sufficient Reducing Agent: For metal/acid reductions (e.g., Sn/HCl, Fe/HCl), ensure a sufficient excess of the metal is used. The metal surface can become passivated, so a stoichiometric amount is often not enough.
-
Catalytic Hydrogenation (H₂/Pd-C): If using this method, ensure the catalyst is active. Catalysts can be "poisoned" by sulfur-containing compounds. Although the sulfone group is generally stable, trace impurities from the previous step could be problematic. Ensure your starting material is pure. Also, check that your hydrogen source is delivering gas at an adequate pressure.
-
Reaction Monitoring: Use TLC or LC-MS to track the disappearance of the starting material. The intermediates (nitroso, hydroxylamine) are often unstable and may not be easily observed, but the persistence of the starting nitro compound is a clear sign of an incomplete reaction.
-
Question 4: My final product is discolored (often yellow, orange, or brown), and I'm detecting high molecular weight impurities by LC-MS. What are these?
Answer: Discoloration and high molecular weight species are often indicative of coupling byproducts, such as azo and azoxy compounds.
-
Causality: These byproducts form when the intermediate species of the nitro reduction (nitrosobenzene and hydroxylamine) condense with each other. This is particularly common under neutral or basic conditions, but can also occur in acidic media if the reduction is not efficient.[5][8]
-
Troubleshooting Steps:
-
Maintain Acidic Conditions: When using metal/acid reductions, ensure the medium remains strongly acidic throughout the reaction. The acidic conditions protonate the amine as it forms, preventing it from participating in side reactions and helping to suppress the formation of coupling products.[5]
-
Efficient Stirring: Ensure vigorous stirring, especially in heterogeneous reactions (like metal/acid or catalytic hydrogenations), to maximize contact between the substrate and the reducing agent. This promotes a rapid, complete reduction to the aniline, minimizing the lifetime of the problematic intermediates.
-
Purification: These colored impurities can often be removed by column chromatography or recrystallization. Activated carbon (charcoal) treatment of a solution of the crude product can also be effective at removing colored, high-molecular-weight species.
-
Summary of Common Byproducts
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Formation Step | Reason for Formation |
| 2-Fluoro-4-(methylsulfinyl)-1-nitrobenzene | C₇H₆FNO₃S | 203.19 | Oxidation | Incomplete oxidation of the thioether.[2][9] |
| 2-Fluoro-4-(nitroso)phenyl methyl sulfone | C₇H₆FNO₃S | 203.19 | Reduction | Incomplete reduction of the nitro group.[5][6] |
| N-(2-Fluoro-4-(methylsulfonyl)phenyl)hydroxylamine | C₇H₈FNO₃S | 205.21 | Reduction | Incomplete reduction of the nitro group. |
| Azo/Azoxy-coupled dimers | > C₁₄H₁₂F₂N₂O₄S₂ | > 378.38 | Reduction | Condensation of nitroso and hydroxylamine intermediates.[8] |
| Desulfonylated Product (2-Fluoroaniline) | C₆H₆FN | 111.12 | Reduction | Reductive cleavage of the C-S bond under harsh conditions.[10] |
Protocols for Analysis and Purification
Protocol 1: HPLC Method for In-Process Monitoring
This protocol is designed to separate the starting material, intermediates, final product, and key byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: this compound (product) -> 2-Fluoro-4-(methylsulfinyl)-1-nitrobenzene (sulfoxide) -> 1-Fluoro-2-nitro-4-(methylsulfonyl)benzene (nitro starting material).
Protocol 2: Troubleshooting Workflow for Impurity Detection
This workflow guides you through identifying and resolving an unknown impurity detected by HPLC.
Caption: A logical workflow for impurity identification.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
S. L. C. (2025). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
-
ReactionFlash. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. [Link]
-
Royal Society of Chemistry. (n.d.). Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. Catalysis Science & Technology. [Link]
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- 10. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
Resolving poor solubility of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support resource for 2-Fluoro-4-(methylsulfonyl)aniline (CAS: 832755-13-2). This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we address common problems with detailed, evidence-based solutions and explain the chemical principles behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility often problematic?
A1: this compound is a highly functionalized aniline derivative used as a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2] Its structure consists of an aniline core substituted with two powerful electron-withdrawing groups: a fluorine atom and a methylsulfonyl group.
The poor solubility arises from two primary factors:
-
High Crystal Lattice Energy: The compound is a crystalline solid with a relatively high melting point of 145-147°C.[3][4] This indicates strong intermolecular forces within the crystal lattice, which require significant energy to overcome during dissolution.
-
Weak Basicity: The aniline amine group is the primary site for protonation to form a more soluble salt. However, the adjacent fluoro and para-sulfonyl groups are strongly electron-withdrawing, pulling electron density away from the nitrogen atom. This significantly reduces the basicity of the amine, with a predicted pKa of approximately -0.04.[5] Consequently, very acidic conditions are required to achieve protonation and form a soluble salt, which may not be compatible with all experimental systems.
Troubleshooting Guide: Resolving Poor Solubility
This section provides a tiered approach to resolving solubility issues, from simple adjustments to more advanced formulation strategies.
Q2: My initial attempts to dissolve the compound in aqueous buffers have failed. What is the first and most direct method I should try?
A2: The most direct approach is to leverage the aniline functional group through pH modification . By lowering the pH, you can protonate the weakly basic amine, forming an anilinium salt which is significantly more water-soluble than the neutral molecule.[6][7]
The equilibrium between the neutral aniline (R-NH₂) and its protonated form (R-NH₃⁺) is key. In acidic conditions, the equilibrium shifts towards the charged, more soluble anilinium ion.
-
Preparation: Weigh the desired amount of this compound into a clean vessel. Add a small volume of your target aqueous buffer (e.g., PBS, Tris) to form a slurry.
-
Acidification: While stirring, add a strong acid (e.g., 1 M HCl) dropwise.[6] Monitor the solution for visual changes (dissolution of solids).
-
Endpoint: Continue adding acid until all the solid has dissolved. Measure the final pH of the solution.
-
Caution: Due to the compound's very low pKa, a final pH of 1-2 may be necessary for complete dissolution. Verify that this low pH is compatible with your downstream application and the stability of the compound itself.
Q3: The low pH required for dissolution is not suitable for my experiment (e.g., cell-based assays). What co-solvents can I use?
A3: When pH modification is not an option, using a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[8][9]
The choice of co-solvent depends on the requirements of your experimental system, particularly regarding toxicity and compatibility.
| Co-Solvent | Typical Starting Concentration (v/v) | Pros | Cons |
| DMSO (Dimethyl sulfoxide) | 5-10% | High solubilizing power for polar compounds. | Can be toxic to cells at >0.5-1%. May interfere with some assays. |
| DMF (Dimethylformamide) | 5-10% | Strong solubilizing agent. | Higher toxicity than DMSO; handle with care. |
| Ethanol | 10-20% | Biocompatible at low concentrations. Readily available. | Lower solubilizing power than DMSO/DMF for this compound. |
| PEG 400 (Polyethylene glycol 400) | 10-30% | Low toxicity, commonly used in formulations.[10] | Can increase viscosity. May not be suitable for all analytical techniques. |
| Propylene Glycol | 10-30% | Low toxicity, common pharmaceutical excipient.[11] | Similar to PEG 400; solubilizing power can be moderate. |
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., 50 mg/mL in DMSO). Gentle heating or sonication may be required to fully dissolve the compound.
-
Working Solution: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out.
-
Observation: Do not exceed a final co-solvent concentration that is incompatible with your assay. If precipitation occurs upon dilution, the concentration limit in that specific aqueous/co-solvent mixture has been exceeded. Consider trying a different co-solvent or a combination of techniques.
Q4: I've tried common co-solvents with limited success, or I need a completely organic solution for a chemical reaction. What are my options?
A4: For chemical synthesis, solubility in purely organic solvents is critical. Based on the principle of "like dissolves like," polar aprotic solvents are predicted to be most effective.[12] While experimental data for this specific molecule is scarce, data from the structurally related compound 1-Fluoro-4-(methylsulfonyl)benzene shows a solubility order of chloroform > acetone > ethyl acetate > toluene > ethanol .[13][14]
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF). These are good starting points for reactions and purification.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform. These often provide excellent solubility for compounds with polar functional groups.
-
Protic Solvents: Methanol and Ethanol. Solubility may be moderate and is often temperature-dependent.[13]
Q5: For drug development, I need to improve bioavailability, not just dissolve the compound for an assay. What advanced strategies should I consider?
A5: For preclinical and clinical applications, enhancing aqueous solubility and dissolution rate is crucial for improving oral bioavailability.[15][16] Several advanced formulation strategies can be employed.
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[17][18][19]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at the molecular level.[10] When the solid dispersion is exposed to an aqueous environment, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances solubility and dissolution.[20][21]
-
Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[21]
-
Preparation: Methods like spray drying or hot-melt extrusion are used to create the solid dispersion.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can form an inclusion complex, where the drug molecule sits inside the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[16][18]
These advanced methods typically require specialized equipment and formulation expertise. It is recommended to collaborate with a pharmaceutical development or contract research organization (CRO) for these approaches.
References
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
-
This compound CAS#: 832755-13-2. ChemicalBook.
-
2-Fluoro-4-(methylsulphonyl)aniline Safety Data Sheet. Apollo Scientific.
-
This compound Safety Data Sheet. Synquest Labs.
-
This compound Chemical Label. ECHA.
-
This compound Product Information. ChemicalBook.
-
What is the best way to make aniline dissolve in water?. Quora.
-
2-Fluoro-4-(methylsulphonyl)aniline Product Page. Sigma-Aldrich.
-
This compound CAS#: 832755-13-2. ChemWhat.
-
4-Fluoro-2-(methylsulfonyl)aniline Product Information. ECHEMI.
-
The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. Medium.
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH).
-
Approaches to Improve solubility of poorly soluble drugs. Inorganic Chemistry: An Indian Journal.
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Institutes of Health (NIH).
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
-
2-Fluoro-3-(methylsulfonyl)aniline Safety Data Sheet. CymitQuimica.
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
-
Aniline Safety Data Sheet. Sigma-Aldrich.
-
Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide. Benchchem.
-
Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. ResearchGate.
-
Salt formation to improve drug solubility. PubMed.
-
Why salt formation of weak acid increases the drug solubility?. ResearchGate.
-
This compound Product Information. ACUBIOCHEM.
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
-
Co-solvency and anti-solvent method for the solubility enhancement. PharmaTutor.
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
-
4-Fluoro-2-(methylsulfonyl)aniline: Your Key Intermediate for Advanced Synthesis. Zzelechem.
-
Orthofluoroaniline Chemical Properties. ANGEEL OAK SPECIALITY CHEMTECH.
-
2-Fluoro-4-(trifluoromethyl)aniline Product Page. Ossila.
-
Mild Sulfonylation of Anilines. ChemistryViews.
-
Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. ResearchGate.
-
Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates. Benchchem.
-
2-Fluoro-3-(methylsulfonyl)aniline Product Page. BLD Pharm.
-
Solvent Miscibility Table. Sigma-Aldrich.
-
Solubility Data Series. IUPAC-NIST.
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Technical Support Center: Preventing Decomposition of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support center for 2-Fluoro-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but sensitive reagent. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you prevent its decomposition and ensure the success of your experiments.
The unique electronic structure of this compound—featuring a potent electron-donating amino group and two strong electron-withdrawing groups (fluoro and methylsulfonyl)—makes it highly useful in synthesis but also susceptible to specific degradation pathways. This guide addresses these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs): Understanding Core Instability
This section addresses the fundamental chemical properties of this compound that contribute to its potential for decomposition.
Q1: Why is the amino group on this compound so susceptible to decomposition?
A1: The primary cause of decomposition is the oxidation of its aniline amino (-NH₂) group. The nitrogen's lone pair of electrons makes the aromatic ring electron-rich, rendering it highly susceptible to oxidation from atmospheric oxygen, oxidizing reagents, or certain metal catalysts.[1][2] This process can lead to the formation of colored impurities, such as nitroso or nitro compounds, and can even result in polymerization, appearing as dark, insoluble materials.[2][3] While the fluoro and methylsulfonyl groups are electron-withdrawing and reduce the overall basicity of the amine compared to simple aniline[4], the amino group remains the most reactive site for oxidation.
Q2: What are the common visual indicators of decomposition in my reaction?
A2: The most common sign is a distinct color change in the reaction mixture or the compound itself.[1] Fresh, pure anilines are often colorless or pale yellow. Upon oxidation, they typically turn yellow, then brown, and can eventually become dark brown or even black as polymeric byproducts form.[2] The appearance of a dark, oily precipitate is another strong indicator of significant degradation.
Q3: My reaction requires strong acid (e.g., nitration). Why am I getting low yields and meta-substituted byproducts?
A3: This is a classic issue with anilines in strongly acidic media. The basic amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is no longer an activating ortho, para-director. Instead, it becomes a strongly deactivating, meta-directing group through a powerful inductive effect.[4] This not only slows down or halts the desired reaction but also directs incoming electrophiles to the meta position, leading to incorrect isomers. Furthermore, strong acid conditions, especially with nitric acid, can promote unwanted oxidation.[5]
Q4: How should I properly store this compound to ensure its long-term stability?
A4: Proper storage is critical. The compound should be kept in a tightly sealed container to minimize exposure to air and moisture. It should be stored in a cool, dark, and dry environment, such as a refrigerator (2-8°C).[6][7] The safety data sheet (SDS) confirms that the compound is stable under normal storage conditions but is incompatible with strong oxidizing agents.[8]
Troubleshooting Guide: Addressing In-Reaction Decomposition
This section provides direct, actionable solutions to specific problems you may encounter during a reaction.
Issue 1: My reaction mixture is turning dark brown, but my reagents are not inherently colored.
-
Probable Cause: Air oxidation of the aniline amino group. This is the most common decomposition pathway and is accelerated by heat, light, and certain metal ions.[2]
-
Solutions:
-
Work Under an Inert Atmosphere: Displacing oxygen is the most effective preventative measure.[1][9] Before starting, purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degas Your Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.[9]
-
Control Reaction Temperature: Oxidation reactions are often accelerated at higher temperatures. If the reaction protocol allows, run the experiment at a lower temperature.[2]
-
Minimize Headspace: Use a flask that is appropriately sized for the reaction volume to minimize the amount of trapped air.
-
Issue 2: I'm attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) and getting a mixture of products or a low yield of the desired isomer.
-
Probable Cause: Over-activation by the powerful -NH₂ group is causing polysubstitution, while acidic conditions are causing protonation and directing the reaction to the meta position or causing oxidative side reactions.[4][5]
-
Solution: Employ a Protecting Group Strategy. The most reliable solution is to temporarily protect the amino group via acetylation. This moderates its reactivity and ensures the desired regiochemical outcome.[5][10] The acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating, preventing over-reaction and protecting the nitrogen from protonation and oxidation.[1]
Issue 3: My Friedel-Crafts acylation/alkylation reaction is failing.
-
Probable Cause: The basic amino group is acting as a Lewis base and forming a complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃). This deactivates the aromatic ring, preventing the electrophilic substitution from occurring.[5]
-
Solution: Protect the Amino Group. As with electrophilic substitution, the amino group must be protected before introducing the Lewis acid. Acetylation is the standard and effective method. After the Friedel-Crafts reaction is complete, the acetyl group can be removed to reveal the desired product.
Key Experimental Protocols & Data
Data Summary: Reaction Condition Compatibility
| Parameter | Compatible Conditions | Incompatible Conditions & Reagents | Rationale |
| Atmosphere | Inert (Nitrogen, Argon)[2] | Air (Oxygen) | Prevents oxidation of the electron-rich amino group. |
| Acidity | Neutral, Mildly Basic, Mildly Acidic | Strong Acids (Conc. H₂SO₄, HNO₃)[5] | Strong acids protonate the amine to a deactivating -NH₃⁺ group, leading to meta-products or reaction failure. |
| Reagents | Standard organic reagents | Strong Oxidizing Agents (KMnO₄, CrO₃, H₂O₂)[3][8] | Directly and often uncontrollably oxidizes the aniline functionality. |
| Catalysts | Most common transition metal catalysts | Lewis Acids (e.g., AlCl₃) with unprotected amine[5] | The amine complexes with the Lewis acid, deactivating the catalyst and the substrate. |
| Temperature | As low as reaction kinetics permit | High temperatures, especially in the presence of air | Accelerates the rate of oxidative decomposition.[2] |
Protocol 1: General Procedure for Working Under an Inert Atmosphere
-
Setup: Assemble your glassware (e.g., round-bottom flask with a condenser) and ensure all joints are well-sealed.
-
Purging: Connect the flask to a nitrogen or argon line via a manifold or a needle adapter through a septum. Introduce a second needle as an outlet.
-
Gas Flow: Gently flush the system with the inert gas for 5-10 minutes to displace all air.
-
Reagent Addition: Add your degassed solvents and reagents via syringe or cannula while maintaining a positive flow of inert gas.
-
Reaction: Once all reagents are added, remove the outlet needle but maintain a slight positive pressure of inert gas (a gas bubbler is ideal for monitoring this).
-
Work-up: Upon completion, cool the reaction and perform the work-up as quickly as possible to minimize re-exposure to air.[1]
Protocol 2: Protection of the Amino Group via Acetylation
-
Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or acetic acid in a round-bottom flask.
-
Reagent Addition: Add a slight excess (1.1-1.2 equivalents) of acetic anhydride. For less reactive anilines or to accelerate the reaction, a base like pyridine can be used as a catalyst and acid scavenger.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid (if a base catalyst was used), followed by a bicarbonate solution and brine. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the protected acetanilide. This product can now be used in subsequent reactions like nitration or Friedel-Crafts.[1]
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process for troubleshooting and the experimental workflow for amine protection.
Caption: Troubleshooting flowchart for common decomposition issues.
Caption: Workflow for using amine protection in synthesis.
References
- BenchChem Technical Support Team. (2025).
- Synquest Labs. (n.d.). 2-Fluoro-4-(methylsulfonyl)
- BenchChem. (2025).
- Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. StudySmarter US.
- Grabowski, S. J., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – An Asian Journal.
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.
- Open Access Journals. (n.d.).
- Pearson Study Prep. (2015).
- Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
- Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.832755-13-2. LookChem.
- ChemicalBook. (n.d.). This compound CAS#: 832755-13-2. ChemicalBook.
Sources
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- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. This compound, CasNo.832755-13-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Scale-Up of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support center dedicated to the successful production and scale-up of 2-Fluoro-4-(methylsulfonyl)aniline (CAS 832755-13-2). This critical intermediate is foundational in the synthesis of various pharmaceutical agents, and its robust production is paramount. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory and during pilot-scale manufacturing. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a comprehensive understanding that empowers you to troubleshoot effectively.
Overview of the Synthetic Challenge
The synthesis of this compound typically involves a copper-catalyzed coupling reaction between an aryl halide and a sulfinate salt. A prevalent and effective route is the reaction of 2-fluoro-4-iodoaniline with sodium methanesulfinate.[1] While effective at the bench scale, this process presents several challenges during scale-up, including ensuring reaction completion, controlling impurities, and achieving a consistent, high-purity final product. This guide will address these issues in a practical, question-and-answer format.
Core Reaction Pathway
Below is a diagram illustrating the common synthetic route discussed in this guide.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: The Sulfonylation Reaction
This section focuses on issues arising during the core coupling reaction.
Q1: My reaction shows low or stalled conversion at a larger scale. What are the likely causes?
A1: This is a frequent scale-up challenge. The root cause often lies in one of three areas: catalyst activity, thermal management, or reagent quality.
-
Causality—Catalyst Activity: The copper catalyst is the engine of this reaction. On a larger scale, its effective concentration can be diminished by impurities in starting materials or solvents that may have been negligible in smaller flasks. Oxygen is a known inhibitor of many coupling reactions; inadequate inerting of a large reactor can lead to catalyst deactivation.
-
Causality—Thermal Management: The reaction is typically run at an elevated temperature (e.g., 120°C).[1] Large reactors have a lower surface-area-to-volume ratio than lab glassware, making heat transfer less efficient. The bulk of the reaction mixture may not be reaching the target temperature, or there may be significant thermal gradients, slowing the reaction rate.
-
Causality—Reagent Quality: The purity of the sodium methanesulfinate is critical. It can be hygroscopic, and water content can affect the reaction. Similarly, impurities in the 2-fluoro-4-iodoaniline, such as residual starting materials from its own synthesis (e.g., 2-fluoroaniline), can interfere.[2]
Troubleshooting Decision Tree: Low Conversion
Caption: Decision-making workflow for troubleshooting low reaction conversion.
Q2: I'm observing a significant amount of a des-iodo byproduct, 2-fluoroaniline. How can I prevent this?
A2: The formation of 2-fluoroaniline arises from the reductive dehalogenation of your starting material, 2-fluoro-4-iodoaniline.
-
Causality—Reaction Conditions: This side reaction can be promoted by certain impurities or by non-optimal reaction conditions. The ligand (N,N'-dimethylethylenediamine) is crucial for stabilizing the copper catalyst in the desired oxidation state and promoting the C-S bond formation. An incorrect ratio of ligand to copper, or a degraded ligand, can open pathways for undesired side reactions.
-
Causality—Starting Material Impurity: It is also possible that your 2-fluoro-4-iodoaniline starting material already contains 2-fluoroaniline as an impurity.[2] It is essential to have a robust analytical method (GC or HPLC) to qualify all incoming raw materials.
Recommended Actions:
-
Qualify Raw Materials: Test your 2-fluoro-4-iodoaniline for purity before starting the reaction.
-
Optimize Ligand Ratio: Ensure the specified stoichiometry of the N,N'-dimethylethylenediamine ligand to the copper catalyst is strictly followed.
-
Control Temperature: Avoid excessive temperatures, which can sometimes promote decomposition and side reactions.
Troubleshooting Guide: Work-up and Purification
Q3: During the aqueous quench and extraction, I'm struggling with emulsion formation, making phase separation difficult and likely causing yield loss.
A3: Emulsions are common when scaling up processes involving salts and solvents of differing polarities.
-
Causality—Mixing Energy & Interfacial Tension: High-shear mixing in a large reactor can create fine droplets that are slow to coalesce. The presence of partially soluble intermediates or byproducts can act as surfactants, stabilizing the emulsion.
-
Recommended Actions:
-
Reduce Agitation: During the extraction phase, reduce the stirrer speed to a level that ensures contact between the phases without high shear.
-
Brine Wash: After the initial quench, perform washes with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions.
-
Phase-Separation Aid: In difficult cases, a small amount of a different solvent (e.g., tert-Butyl methyl ether) can be added to alter the interfacial tension and aid separation.
-
Q4: My isolated product is off-color (e.g., brown or pink), even after initial isolation. What is the cause and how can I get a clean, white solid?
A4: Anilines as a class are notoriously susceptible to aerial oxidation, which produces highly colored impurities.[3] The final product, this compound, is a crystalline solid that should be faint brown or off-white.[1][4]
-
Causality—Oxidation: Exposure to air, especially at elevated temperatures during solvent removal or drying, will cause discoloration. Trace metal impurities can also catalyze this oxidation.
-
Prevention and Purification Protocol:
-
Inert Atmosphere: Handle the crude product and all subsequent solutions under an inert atmosphere (nitrogen or argon) whenever possible.
-
Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system must be determined. Start with solvents like isopropanol, ethanol, or ethyl acetate/heptane mixtures.
-
Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite. Caution: Use carbon sparingly as it can also adsorb your product, reducing yield.
-
Storage: Store the final, pure product in a tightly sealed container under nitrogen or argon, protected from light.[4]
-
Analytical & Quality Control FAQs
Q5: What is a suitable analytical method for monitoring reaction progress and final product purity?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the ideal method.
-
Methodology: A reverse-phase C18 column is typically effective. The mobile phase can be a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Validation: The method should be able to clearly resolve the starting material (2-fluoro-4-iodoaniline), the product (this compound), and any key potential impurities like 2-fluoroaniline.
-
Gas Chromatography (GC): GC can also be used, particularly for checking the purity of the starting materials.[5][6]
Table 1: Typical HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for resolving aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides good peak shape for anilines. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent. |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of both polar and non-polar species. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |
| Injection Vol. | 5 µL | Standard volume. |
Safety Considerations in Scale-Up
Q6: What are the primary safety hazards I should be aware of when scaling up this synthesis?
A6: Safety must be the highest priority. Key hazards include reagent toxicity, thermal hazards, and decomposition products.
-
Reagent Hazards:
-
Anilines: Fluoroaniline derivatives are toxic and can be absorbed through the skin.[7] They are irritants and may cause allergic skin reactions.[7][8] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Solvents: Dimethyl sulfoxide (DMSO) has a high boiling point and can facilitate the absorption of other chemicals through the skin.
-
-
Thermal Hazards:
-
The reaction is exothermic. On a large scale, ensure adequate cooling capacity is available to control the temperature, especially during the initial heating phase.
-
Thermal Decomposition: In case of fire or overheating, the compound can decompose to release highly toxic and corrosive gases, including carbon oxides, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[8]
-
-
Handling Procedures:
-
All transfers of powdered reagents should be done in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]
-
Ensure the reactor is equipped with a pressure relief device.
-
Handle the final product in accordance with its Safety Data Sheet (SDS), which indicates it is a skin and eye irritant.[8]
-
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is adapted from literature procedures and should be optimized for your specific equipment and scale.[1]
-
Reactor Setup: Charge a clean, dry, and inerted reactor with 2-fluoro-4-iodoaniline (1.0 eq) and dimethyl sulfoxide (DMSO, approx. 5 volumes).
-
Reagent Addition: Under a positive pressure of nitrogen, add copper(I) iodide (0.07 eq), sodium methanesulfinate (1.2 eq), and N,N'-dimethylethylenediamine (0.14 eq).
-
Reaction: Begin vigorous agitation. Heat the reaction mixture to an internal temperature of 120°C.
-
Monitoring: Monitor the reaction progress by HPLC every 2-4 hours until the consumption of 2-fluoro-4-iodoaniline is >98%.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add water (approx. 10 volumes) to precipitate the crude product. The resulting slurry is then extracted with ethyl acetate (3 x 5 volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a suitable vessel. Add a minimum amount of a hot solvent (e.g., isopropanol) until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% w/w) and stir at high temperature for 15 minutes.
-
Filtration: Perform a hot filtration through a pre-heated filter funnel (with celite if carbon was used) to remove insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C until a constant weight is achieved.
References
-
National Institute for Environmental Studies Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
Eurofins. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]
-
Eurofins. (2022, November 7). Analytical Method Summaries. Retrieved from [Link]
-
Eurofins. (2023, December 10). Analytical Method Summaries. Retrieved from [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
ChemWhat. (n.d.). This compound CAS#: 832755-13-2. Retrieved from [Link]
- University Course Material. (n.d.). Multistep Synthesis Protecting Groups. (Specific university source not provided in search result)
-
LookChem. (n.d.). This compound CAS NO.832755-13-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(methylsulfanyl)aniline. Retrieved from [Link]
-
ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline.... Retrieved from [Link]
-
Watson International. (n.d.). This compound CAS 832755-13-2. Retrieved from [Link]
-
ResearchGate. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors.... Retrieved from [Link]
-
Almac. (2017). The Development and Scale-Up of an Antibody Drug Conjugate Tubulysin Payload. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]
Sources
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- 5. env.go.jp [env.go.jp]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. synquestlabs.com [synquestlabs.com]
Technical Support Center: A Guide to Interpreting the Complex NMR Spectra of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support guide for navigating the nuclear magnetic resonance (NMR) spectra of 2-Fluoro-4-(methylsulfonyl)aniline. This molecule, with its unique substitution pattern, presents a fascinating and instructive case of spectral complexity. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter this or structurally similar compounds. We will dissect the nuances of its ¹H, ¹³C, and ¹⁹F NMR spectra in a practical, question-and-answer format, moving from foundational issues to advanced troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I've just acquired a ¹H NMR spectrum of this compound, and the aromatic region is incredibly complex. Why isn't it a simple set of doublets or triplets?
Answer: The complexity arises from the molecule's asymmetric 1,2,4-trisubstituted aromatic ring. This substitution pattern results in three chemically distinct aromatic protons (conventionally named H-3, H-5, and H-6). Each of these protons not only couples to its neighboring aromatic protons (spin-spin coupling) but is also split by the fluorine atom at the C-2 position. This creates a cascade of splittings, resulting in complex multiplets rather than simple patterns.
The key interactions to consider are:
-
Proton-Proton (H-H) Coupling: Occurs between adjacent protons on the ring. The largest of these is the ortho coupling (³JHH) between H-5 and H-6.
-
Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = ½ (like a proton) and is 100% naturally abundant, so it couples to nearby protons through bonds. You will observe couplings over three bonds (³JHF, ortho), four bonds (⁴JHF, meta), and five bonds (⁵JHF, para).[1][2]
This superposition of multiple, distinct coupling constants for each proton leads to the observed complex splitting patterns.
Q2: What are the expected signals in the ¹H NMR spectrum and where should I look for them?
Answer: Based on the molecular structure and available data, you should expect to find four distinct signals. One of the primary challenges is that the chemical shifts of the aromatic protons can be closely spaced, leading to overlapping multiplets.
Table 1: Expected ¹H NMR Signals for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| -SO₂CH₃ | ~3.1 - 3.2 | Singlet (s) | A sharp signal integrating to 3 protons. Its downfield shift is due to the strong deshielding effect of the sulfonyl group. |
| -NH₂ | ~4.5 - 6.5 | Broad Singlet (br s) | Integrates to 2 protons. The chemical shift is highly variable and depends on solvent, concentration, and temperature. The peak is often broad due to quadrupolar relaxation and chemical exchange.[3][4] |
| Aromatic H-6 | ~6.8 - 7.0 | Doublet of Doublets (dd) | Expected to be the most upfield aromatic proton due to the strong electron-donating effect of the ortho-amino group. It will be split by H-5 (³JHH ≈ 8-9 Hz) and the fluorine atom (⁵JHF ≈ 1-3 Hz). |
| Aromatic H-3 | ~7.4 - 7.6 | Doublet of Doublets (dd) | Its chemical shift is influenced by the ortho-fluoro and meta-sulfonyl/amino groups. It will be split by the fluorine atom (³JHF ≈ 7-10 Hz) and H-5 (⁴JHH ≈ 2-3 Hz). |
| Aromatic H-5 | ~7.5 - 7.7 | Doublet of Doublets (dd) | Expected to be the most downfield aromatic proton due to the deshielding effect of the ortho-sulfonyl group. It will be split by H-6 (³JHH ≈ 8-9 Hz) and the fluorine atom (⁴JHF ≈ 4-7 Hz). |
Note: A reported spectrum in DMSO-d₆ showed signals at δ 7.41 (d, J = 8.5 Hz), 6.87 (t, J = 8.6 Hz), 6.19 (s, 2H, NH₂), and 3.10 (s, 3H, SO₂CH₃)[5]. The aromatic signals in this report appear simplified, which may be due to the specific solvent environment or resolution.
Q3: How can I be certain that the broad peak in my spectrum is from the amine (-NH₂) group?
Answer: The identity of an exchangeable proton, such as one from an amine or alcohol, can be unequivocally confirmed with a D₂O exchange experiment . This is a simple and definitive test.
-
Acquire Standard Spectrum: Dissolve your sample (5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.[6]
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange between the NH₂ protons and the deuterium from D₂O.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to the -NH₂ protons will have disappeared or significantly diminished in intensity, confirming its identity.[3]
Troubleshooting Complex Spectra
Q4: The aromatic signals are heavily overlapped. How can I resolve them to perform a structural assignment?
Answer: Signal overlap in the aromatic region is a common problem, especially on lower-field spectrometers. Here is a workflow to address this issue.
Caption: Workflow for resolving overlapping NMR signals.
-
Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts, or ASIS), often resolving overlapping signals.[3] DMSO-d₆ is another excellent alternative that can alter the spectral appearance.
-
Increase Magnetic Field Strength: If available, re-running the sample on a higher-field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the separation between peaks in Hertz, which can resolve multiplets that overlap at lower fields.
-
Utilize 2D NMR: Two-dimensional NMR experiments are powerful tools for unraveling complex spectra.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. You should see a cross-peak connecting H-5 and H-6, confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It helps in assigning proton signals if the carbon signals are well-resolved.
-
Q5: How do I definitively assign each aromatic proton (H-3, H-5, H-6) and the corresponding carbons?
Answer: A complete and confident assignment requires a multi-step approach that combines predictions based on chemical principles with confirmation from advanced NMR experiments.
Caption: Step-by-step workflow for unambiguous spectral assignment.
-
Predictive Analysis (The "Why"): The electronic nature of the substituents is key. The -NH₂ group is a strong electron-donating group, shielding ortho and para positions. The -SO₂CH₃ group is a strong electron-withdrawing group, deshielding ortho and para positions. The -F atom is inductively withdrawing but can donate via resonance. This leads to the general chemical shift order: H-5 (most downfield) > H-3 > H-6 (most upfield) .
-
¹³C NMR Insights: The carbon spectrum provides crucial information. Aromatic carbons typically appear between 110-160 ppm.[7][8] Importantly, carbons will also show coupling to fluorine. The C-F coupling constants (¹JCF, ²JCF, etc.) are highly informative. The carbon directly attached to fluorine (C-2) will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).
-
Putting It Together with 2D NMR:
-
HSQC: After running an HSQC, you can link each aromatic proton multiplet to a specific carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate confirmation tool. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example:
-
The methyl protons (-SO₂CH₃ ) should show a correlation to C-4.
-
The H-5 proton should show a strong correlation to C-4.
-
The H-3 proton should show correlations to C-1, C-2, and C-5.
-
-
By systematically applying this workflow, you can transform a complex and confusing spectrum into a fully assigned structure with a high degree of confidence.
Reference Data
¹⁹F NMR Spectroscopy
For molecules containing fluorine, ¹⁹F NMR is an invaluable tool. Fluorine has a wide chemical shift range, making it very sensitive to its electronic environment.[1][9] For this compound, you would expect a single ¹⁹F resonance. Its multiplicity would be a complex multiplet due to coupling to H-3 (ortho), H-5 (meta), and H-6 (para). The chemical shift for a fluorine on an aromatic ring is typically in the range of -100 to -130 ppm relative to CFCl₃.[10]
References
- New Journal of Chemistry Supporting Information. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). ¹⁹F NMR spectra at 470.29 MHz. Retrieved January 11, 2026, from [Link]
-
University of Ottawa. (n.d.). ¹⁹F NMR Reference Standards. Retrieved January 11, 2026, from [Link]
-
PubMed. (2008). A study of the ¹⁵N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved January 11, 2026, from [Link]
-
SMR Service. (n.d.). ¹⁹Fluorine NMR. Retrieved January 11, 2026, from [Link]
-
Reddit. (2025, December 31). how to solve nmr spectra of aromatic compound? Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The ¹³C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d₆. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved January 11, 2026, from [Link]
-
PubMed. (1989). New class of ¹⁹F pH indicators: fluoroanilines. Retrieved January 11, 2026, from [Link]
-
ScienceDirect. (1976). Fluorine Coupling Constants. Retrieved January 11, 2026, from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0003012). Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved January 11, 2026, from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 832755-13-2. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Selective Oxidation of the Methylsulfanyl Group
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of selectively oxidizing methylsulfanyl (thioether) groups. Over-oxidation to the corresponding sulfone is a common and often frustrating side reaction that can significantly lower the yield of the desired sulfoxide product.
This document provides in-depth troubleshooting advice and foundational knowledge in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to design robust and reproducible protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Q1: My sulfide to sulfoxide oxidation is producing a significant amount of the sulfone byproduct. How can I improve the selectivity?
A1: This is the most common challenge in sulfide oxidation. The formation of the sulfone occurs when the intermediate sulfoxide is further oxidized.[1][2][3] To minimize this, you need to control the reaction kinetics to favor the first oxidation step while disfavoring the second.
Here are the key parameters to adjust:
-
Stoichiometry Control: This is the most critical factor. Use a precise stoichiometry of the oxidant, typically ranging from 1.0 to 1.2 equivalents relative to the sulfide. A large excess of the oxidizing agent will inevitably lead to the formation of the sulfone.[1] It is crucial to accurately determine the concentration of reagents like hydrogen peroxide, which can degrade over time.
-
Mode of Addition: Instead of adding your substrate to the oxidant, always add the oxidant slowly and in a controlled manner (e.g., via a syringe pump) to the solution of the sulfide.[1] This practice maintains a low instantaneous concentration of the oxidant, ensuring it reacts with the more nucleophilic sulfide before it can attack the less reactive sulfoxide.
-
Temperature Management: Most oxidation reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) reduces the overall reaction rate, which often increases the kinetic selectivity between the first and second oxidation steps.
-
Careful Monitoring: Do not run the reaction for a predetermined time without monitoring. Use techniques like Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting sulfide and the appearance of the sulfoxide and sulfone products. Quench the reaction as soon as the starting material is consumed to prevent the sulfoxide from being further oxidized.
Q2: I'm using hydrogen peroxide (H₂O₂) for my oxidation, but the reaction is either too slow or still produces the sulfone. What can I do to improve this "green" oxidation?
A2: Hydrogen peroxide is an excellent, environmentally friendly oxidant, but its reactivity often needs to be modulated with catalysts or additives to achieve high selectivity.[4][5][6]
-
Acid Catalysis: The addition of an acid can activate the H₂O₂. A widely used and effective system is H₂O₂ in glacial acetic acid.[4][7] The acid protonates the hydrogen peroxide, making it a more potent electrophilic oxidant. This system is often highly selective for sulfoxide formation under controlled conditions.
-
Metal Catalysis: Various metal catalysts can be employed to activate H₂O₂ and control selectivity.
-
Tungsten-based catalysts , such as sodium tungstate (Na₂WO₄), are highly effective for selective oxidation to either sulfoxides or sulfones, depending on the conditions.[2]
-
Niobium and Tantalum carbides have also been shown to be effective catalysts, where tantalum carbide favors sulfoxide formation and niobium carbide promotes sulfone formation.[8][9]
-
Using catalytic methods allows for the use of H₂O₂ as the terminal oxidant, which is a key principle of green chemistry.[1]
-
-
Solvent Choice: The choice of solvent can be critical. Solvents like hexafluoro-2-propanol (HFIP) have been shown to promote selective oxidation with H₂O₂, though HFIP itself is expensive and has safety concerns.[4] For many applications, simpler solvents like acetic acid or methanol are sufficient.
Q3: Are there any "go-to" reagents for selectively oxidizing sulfides to sulfoxides with minimal risk of over-oxidation?
A3: Yes, several reagents are known for their high selectivity, although they may be more expensive or generate more waste than catalytic H₂O₂ systems.
-
Sodium Periodate (NaIO₄): This is a classic and reliable choice for stopping the oxidation at the sulfoxide stage.[10] It is generally not strong enough to oxidize the sulfoxide to the sulfone under standard conditions. The reaction is typically run in a solvent like methanol at or below room temperature.
-
m-Chloroperoxybenzoic Acid (m-CPBA): While m-CPBA is a strong oxidant often used for epoxidations, using it in a 1:1 stoichiometry at low temperatures (e.g., -78 °C to 0 °C) can provide excellent selectivity for sulfoxides. Over-oxidation is a risk if excess m-CPBA is used or if the temperature is not controlled.[9][11]
-
N-Fluorobenzenesulfonimide (NFSI): This reagent has been shown to be a practical and mild oxidant for the switchable synthesis of sulfoxides or sulfones.[12] By carefully controlling the loading of NFSI in the presence of water, you can selectively target the desired oxidation state.[12]
Q4: How can I accurately monitor the reaction to stop it at the sulfoxide stage?
A4: Proper reaction monitoring is essential to prevent over-oxidation. The goal is to quench the reaction immediately after the consumption of the starting sulfide.
-
Baseline Analysis: Before starting the reaction, run a TLC or LC-MS of your starting sulfide and, if available, the desired sulfoxide and potential sulfone byproduct. This will give you the retention factors (Rf) or retention times for each compound.
-
In-Process Monitoring: At regular intervals (e.g., every 15-30 minutes), take a small aliquot from the reaction mixture, quench it (e.g., with a sodium thiosulfate solution), and analyze it.
-
Interpretation:
-
On a TLC plate , the sulfoxide is typically more polar than the starting sulfide and will have a lower Rf value. The sulfone is often even more polar, with a still lower Rf. You should see the spot for the starting material fade as the spot for the sulfoxide appears and intensifies. Stop the reaction when the starting material spot is gone and before the sulfone spot becomes significant.
-
With LC-MS , you can get quantitative data. Monitor the peak areas for all three species. The ideal endpoint is when the peak area of the starting material approaches zero while the peak area of the sulfone is still minimal.
-
Frequently Asked Questions (FAQs)
This section covers foundational concepts for developing a robust oxidation strategy.
FAQ 1: What is the fundamental reason sulfoxides can be over-oxidized to sulfones?
A1: The sulfur atom in a methylsulfanyl group (a thioether or sulfide) exists in a reduced oxidation state. Organic oxidation involves increasing the number of bonds between sulfur and oxygen.[10][13]
-
Sulfide (R-S-CH₃): The sulfur is in the +2 oxidation state.
-
Sulfoxide (R-S(=O)-CH₃): The first oxidation adds one oxygen atom, bringing the sulfur to the +4 oxidation state.[14][15]
-
Sulfone (R-S(=O)₂-CH₃): The second oxidation adds another oxygen atom, resulting in the most oxidized +6 state for sulfur.[3]
The sulfoxide intermediate is itself susceptible to oxidation, and under many reaction conditions, the energy barrier to oxidize the sulfoxide to the sulfone is comparable to that of oxidizing the initial sulfide.[2][16] This is why controlling the reaction conditions is paramount to achieving selectivity.
FAQ 2: How does the choice of oxidant impact the selectivity of sulfide oxidation?
A2: Oxidizing agents vary greatly in their strength and mechanism, which directly impacts selectivity.
-
Strong/Harsh Oxidants: Reagents like potassium permanganate (KMnO₄) or nitric acid are very powerful and will typically oxidize sulfides directly to sulfones, making it very difficult to isolate the sulfoxide intermediate.[16][17]
-
Controlled/Mild Oxidants: Reagents like sodium periodate or carefully controlled amounts of H₂O₂ or m-CPBA are preferred for sulfoxide synthesis.[4][10] These reagents allow for the selective oxidation of the more nucleophilic sulfide over the less nucleophilic sulfoxide.
-
Catalytic Systems: Catalytic approaches, often using "green" terminal oxidants like H₂O₂ or even O₂, offer a high degree of control.[1][8] The catalyst can be designed to be selective for the first oxidation step.
Table 1: Comparison of Common Oxidizing Agents for Sulfide Oxidation
| Oxidant | Typical Conditions | Selectivity for Sulfoxide | Key Considerations |
| Hydrogen Peroxide (H₂O₂) | Acetic acid or metal catalyst (e.g., Na₂WO₄), 0 °C to RT | Good to Excellent | Green oxidant; requires activation for good rates and selectivity.[2][4][6] |
| m-CPBA | CH₂Cl₂, low temp (-78 to 0 °C), 1.0-1.1 equiv. | Excellent | Stoichiometry and temperature control are critical to avoid sulfone formation.[11] |
| Sodium Periodate (NaIO₄) | MeOH, 0 °C to RT | Excellent | A very reliable method for stopping at the sulfoxide stage.[10] |
| Potassium Permanganate (KMnO₄) | Acetone/Water | Poor | Very strong oxidant; generally leads to the sulfone.[17] |
| NFSI | H₂O, controlled stoichiometry | Excellent (switchable) | Allows for selective formation of either sulfoxide or sulfone by adjusting reagent amount.[12] |
FAQ 3: Are there "greener" or more sustainable methods for selective sulfide oxidation?
A3: Absolutely. The field of green chemistry has driven significant innovation in this area.
-
Catalytic H₂O₂: As mentioned, using catalytic amounts of non-toxic metals (like tungsten or iron) with hydrogen peroxide as the terminal oxidant is a leading green strategy. The only byproduct is water.[1][4][5]
-
Molecular Oxygen (O₂) or Air: Advanced catalytic systems are being developed that use O₂ from the air as the ultimate green oxidant, often activated by photocatalysis or electrocatalysis.[18]
-
Electrochemical Oxidation: This modern technique uses electricity ("traceless electrons") to perform the oxidation.[19] By carefully controlling the applied potential, high selectivity for the sulfoxide can be achieved without the need for chemical oxidants, significantly reducing waste.[8][19]
Protocols & Workflows
Experimental Protocol: Selective Oxidation of a Methylsulfanyl Group to a Sulfoxide using H₂O₂/Acetic Acid
This protocol provides a general method for the selective oxidation of an aryl methyl sulfide, a common moiety in pharmaceutical development.[4]
Materials:
-
Aryl Methyl Sulfide (1.0 equiv)
-
Glacial Acetic Acid (as solvent, ~0.5-1.0 M concentration)
-
Hydrogen Peroxide (30% aqueous solution, 1.1 equiv)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Stir plate, round-bottom flask, ice bath, and dropping funnel
Procedure:
-
Setup: Dissolve the aryl methyl sulfide (1.0 equiv) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Oxidant Addition: Add the 30% hydrogen peroxide solution (1.1 equiv) dropwise to the stirred reaction mixture over 30-60 minutes using a dropping funnel. Caution: Do not add the H₂O₂ all at once, as the reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated solution of sodium thiosulfate to destroy any excess peroxide.
-
Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.
Diagrams
References
-
Sulfide Oxidation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Moghaddam, F. M., Ghaffarzadeh, M., & Abdollahi-Alibeik, M. H. (2006). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]
-
Wang, Z., et al. (2018). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters - ACS Publications. [Link]
-
Wikipedia. Sulfoxide. [Link]
-
Song, J., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry (RSC Publishing). [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Oxidation of sulfide to sulfoxide in different conditions. ResearchGate. [Link]
-
Selectivity switch in the aerobic oxygenation of sulfides photocatalysed by visible-light-responsive decavanadate. (2020). Green Chemistry. [Link]
-
Oxidation of sulfides to the corresponding sulfoxides. ResearchGate. [Link]
-
PhSe(O)OH/Al(NO3)3-Catalyzed selectivity controllable oxidation of sulphide owing to the synergistic effect of Se, Al3+ and nitrate. ResearchGate. [Link]
-
How Do Sulfides Undergo Oxidation? YouTube. [Link]
-
Wikipedia. Hydrogen peroxide. [Link]
-
Preparation and Reactions of Thiols. JoVE. [Link]
-
Wikipedia. Sulfone. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Oxidation of Sulfides. YouTube. [Link]
-
13.8 Sulfides. YouTube. [Link]
-
Synthesis of Sulfides. Issuu. [Link]
-
Lee, S., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC - NIH. [Link]
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Technical Support Center: Efficient Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this crucial pharmaceutical intermediate. Drawing from established principles in cross-coupling chemistry, this resource provides in-depth troubleshooting advice and practical, field-proven protocols to enhance the efficiency and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound via C-N cross-coupling?
The synthesis of this compound presents a unique set of challenges primarily due to the electronic properties of the starting aryl halide. The presence of two electron-withdrawing groups (fluoro and methylsulfonyl) significantly deactivates the aromatic ring, making it a challenging substrate for palladium-catalyzed amination reactions like the Buchwald-Hartwig amination.[1] Key difficulties include:
-
Catalyst Inhibition and Deactivation: The electron-deficient nature of the substrate can lead to the formation of stable catalyst-substrate complexes that are slow to undergo subsequent steps in the catalytic cycle.[2]
-
Competitive Side Reactions: Undesirable side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) or the formation of diarylamines can reduce the yield of the desired product.[3]
-
Steric Hindrance: The ortho-fluoro substituent can introduce steric hindrance, potentially impeding the approach of the amine nucleophile to the catalytic center.[4]
Q2: Which catalyst system is recommended for the Buchwald-Hartwig amination to produce this compound?
For the amination of electron-deficient aryl halides like the precursor to this compound, a palladium-based catalyst system is the most effective. The choice of ligand is critical for a successful transformation.[5]
-
Recommended Catalyst: A combination of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), with a bulky, electron-rich phosphine ligand is recommended.[6][7]
-
Recommended Ligands: Biaryl phosphine ligands, often referred to as Buchwald ligands, are particularly effective.[8] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) have demonstrated high efficacy in promoting C-N bond formation with challenging substrates.[9][10] These ligands help to stabilize the palladium catalyst, facilitate oxidative addition, and promote the final reductive elimination step.[8] A patent for a similar synthesis specifically mentions the use of Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) as a suitable ligand.[11]
Q3: How do I choose the appropriate base and solvent for this reaction?
The selection of the base and solvent is crucial for optimizing the reaction yield and minimizing side products.
-
Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for Buchwald-Hartwig aminations.[6] Other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can also be considered.[9][12]
-
Solvent Selection: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. Toluene and dioxane are excellent choices for these reactions, as they are relatively non-polar and have high boiling points, allowing for reactions to be conducted at elevated temperatures if necessary.[6][11]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. If using a Pd(II) precursor like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction. The phosphine ligand can sometimes act as a reductant.[4]
-
Poor Ligand Choice: The selected ligand may not be suitable for this specific electron-deficient substrate.
-
Insufficient Base Strength or Solubility: The base may not be strong enough to deprotonate the amine effectively, or it may have poor solubility in the reaction solvent.
-
Presence of Inhibitors: Water or other protic impurities in the solvent or reagents can deactivate the catalyst and quench the base.
Solutions:
-
Catalyst Activation: Consider using a Pd(0) source like Pd₂(dba)₃.
-
Ligand Screening: If conversion is low, screen a panel of bulky, electron-rich phosphine ligands such as XPhos, BrettPhos, or Xantphos.
-
Base and Solvent Optimization: Switch to a stronger base like NaOt-Bu or KOtBu. Ensure the chosen solvent can adequately dissolve the base and other reactants.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use.
Experimental Protocol: Catalyst and Ligand Screening
-
Set up a series of parallel reactions in oven-dried vials under an inert atmosphere (e.g., argon or nitrogen).
-
To each vial, add the aryl halide (e.g., 2-fluoro-4-(methylsulfonyl)bromobenzene) (1.0 equiv), the amine source (e.g., ammonia or an ammonia equivalent) (1.2-1.5 equiv), and the base (e.g., NaOt-Bu) (1.5-2.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the respective phosphine ligand (2-4 mol%) to each vial.
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Seal the vials and heat the reactions to the desired temperature (e.g., 80-110 °C).
-
Monitor the reactions by TLC or GC-MS at regular intervals to determine the conversion and identify the most effective catalyst-ligand combination.
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can promote side reactions.
-
Presence of Water: Traces of water can lead to hydrodehalogenation.
-
Incorrect Base: Some bases may favor side reactions over the desired C-N coupling.
Solutions:
-
Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Base Screening: Evaluate different bases to see if the side product formation can be minimized.
Problem 3: Difficulty in Isolating the Pure Product
Possible Causes:
-
Incomplete Reaction: The presence of unreacted starting materials can complicate purification.
-
Formation of Closely Eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging.
Solutions:
-
Reaction Optimization: Before scaling up, optimize the reaction conditions to achieve full conversion of the starting material.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve the separation of the product from impurities.
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Typical Temperature (°C) | Key Advantages |
| Pd₂(dba)₃ / XPhos | XPhos | NaOt-Bu | Toluene | 80-110 | High activity for electron-deficient substrates.[5] |
| Pd(OAc)₂ / BrettPhos | BrettPhos | KOtBu | Dioxane | 90-120 | Effective for sterically hindered substrates.[2] |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good performance in specific patented applications.[11] |
This guide provides a starting point for the efficient synthesis of this compound. Successful synthesis will depend on careful optimization of the reaction parameters for your specific laboratory setup.
References
- Vertex AI Search. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Vertex AI Search. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH.
- Vertex AI Search. CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions - Books.
- Vertex AI Search. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
- Vertex AI Search. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Vertex AI Search. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PubMed.
- Vertex AI Search. Buchwald–Hartwig amination - Wikipedia.
- Vertex AI Search. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
- Vertex AI Search. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
- Vertex AI Search. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Vertex AI Search. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents.
- Vertex AI Search. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT.
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- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 11. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-4-(methylsulfonyl)aniline
A Guide to Handling, Troubleshooting, and Analysis of a Hygroscopic Reagent
Welcome to the technical support guide for 2-Fluoro-4-(methylsulfonyl)aniline (CAS 832755-13-2). This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are reproducible, safe, and successful. The hygroscopic nature of this aniline derivative presents specific challenges that, if unaddressed, can lead to inconsistent results. This guide offers field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Compound Profile & The Challenge of Hygroscopicity
This section provides a foundational understanding of the material's properties and why moisture control is critical.
Q1: What are the key physical and chemical properties of this compound?
Understanding the baseline properties of a reagent is the first step in proper handling. Below is a summary of key data points for this crystalline solid.
| Property | Value | Source(s) |
| CAS Number | 832755-13-2 | [1][2][3] |
| Molecular Formula | C₇H₈FNO₂S | [1][4] |
| Molecular Weight | 189.21 g/mol | [3][4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 145-147°C | [4][5] |
| Recommended Storage | 2-8°C (Refrigerator), Protect from light | [3][5] |
Q2: What are the primary safety hazards associated with this compound?
According to Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[6] Always consult the latest SDS for your specific material, but general hazards include:
Appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All handling of the solid should be performed in a certified chemical fume hood.[8]
Q3: Why is the hygroscopicity of this aniline a critical concern for my experiments?
Hygroscopicity refers to a substance's ability to attract and hold water molecules from the surrounding environment.[9] For a reagent like this compound, absorbed moisture is not an inert passenger; it is an active impurity that can fundamentally compromise your experiment in several ways:
-
Inaccurate Stoichiometry: When you weigh the hygroscopic solid, you are weighing both the aniline and an unknown amount of water. This leads to using less of the active reagent than calculated, affecting reaction stoichiometry and limiting yields.
-
Unwanted Side Reactions: The aniline's primary amine is a nucleophile. In many reactions (e.g., amide couplings, nucleophilic aromatic substitutions), water can compete as a nucleophile, leading to hydrolysis of starting materials or intermediates and the formation of unwanted byproducts.
-
Catalyst Deactivation: In reactions employing water-sensitive catalysts (e.g., certain palladium-based cross-coupling catalysts), absorbed moisture can lead to catalyst deactivation and failed reactions.
-
Poor Reproducibility: The amount of water absorbed can vary depending on the ambient humidity, the time the container is open, and the headspace in the bottle.[10] This variability is a direct cause of inconsistent experimental outcomes, making it difficult to reproduce your own results or those from the literature.
Section 2: Best Practices for Storage and Handling
Preventing moisture uptake is always more effective than dealing with its consequences. The following workflow and Q&A detail the best practices for maintaining the integrity of your reagent.
Workflow: Lifecycle of a Hygroscopic Reagent
This diagram outlines the critical control points for handling this compound from the moment it arrives in the lab to its final disposal.
Caption: Critical handling stages for this compound.
Q4: How should I properly store an unopened container?
Unopened containers should be stored in a refrigerator at 2-8°C as recommended.[3][5] The factory seal is the best defense against moisture ingress. Do not open the container until you are ready to use it.
Q5: What is the correct procedure for opening and weighing the compound to minimize moisture uptake?
This is the most critical stage where moisture contamination occurs. Follow these steps rigorously:
-
Equilibrate to Ambient Temperature: Before opening, remove the container from the refrigerator and allow it to sit in a desiccator for at least 1-2 hours. Causality: Opening a cold bottle will cause moisture from the lab air to immediately condense on the cold solid, much like condensation on a cold drink can. Allowing it to warm to room temperature prevents this.
-
Prepare Your Workspace: Perform all work in a chemical fume hood. Have your spatula, weigh paper/boat, and reaction vessel ready to minimize the time the bottle is open. If available, perform the transfer inside a nitrogen-filled glovebox or glove bag.
-
Work Quickly and Deliberately: Open the bottle, quickly remove the required amount of solid using a clean, dry spatula, and immediately close the bottle cap tightly.
-
Transfer and Record: Transfer the weighed solid to your reaction vessel without delay. Record the weight precisely.
Q6: What are the best practices for storing a previously opened container?
Once the factory seal is broken, you must provide a secondary line of defense against moisture.
-
Seal Tightly: Ensure the bottle cap is screwed on tightly. For extra protection, wrap the cap-bottle interface with Parafilm.[10]
-
Use a Secondary Container: Place the sealed primary bottle inside a larger, airtight secondary container (such as a wide-mouth jar or a desiccator cabinet). Add a desiccant, such as silica gel pouches, to this secondary container to absorb any moisture in the headspace.[10]
-
Minimize Headspace: If possible, consider aliquoting a larger bottle into several smaller, tightly sealed vials for daily use. This limits the number of times the main stock bottle is opened.
Section 3: Troubleshooting Common Experimental Issues
When things go wrong, understanding the potential role of moisture is key to solving the problem.
Q7: My reaction yield is low or inconsistent. Could moisture be the cause?
Yes, this is a classic symptom of a hygroscopic reagent issue. If your reaction involves moisture-sensitive reagents or catalysts, any water introduced by the aniline can be detrimental.
-
Self-Validation Check: If you suspect moisture, run a control reaction where you take extra precautions. For example, dry the solvent rigorously, use a fresh bottle of the aniline, or perform the reaction under a strictly inert (N₂ or Argon) atmosphere. If this "dry" reaction performs significantly better, it strongly implicates moisture as the culprit.
Q8: I'm observing unexpected byproducts. How can I confirm if they are moisture-related?
Analyze your crude reaction mixture by LC-MS. Look for masses corresponding to potential hydrolysis products. For instance, if you are performing an amide coupling with an acid chloride (R-COCl), the presence of the corresponding carboxylic acid (R-COOH) in your mixture is a strong indicator that water was present and hydrolyzed your acylating agent.
Q9: The physical appearance of the solid has changed (e.g., clumping, oily film). What does this indicate?
This is a direct visual cue of significant water uptake.
-
Clumping: The crystalline solid begins to stick together as it absorbs atmospheric water, forming aggregates.
-
Discoloration/Oily Film: While anilines can discolor due to air oxidation, this process is often accelerated in the presence of moisture.[11] An oily appearance suggests the solid may have absorbed so much water that it is beginning to dissolve into a concentrated aqueous solution. Material in this state should not be used for sensitive applications without purification and rigorous water content analysis.
Section 4: Quantifying Water Content - Protocols & Data Interpretation
"You cannot control what you cannot measure." Accurately quantifying the water content is essential for troubleshooting and for correcting reagent mass in your calculations.
Q10: How can I accurately determine the water content in my sample?
The most accurate and widely accepted method for water determination is Karl Fischer (KF) titration.[12] This technique is based on a quantitative redox reaction between iodine and water. It is highly specific to water and can detect moisture at parts-per-million (ppm) levels.
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Standardize the KF reagent (titrant) with a certified water standard to determine its exact titer.
-
Sample Preparation: In a controlled low-humidity environment (e.g., a glovebox), accurately weigh approximately 100-200 mg of the this compound sample into a dry, clean vial.
-
Injection: Quickly uncap the vial and introduce the solid directly into the KF titration vessel containing a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent).
-
Titration: Start the titration. The KF reagent is added until all the water from the sample has been consumed, which is detected by an electrochemical endpoint.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titrant's concentration, and the sample mass. The result is typically expressed as a weight/weight percentage (w/w%).
Comparison of Moisture Analysis Techniques
While Karl Fischer is the gold standard, other methods exist. The table below compares the most common techniques.
| Method | Principle | Pros | Cons |
| Karl Fischer (KF) Titration | Chemical reaction with water | High accuracy, specific to water, high sensitivity (ppm level).[12] | Requires specialized equipment, uses chemical reagents. |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating | Simple, provides information on thermal stability. | Not specific to water; measures any volatile component (e.g., residual solvent).[12] |
| Hygroscopic Gravimetric Analysis | Measures mass change with humidity | Directly measures hygroscopic tendency.[13] | Time-consuming, requires precise environmental control. |
| Near-Infrared (NIR) Spectroscopy | Correlates IR absorbance to water | Fast, non-destructive.[14] | Indirect method; requires initial calibration against a primary method like KF.[12][14] |
Decision Tree: Choosing the Right Moisture Analysis Method
Caption: A guide to selecting an appropriate moisture analysis method.
Section 5: Frequently Asked Questions (FAQs)
Q11: Can I dry this compound if I suspect it has absorbed moisture? Drying is possible but must be done with caution. Heating the compound in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours can remove absorbed water. However, you must first confirm that the compound is thermally stable at that temperature to avoid degradation. A simpler approach for non-critical applications is to quantify the water content by KF titration and adjust the mass of reagent used in your reaction accordingly.
Q12: What specific type of gloves should I use? While Safety Data Sheets often recommend general protective gloves, for anilines, materials like butyl rubber or neoprene offer better protection than standard nitrile gloves.[8] Always check your institution's guidelines and the specific SDS from your supplier.
Q13: How should I dispose of waste containing this compound? Waste containing this compound must be treated as hazardous chemical waste.[1][8] It should be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EH&S) office.[8] Do not pour it down the drain.
References
- This compound Safety Data Sheet. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sites/default/files/sds/8669-3-X1.pdf]
- 2-Fluoro-4-(methylsulphonyl)aniline. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC0964_msds.pdf]
- Chemical Label: this compound. Chemical Safety. [URL: https://chemicalsafety.com/sds/c-832755-13-2-sds-ghs-labeling]
- Hygroscopic Gravimetric Quantitative Chemical Analysis. Omics International. [URL: https://www.omicsonline.org/open-access/hygroscopic-gravimetric-quantitative-chemical-analysis-2155-9872.1000s1-002.php?aid=52868]
- Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11799863/]
- Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. [URL: https://www.mt.
- Moisture Analysis Techniques. News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Moisture-Analysis-Techniques.aspx]
- Hygroscopy: How is the hygroscopicity of a substance determined, chemically? Quora. [URL: https://www.quora.com/Hygroscopy-How-is-the-hygroscopicity-of-a-substance-determined-chemically-What-makes-some-substances-more-hygroscopic-than-others]
- 4-Fluoro-2-methylaniline Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/01144/01144_SDS_1.1.pdf]
- Purify and dry aniline? Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/26g20c/purify_and_dry_aniline/]
- Aniline Standard Operating Procedure. Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/05/Aniline.pdf]
- ANILINE Safety Data Sheet. Techno PharmChem. [URL: https://www.technopharmchem.com/msds/ANILINE.pdf]
- 4-(Methylsulfonyl)aniline Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/H64697/H64697_SDS_1.0.pdf]
- Aniline. Cargo Handbook. [URL: https://www.cargohandbook.com/Aniline]
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [URL: https://www.researchgate.
- 2-Fluoro-4-(methylsulphonyl)aniline Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e414661]
- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9757656.htm]
- This compound. ChemWhat. [URL: https://www.chemwhat.com/2-fluoro-4-methylsulfonyl-aniline-cas-832755-13-2/]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 2-Fluoro-4-(methylsulfonyl)aniline
Abstract: In the synthesis of pharmaceutical intermediates and advanced materials, the purity of key building blocks is paramount. 2-Fluoro-4-(methylsulfonyl)aniline is a critical synthon whose quality directly impacts the yield, safety, and efficacy of the final product. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We delve into the principles and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including quantitative NMR (qNMR). By explaining the causality behind methodological choices and presenting comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals to establish a self-validating and rigorous purity analysis workflow.
Introduction: The Critical Role of Purity
This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The strategic placement of the fluoro, amino, and methylsulfonyl groups provides a unique electronic and structural profile, making it a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of impurities, even in trace amounts, can have profound consequences, leading to aberrant side reactions, reduced yields, altered biological activity, and potential toxicity in downstream applications[1]. Therefore, a definitive and comprehensive assessment of its purity is not merely a quality control checkpoint but a foundational requirement for reliable and reproducible scientific outcomes.
This guide eschews a one-size-fits-all approach, instead advocating for a multi-technique, orthogonal strategy. By leveraging the distinct strengths of chromatographic separation, mass spectrometric identification, and spectroscopic quantification, one can build a complete and trustworthy profile of the synthesized material.
The Synthetic Landscape and Potential Impurities
While various synthetic routes exist, a common approach to synthesizing anilines like this involves multi-step processes that may begin with precursors such as 2-fluoro-4-iodoaniline or similar halogenated compounds[2][3]. These reactions often involve protection, substitution, and deprotection steps. Understanding this context is crucial as it allows us to anticipate potential process-related impurities, which could include:
-
Unreacted Starting Materials: Residual precursors from incomplete reactions.
-
Reagents and Catalysts: Inorganic salts or residual catalysts.
-
Reaction By-products: Products from unintended side reactions.
-
Isomeric Impurities: Regioisomers such as 4-Fluoro-2-(methylsulfonyl)aniline, which can be difficult to separate due to similar physical properties[4][5].
-
Degradation Products: Compounds formed during work-up or storage.
A robust analytical workflow must be capable of separating, identifying, and quantifying these diverse chemical entities.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using methods with different underlying chemical and physical principles, is the gold standard. This ensures that impurities missed by one technique are detected by another, providing a self-validating system for purity confirmation.
Caption: High-level workflow for comprehensive purity assessment.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone of purity analysis, offering powerful separation of the target compound from its impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a highly versatile and robust technique for the quantitative analysis of non-volatile and thermally stable compounds, making it ideal for routine purity checks of this compound.[6][7]
Causality Behind Experimental Choices:
-
Technique: Reversed-phase HPLC (RP-HPLC) is selected because the analyte is a moderately polar aromatic compound, which will have good retention and separation on a non-polar stationary phase.
-
Stationary Phase: A C18 column is the workhorse for RP-HPLC, providing excellent hydrophobic selectivity for a wide range of organic molecules.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity range to elute the analyte and its potential impurities with good resolution. A buffer (e.g., phosphate or acetate) is used to maintain a consistent pH, which is critical for the retention time reproducibility of ionizable compounds like anilines.
-
Detector: A UV detector is chosen because the aromatic nature of the analyte ensures strong chromophores, leading to high sensitivity. Detection at a wavelength like 254 nm is standard for aromatic compounds.
Caption: Experimental workflow for HPLC-UV purity analysis.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Trifluoroacetic Acid. The mobile phase composition should be optimized to achieve a retention time of ~5-10 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For identifying volatile and thermally stable impurities, GC-MS is an exceptionally powerful tool.[6] Its high separation efficiency combined with the structural information from the mass spectrometer makes it invaluable for identifying unknown peaks.[8][9]
Causality Behind Experimental Choices:
-
Technique: GC is suitable as the analyte, despite its melting point of ~145-147°C[10][11], is sufficiently volatile and thermally stable at the temperatures used in the injector and column.
-
Stationary Phase: A low-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms or equivalent), is chosen. This provides good separation for a wide range of semi-polar and non-polar compounds based primarily on boiling point.
-
Temperature Program: A temperature ramp is essential to first elute highly volatile impurities at a low temperature, followed by the elution of the main analyte and any higher-boiling impurities as the temperature increases.
-
Detector: A mass spectrometer provides two crucial pieces of information: the retention time from the chromatogram and the mass spectrum (fragmentation pattern) of each eluting compound, which acts as a chemical fingerprint for identification.
Caption: Experimental workflow for GC-MS purity and impurity ID.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial 100°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Spectroscopic Techniques for Structural Confirmation and Absolute Quantification
While chromatography excels at separation, NMR spectroscopy provides unambiguous structural confirmation and offers a path to determining absolute purity.[12]
¹H, ¹³C, and ¹⁹F NMR for Structural Verification
-
¹H and ¹³C NMR: These are fundamental for confirming that the synthesized molecule has the correct structure. The number of signals, their chemical shifts, splitting patterns (for ¹H), and integrations should all be consistent with the structure of this compound.
-
¹⁹F NMR: This is a particularly powerful and often underutilized technique for fluorinated compounds.[13] It offers several advantages:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.
-
Wide Chemical Shift Range: This leads to excellent signal dispersion, minimizing the chance of peak overlap.[14]
-
Low Natural Abundance Background: Since ¹⁹F is essentially 100% abundant and has no natural background, the spectrum is exceptionally clean, making it easy to spot fluorine-containing impurities.[15][16]
-
Quantitative ¹H-NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[17][18] It relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei it represents. By comparing the integral of a unique analyte signal to that of a high-purity, certified internal standard, one can calculate the exact purity (mass/mass %).
Causality Behind Experimental Choices:
-
Internal Standard: A standard like maleic acid or 1,4-dinitrobenzene is chosen because it is highly pure, stable, non-volatile, and has sharp, well-resolved proton signals that do not overlap with any signals from the analyte.
-
Relaxation Delay (d1): This is the most critical parameter. A long delay (at least 5 times the longest T₁ relaxation time of any proton being integrated) is essential to ensure all protons have fully relaxed before the next scan. This guarantees that the signal integrations are truly quantitative.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to dissolve both the analyte and the standard without contributing interfering signals to the ¹H spectrum.
Caption: Workflow for absolute purity determination by qNMR.
Detailed Experimental Protocol: qNMR
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): ≥ 30 seconds.
-
Number of Scans: ≥ 16 (to ensure good signal-to-noise).
-
-
Data Processing: Apply careful phasing and baseline correction to the spectrum.
-
Calculation: The purity is calculated using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the certified standard.
Ancillary Verification: Melting Point Analysis
A simple yet effective indicator of purity is the melting point. A pure crystalline solid will melt over a very narrow temperature range. The presence of impurities typically causes both a depression and a broadening of the melting range. For this compound, the literature value is 145-147°C.[10][19] A sharp melting point observed within this range is a strong indicator of high purity.
Comparative Analysis and Recommendations
The choice of technique depends on the analytical goal, from routine quality control to definitive characterization.
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity | Quantitative purity (% area), impurity profiling | High precision, robust, widely available, good for non-volatile impurities.[20] | Requires a reference standard for identity confirmation; assumes all impurities have similar response factors for % area calculation. |
| GC-MS | Chromatographic separation based on volatility | Identification of volatile impurities | Excellent for structural elucidation of unknowns, highly sensitive.[6][8] | Not suitable for non-volatile or thermally labile impurities; may require derivatization for some compounds. |
| qNMR | Spectroscopic signal integration relative to a standard | Absolute quantitative purity (w/w %), structural confirmation | Primary method (no analyte-specific standard needed), highly accurate and precise, provides structural information.[17] | Lower throughput, requires specialized equipment and expertise, less sensitive for trace impurities compared to chromatography. |
| Melting Point | Phase transition temperature | Preliminary purity check | Fast, simple, inexpensive. | Non-specific, only sensitive to significant amounts of impurities. |
Recommendations:
-
For Routine Synthesis & QC: A combination of Melting Point and HPLC-UV analysis provides a rapid and reliable assessment of purity.
-
For Impurity Identification: If unknown peaks are observed in the HPLC chromatogram or if volatile contaminants are suspected, GC-MS is essential for identification.
-
For Reference Standard Characterization: To assign a definitive, absolute purity value to a new batch or for creating an in-house reference standard, qNMR is the method of choice.
Conclusion
The purity assessment of this compound is a critical step that underpins its successful application in research and development. A single analytical result should not be considered definitive. By implementing a scientifically sound, orthogonal approach that combines the separation power of HPLC and GC-MS with the structural and quantitative certainty of NMR spectroscopy, researchers can ensure the quality, integrity, and reliability of this vital chemical intermediate. This comprehensive strategy forms a self-validating system that provides the highest degree of confidence in the synthesized material.
References
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link][8][21]
-
Giam, C. S., & Lichi, H. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link][9]
-
Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link][20]
-
Sahu, P. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link][22]
-
Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link][23]
-
Pawar, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development. [Link][12]
-
PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]
-
Umamaheswari, D., et al. (2013). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Journal of Chemical and Pharmaceutical Research. [Link][24]
-
International Journal of Creative Research Thoughts. (2022). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. [Link][25]
-
Schmidt, L., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. [Link][26]
-
ChemWhat. (n.d.). This compound CAS#: 832755-13-2. Retrieved from [Link][19]
-
Moniuszko-Szajwaj, B., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link][13]
-
ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link][27]
-
Google Patents. (2010). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. [2]
-
Moniuszko-Szajwaj, B., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link][15]
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Parascandola, M. (n.d.). 4-Fluoro-2-(methylsulfonyl)aniline: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link][5]
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ResearchGate. (2017). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link][16]
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Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved from [Link][14]
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Varalakshmi, M., et al. (2017). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Synthetic Communications, 47(14), 1335-1342. [Link]
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Jones, K., et al. (1987). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 31(1), 35-40. [Link][28]
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Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of chromatographic science, 56(8), 724–730. [Link][29]
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Riggin, R. M., Cole, T. F., & Birts, M. A. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
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MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Post-modifications of synthesized fluoro-anilines. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis routes of the 1-(4-methylsulfonyl)-2-thione-4-aryl-5-Z-6-methyl and oxyalkyl-imidazoles. Retrieved from [Link]
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Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. [Link][1]
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A Comparative Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)aniline: An Essential Pharmaceutical Intermediate
For Immediate Publication
[City, State] – January 11, 2026 – In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 2-Fluoro-4-(methylsulfonyl)aniline is a critical building block in the preparation of a variety of therapeutic agents. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a thorough analysis of their respective advantages and disadvantages to inform researchers, chemists, and process development scientists.
The two routes explored in this guide are:
-
Route 1: A Two-Step Synthesis Commencing with 2-Fluoro-4-bromoaniline. This pathway involves a palladium-catalyzed thioetherification followed by an oxidation step.
-
Route 2: A Three-Step Synthesis Initiating from 2-Fluoro-4-nitroaniline. This classical approach utilizes a sequence of reduction, diazotization, and sulfonation-methylation.
This guide will delve into the mechanistic underpinnings of each route, providing a rationale for the selection of reagents and reaction conditions. Furthermore, a comparative analysis of key metrics such as overall yield, purity, cost-effectiveness, and safety considerations will be presented to aid in the selection of the most appropriate method for a given research or production setting.
Route 1: Palladium-Catalyzed Thioetherification and Subsequent Oxidation
This modern approach leverages the versatility of palladium catalysis to construct the carbon-sulfur bond, followed by a straightforward oxidation to the desired sulfone.
Step 1: Synthesis of 2-Fluoro-4-(methylthio)aniline
The initial step involves a palladium-catalyzed cross-coupling reaction between 2-fluoro-4-bromoaniline and a suitable methylthiolating agent. The use of a phosphine ligand is crucial for the efficiency of this transformation, facilitating the catalytic cycle.
Experimental Protocol:
A solution of 2-fluoro-4-bromoaniline (1 equivalent), sodium thiomethoxide (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), and a phosphine ligand like Xantphos (0.04 equivalents) is prepared in an anhydrous, aprotic solvent such as dioxane. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-4-(methylthio)aniline.
Step 2: Oxidation to this compound
The thioether intermediate is then oxidized to the final sulfone product. This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide in the presence of a catalytic amount of sodium tungstate being an effective and environmentally benign option.
Experimental Protocol:
To a solution of 2-fluoro-4-(methylthio)aniline (1 equivalent) in a suitable solvent such as methanol or acetic acid, sodium tungstate dihydrate (0.05 equivalents) is added. The mixture is then heated to 40-50 °C, and hydrogen peroxide (30% aqueous solution, 2.5 equivalents) is added dropwise, maintaining the temperature. The reaction is stirred until complete conversion is observed by TLC or HPLC. After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting solid is recrystallized to yield pure this compound.
Route 2: Classical Approach via Reduction, Diazotization, and Sulfonation
This traditional pathway employs a series of well-established reactions in organic synthesis to construct the target molecule from a readily available nitroaromatic precursor.
Step 1: Reduction of 2-Fluoro-4-nitroaniline
The synthesis commences with the reduction of the nitro group of 2-fluoro-4-nitroaniline to an amino group. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
2-Fluoro-4-nitroaniline (1 equivalent) is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (5-10 mol%) is added to the solution. The reaction vessel is then placed under an atmosphere of hydrogen gas (typically 1-3 atm) and stirred vigorously at room temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield 1-fluoro-2,4-diaminobenzene, which is often used in the next step without further purification.
Step 2: Diazotization of 1-Fluoro-2,4-diaminobenzene
The resulting diamine is then selectively diazotized at the 4-position. This reaction is typically carried out in an acidic medium at low temperatures.
Experimental Protocol:
The crude 1-fluoro-2,4-diaminobenzene (1 equivalent) is dissolved in a mixture of a mineral acid (e.g., hydrochloric acid or sulfuric acid) and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically immediate.
Step 3: Sulfonyl Chloride Formation and Methylation
The diazonium salt is then converted to the corresponding sulfonyl chloride by reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction). The resulting sulfonyl chloride is then methylated to afford the final product.
Experimental Protocol:
A solution of sulfur dioxide in acetic acid is prepared and cooled to 0-5 °C. A solution of copper(I) chloride (catalytic amount) in acetic acid is added. The freshly prepared diazonium salt solution is then added slowly to this mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then poured into ice water, and the precipitated sulfonyl chloride is collected by filtration. The crude sulfonyl chloride is then dissolved in a suitable solvent and treated with a methylating agent, such as methylmagnesium bromide or dimethyl sulfate, to yield this compound. Purification is typically achieved by recrystallization.
Comparative Analysis of the Synthesis Routes
| Parameter | Route 1: Palladium-Catalyzed | Route 2: Classical Approach |
| Starting Materials | 2-Fluoro-4-bromoaniline | 2-Fluoro-4-nitroaniline |
| Number of Steps | 2 | 3 |
| Overall Yield | Generally Moderate to High | Variable, can be lower due to multiple steps |
| Purity | High purity achievable with chromatography | Purity can be affected by side reactions |
| Reagents | Palladium catalyst, phosphine ligand | Readily available, inexpensive reagents |
| Safety | Palladium catalysts can be expensive and require careful handling. | Diazonium salts are potentially explosive and require low temperatures. |
| Scalability | Good scalability, amenable to process optimization. | Scalability can be challenging due to the handling of diazonium salts. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 represents a more modern and potentially more efficient approach, particularly in terms of step economy and the ability to achieve high purity through chromatographic methods. The use of palladium catalysis, while requiring an initial investment in the catalyst and ligand, often provides high yields and good functional group tolerance. The scalability of this route is generally considered favorable for industrial applications.
Route 2 relies on more traditional and cost-effective reagents. However, it involves an additional step and the handling of potentially hazardous diazonium intermediates, which requires strict temperature control and careful handling procedures. The overall yield may be lower, and purification can sometimes be more challenging due to the formation of byproducts.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including factors such as available equipment, budget, desired scale of production, and safety infrastructure. For laboratory-scale synthesis and medicinal chemistry applications where purity is paramount, Route 1 may be preferred. For larger-scale production where cost of goods is a primary driver, Route 2, despite its challenges, may be a more economical option if the safety and purification hurdles can be effectively managed.
This guide provides a foundational understanding of the synthetic options for producing this compound, empowering scientists to make informed decisions in their pursuit of novel pharmaceuticals.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of two synthetic routes to this compound.
References
- Hartwig, J. F. (2010).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [https://doi.org/10.1002/cber.18840170219]
- Chinese Patent CN101863860A: Synthesis method of 2-fluorine-4-substituted-amino aniline. [https://patents.google.
A Comparative Guide to the Reactivity of 2-Fluoro-4-(methylsulfonyl)aniline and 2-Fluoro-4-(methylthio)aniline
Introduction
In the landscape of medicinal chemistry and materials science, functionalized anilines serve as indispensable building blocks for the synthesis of complex molecular architectures.[1] Among these, anilines bearing sulfur-based functionalities are of particular interest due to the versatile chemistry of the sulfur atom. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct aniline derivatives: 2-Fluoro-4-(methylthio)aniline and 2-Fluoro-4-(methylsulfonyl)aniline.
The core difference between these two molecules lies in the oxidation state of the sulfur atom. In 2-Fluoro-4-(methylthio)aniline, the sulfur exists as a thioether (-SCH₃), while in this compound, it is in the hexavalent sulfone state (-SO₂CH₃). This seemingly subtle change dramatically alters the electronic landscape of the aniline ring, leading to profound differences in the reactivity of both the amino group and the aromatic system. Understanding these nuances is critical for researchers in selecting the appropriate reagent and designing robust synthetic strategies.[2]
This guide will dissect the electronic properties of each molecule, present comparative experimental data for key transformations, provide detailed reaction protocols, and offer a mechanistic rationale for the observed differences in reactivity.
Pillar 1: The Decisive Role of Electronic Effects
The reactivity of an aniline is fundamentally governed by the electron density at two key sites: the nitrogen atom of the amino group and the aromatic ring itself. The substituents on the ring dictate this electron density through a combination of inductive (-I/+I) and mesomeric or resonance (-M/+M) effects.
2-Fluoro-4-(methylthio)aniline: This molecule features a confluence of electron-donating groups.
-
Amino Group (-NH₂): A potent activating group that donates electron density through its lone pair (+M effect), which far outweighs its inductive withdrawal (-I effect).
-
Methylthio Group (-SCH₃): Also an activating group. While weakly electron-withdrawing inductively (-I), its primary influence is donating electron density to the ring via resonance (+M effect) through the sulfur lone pairs.[3][4]
-
Fluoro Group (-F): An electronegative atom that strongly withdraws electron density via induction (-I effect). Its resonance donation (+M effect) is weak and does not overcome the inductive pull.[5]
The net result is an electron-rich system. The powerful donating effects of the amino and methylthio groups synergize to increase the electron density on the aromatic ring and, critically, on the amino nitrogen. This enhanced electron density makes the amine a strong nucleophile and activates the ring toward electrophilic aromatic substitution.[3]
This compound: The introduction of two oxygen atoms on the sulfur fundamentally reverses its electronic character.
-
Amino Group (-NH₂): Remains a strong electron-donating (+M) group.
-
Fluoro Group (-F): Remains a strong electron-withdrawing (-I) group.
-
Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group, both through induction (-I) and resonance (-M).[2] The sulfur atom, now electron-deficient, can accept π-electrons from the ring, and the electronegative oxygen atoms further pull density away.
In this molecule, the strongly deactivating methylsulfonyl group acts in opposition to the amino group. The consequence is a significant reduction in electron density across the entire molecule. The lone pair on the amino nitrogen is less available, rendering it a much weaker nucleophile and base compared to its methylthio counterpart.[4][6]
The following diagram illustrates the dominant electronic influences in each molecule.
Pillar 3: Experimental Protocols
Trustworthy science is built on reproducible methodologies. The following protocols provide self-validating frameworks for comparing the reactivity of the two title compounds.
Protocol 1: Comparative N-Acylation
This protocol is designed to directly compare the rate of acylation under identical, mild conditions.
-
Preparation: In two separate, dry vials, dissolve 2-Fluoro-4-(methylthio)aniline (Vial A) and this compound (Vial B) (1.0 mmol each) in anhydrous dichloromethane (5 mL).
-
Base Addition: To each vial, add anhydrous pyridine (1.2 mmol, 1.2 eq).
-
Cooling: Place both vials in an ice-water bath and stir for 10 minutes.
-
Acylation: Add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to each vial.
-
Reaction: Remove the ice bath and allow the reactions to stir at room temperature.
-
Monitoring: Withdraw small aliquots from each reaction at 1, 4, and 24 hours. Analyze by Thin Layer Chromatography (TLC) or LC-MS to compare the consumption of starting material.
-
Workup: Upon completion (or after 24h), quench the reaction by adding water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with 1M HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion to the corresponding acetanilide.
Protocol 2: Oxidation of 2-Fluoro-4-(methylthio)aniline
This protocol details the conversion of the thioether to the sulfone, demonstrating their synthetic relationship.
-
Dissolution: Dissolve 2-Fluoro-4-(methylthio)aniline (1.0 g, 6.36 mmol) in dichloromethane (30 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 3.15 g, ~14.0 mmol, 2.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of meta-chlorobenzoic acid will form.
-
Monitoring: Monitor the reaction for the complete disappearance of the starting material and the sulfoxide intermediate by TLC.
-
Workup: Filter the reaction mixture to remove the precipitated acid. Wash the filtrate with a 10% aqueous solution of sodium sulfite (2 x 20 mL) to quench excess peroxide, followed by saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the resulting solid from ethanol/water to yield pure this compound.
Conclusion and Outlook
The comparison between 2-Fluoro-4-(methylthio)aniline and this compound is a clear demonstration of how a single atom's oxidation state can fundamentally dictate chemical reactivity.
-
2-Fluoro-4-(methylthio)aniline is an electron-rich, highly nucleophilic building block. Its amino group readily participates in reactions like acylation and alkylation, and its sulfur atom provides a handle for oxidation. [3]* This compound is an electron-poor, weakly nucleophilic building block. Its primary utility lies in applications where the strong electron-withdrawing nature of the sulfonyl group is desired, such as in modifying the properties of a final compound or enhancing the reactivity of an adjacent leaving group in cross-coupling reactions. [2] For the synthetic chemist, the choice between these two reagents is a strategic one. If facile functionalization of the amino group is required, the methylthio derivative is the clear choice. If the final target requires the robust, electron-withdrawing properties of a sulfone, one can either start with the sulfonyl derivative (and contend with its lower reactivity) or employ a synthetic strategy that involves oxidizing the methylthio precursor at a later stage. This understanding allows for more efficient, predictable, and successful synthetic campaigns in drug discovery and beyond.
References
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Vulcanchem. (n.d.). 2-Fluoro-4-(methylthio)aniline. Retrieved from Vulcanchem website. [3]2. Smolecule. (2023, August 15). Buy 3-Fluoro-2-(methylthio)aniline | 305811-07-8. Retrieved from Smolecule website. [7]3. Synquest Labs. (2016, December 8). This compound Safety Data Sheet. Retrieved from Synquest Labs website. [6]4. Benchchem. (2025). A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines. Retrieved from Benchchem website. [4]5. Pharma-intermediates. (n.d.). The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. Retrieved from pharma-intermediates.com. [2]6. ACUBIOCHEM. (n.d.). This compound. Retrieved from ACUBIOCHEM website. [8]7. ChemScene. (n.d.). 2-Fluoro-4-(methylthio)aniline. Retrieved from ChemScene website. [9]8. Sigma-Aldrich. (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline. Retrieved from Sigma-Aldrich website. [10]9. Benchchem. (2025). A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Retrieved from Benchchem website. [11]10. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [1]11. PubChem. (n.d.). 2-Fluoro-4-(methylsulfanyl)aniline. Retrieved from PubChem website. [12]12. Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. Retrieved from Google Patents website. [13]13. Google Patents. (n.d.). CN103709048A - Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl) aniline synthesis method. Retrieved from Google Patents website. [14]14. Benchchem. (2025). Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorinated analog. Retrieved from Benchchem website. [5]15. Benchchem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Retrieved from Benchchem website. [15]16. Mandal, S., et al. (2014). Complex of 2-(methylthio)aniline With palladium(II) as an Efficient Catalyst for Suzuki-Miyaura C-C Coupling in Eco-Friendly Water. PubMed, 43(5), 1644–1652. [16]17. Capaldi, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 436-448.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Methylsulfonylanilines
Introduction: The Strategic Role of Fluorine in Modulating Bioactivity
The methylsulfonylaniline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its utility stems from its structural and electronic properties, which allow for favorable interactions with various biological targets. A common strategy in modern drug discovery is the selective incorporation of fluorine atoms into lead compounds to fine-tune their pharmacological profiles.[1] Fluorine, despite its simple structure, is an element of profound influence. Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond can dramatically alter a molecule's physicochemical and, consequently, its biological properties.[2][3]
This guide provides a comparative analysis of fluorinated versus non-fluorinated methylsulfonylanilines. We will explore the mechanistic basis for the observed differences in their biological activity, supported by representative experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and leveraging fluorination as a tool for molecular design and optimization. We will delve into how this single-atom substitution can impact enzyme inhibition, cellular potency, and metabolic stability, ultimately shaping a compound's therapeutic potential.[4][5]
The Physicochemical Impact of Fluorination: A Causal Analysis
The decision to introduce fluorine is a calculated one, aimed at predictably modifying a molecule's behavior. The unique properties of the fluorine atom allow it to exert powerful effects on a parent molecule.
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "shield" the molecule from degradation, often leading to a longer half-life and improved bioavailability.[1]
-
Modulation of Acidity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near a basic functional group, such as the aniline nitrogen, it can lower the group's pKa.[6] This change can significantly influence a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with target proteins.[2]
-
Altered Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[6] However, this effect is highly context-dependent and can be strategically manipulated by the degree and position of fluorination.
-
Target Binding Interactions: Fluorine can alter the electronic distribution within a molecule, influencing its ability to form hydrogen bonds or engage in favorable dipole-dipole interactions within a protein's binding pocket.[1] In some cases, the C-F bond can act as a weak hydrogen bond acceptor, further stabilizing the ligand-receptor complex.[3]
Comparative Biological Activity: A Data-Driven Analysis
To illustrate these principles, we will compare two representative compounds: MS-H , a hypothetical non-fluorinated methylsulfonylaniline, and its counterpart, MS-F , which incorporates a trifluoromethyl (-CF3) group on the aniline ring.
Enzyme Inhibition
Many sulfonamide-based drugs function by inhibiting key enzymes. For this comparison, we will assess the inhibitory activity against Dihydropteroate Synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway that is a known target for sulfonamides.[7][8]
Table 1: Comparative DHPS Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| MS-H | S. aureus DHPS | 150 |
| MS-F | S. aureus DHPS | 15 |
The data clearly shows that the fluorinated analog, MS-F , is ten times more potent than its non-fluorinated parent, MS-H . This significant increase in activity can be attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which may enhance the compound's binding affinity to the DHPS active site through more favorable electrostatic interactions.
Figure 1: Inhibition of the bacterial folate synthesis pathway by methylsulfonylanilines.
Cellular Activity & Cytotoxicity
Ultimately, in vitro enzyme inhibition must translate to activity in a cellular context. The following data compares the antibacterial efficacy of MS-H and MS-F against Staphylococcus aureus and their cytotoxicity against a human cell line (HepG2) to assess selectivity.
Table 2: Comparative Cellular Activity
| Compound | Antibacterial MIC* (S. aureus) (µg/mL) | Cytotoxicity IC₅₀ (HepG2 cells) (µM) |
|---|---|---|
| MS-H | 32 | > 100 |
| MS-F | 4 | > 100 |
Consistent with the enzyme inhibition data, MS-F demonstrates significantly improved antibacterial activity. The lower Minimum Inhibitory Concentration (MIC) indicates that less compound is required to halt bacterial growth. The enhanced potency is likely due to a combination of stronger target engagement and potentially better cell penetration due to increased lipophilicity. Importantly, neither compound shows significant cytotoxicity against human cells at therapeutic concentrations, indicating that the fluorination strategy enhanced target potency without introducing off-target toxicity.[9][10]
Experimental Design and Protocols
Reproducible and reliable data is the bedrock of drug discovery. The following protocols provide a validated framework for assessing the biological activities described above.
Figure 2: A typical screening cascade for evaluating new chemical entities.
Protocol 1: DHPS Enzymatic Inhibition Assay
This protocol describes a method to determine the IC₅₀ of an inhibitor against DHPS. The assay measures the formation of dihydropteroate, a key step in bacterial folate synthesis.[7]
Causality & Rationale: This assay directly measures the compound's effect on the intended molecular target. By using a purified enzyme, we can isolate the interaction from confounding cellular factors like membrane transport. The competitive inhibition mechanism is common for sulfonamides, which are structural analogs of the natural substrate, PABA.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.
-
Prepare a 10 mM stock solution of the test compound (e.g., MS-F ) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare substrate solutions: 1 mM p-aminobenzoic acid (PABA) and 1 mM dihydropteridine pyrophosphate (DHPP) in Assay Buffer.
-
Prepare a solution of purified recombinant DHPS enzyme in Assay Buffer to a final concentration of 20 nM.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 48 µL of the DHPS enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 50 µL of a pre-mixed 2X substrate solution (containing PABA and DHPP at 2X their final desired concentration).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection & Analysis:
-
Stop the reaction by adding a quenching agent.
-
Detect the product (dihydropteroate) using a suitable method, such as coupling its formation to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.
-
Controls: Include "no enzyme" wells as a negative control and "DMSO only" wells as a positive (100% activity) control.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.[11]
-
Protocol 2: MTT Cell Viability & Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9][10] It is used here to determine the cytotoxic effect of the compounds on human cells.
Causality & Rationale: Viable, metabolically active cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will damage cells, reduce metabolic activity, and thus lead to a decreased colorimetric signal.[13]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (MS-H and MS-F ) in cell culture media. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds or vehicle control (media with DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Controls: Include wells with cells and vehicle (100% viability) and wells with media only (background).
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value by plotting percent viability against the logarithm of compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Outlook
The strategic incorporation of fluorine into the methylsulfonylaniline scaffold demonstrably enhances biological activity. As illustrated by our comparative analysis, fluorination can lead to a significant increase in target enzyme inhibition and cellular potency, often without a concomitant rise in off-target cytotoxicity.[14][15] This improvement is rooted in the fundamental physicochemical changes fluorine imparts, including increased metabolic stability and modulated electronic properties that can lead to stronger target engagement.[1][2]
For researchers in drug development, these findings underscore the value of fluorine scanning as a key strategy in lead optimization. The provided protocols offer a robust starting point for evaluating the impact of such chemical modifications. By understanding the causal relationships between chemical structure, physicochemical properties, and biological function, scientists can more rationally design the next generation of therapeutic agents with improved efficacy and safety profiles.
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- Labome. Receptor-Ligand Binding Assays.
- Omics Online. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- Murphy, C. D. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. 2015.
- ResearchGate. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. 2015.
- Gifford Bioscience. About Ligand Binding Assays.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry.
- National Center for Biotechnology Information (NCBI). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. 2018.
- Fluorine in drug discovery: Role, design and case studies.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 2023.
- Thermo Fisher Scientific. Cytotoxicity Assays.
- Scilight Press. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. 2024.
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- Benchchem. Application Notes and Protocols for In Vivo Studies of Sulfonamide-Based Compounds.
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- PubMed. A standard operating procedure for an enzymatic activity inhibition assay. 2021.
- YouTube. Overview of methods to measure biochemical binding affinity. 2023.
- ResearchGate. Fluorine substituent effects (on bioactivity). 2015.
- National Center for Biotechnology Information (NCBI). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. 2024.
- MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity.
- National Center for Biotechnology Information (NCBI). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase.
- National Center for Biotechnology Information (NCBI). Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent.
- ResearchGate. Structure-Activity Relationships: Theory, Uses and Limitations. 2017.
- MDPI. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity.
- ACS Publications. Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity | The Journal of Physical Chemistry B. 2023.
- National Center for Biotechnology Information (NCBI). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells.
- MDPI. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs.
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MDPI. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][4][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Available from:
- ResearchGate. Structure–activity relationship and in silico development of c-Met kinase inhibitors. 2022.
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A Comparative Guide to the Characterization of 2-Fluoro-4-(methylsulfonyl)aniline
This guide provides an in-depth characterization of 2-Fluoro-4-(methylsulfonyl)aniline, a key intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis against a structural isomer and a common precursor. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Introduction: The Utility of Substituted Anilines
This compound (CAS: 832755-13-2) belongs to the class of substituted anilines, which are foundational building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of a fluorine atom, an amine group, and a methylsulfonyl group on the benzene ring creates a unique electronic and steric profile. The electron-withdrawing nature of both the fluorine and the methylsulfonyl group significantly influences the reactivity of the aniline moiety, making it a valuable synthon for creating complex molecular architectures. Understanding its precise physicochemical and spectroscopic properties is paramount for its effective use in multi-step syntheses.
Section 1: Comprehensive Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The data below has been compiled from various suppliers and databases to provide a robust profile of this compound.
| Property | Value | Source(s) |
| CAS Number | 832755-13-2 | [1][2] |
| Molecular Formula | C₇H₈FNO₂S | [3][4][5][6] |
| Molecular Weight | 189.21 g/mol | [2][4][5][6] |
| Physical State | Solid, crystalline solid | [3][1][2] |
| Appearance | Faint brown to off-white | [1][7] |
| Melting Point | 145 - 147 °C | [3][1] |
| Boiling Point (Predicted) | 371.0 ± 42.0 °C | [1] |
| Density (Predicted) | 1.374 ± 0.06 g/cm³ | [1] |
| Purity (Typical) | ≥95% - 99% | [2][6][8][9] |
| Storage Temperature | 2-8°C, protect from light | [1][2] |
Spectroscopic Data Interpretation
Spectroscopy provides the "fingerprint" of a molecule. The data below is critical for confirming the identity and purity of this compound.
¹H NMR (DMSO-d₆): A reported ¹H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) provides the following key signals[1][4]:
-
δ 7.41 (d, 1H, J = 8.5 Hz): This doublet corresponds to the aromatic proton ortho to the sulfonyl group and meta to the fluorine.
-
δ 6.87 (t, 1H, J = 8.6 Hz): This triplet (or more accurately, a doublet of doublets that appears as a triplet) is characteristic of the aromatic proton situated between the fluorine and amino groups.
-
δ 6.19 (s, 2H): This singlet represents the two protons of the primary amine (-NH₂). The broadness and chemical shift of amine protons can vary with concentration and solvent.
-
δ 3.10 (s, 3H): This sharp singlet is indicative of the three protons of the methyl group (-SO₂CH₃).
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
m/z 190.3 (M+H)⁺: This signal corresponds to the parent molecule protonated, which is a common observation in electrospray ionization (ESI) mass spectrometry[1][4][10].
Infrared (IR) Spectroscopy: While specific spectra are not publicly available, a theoretical analysis based on the functional groups present allows us to predict the key absorption bands. This is crucial for rapid quality control.
-
3300-3500 cm⁻¹: Two sharp-to-medium bands are expected here, corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.
-
~3000-3100 cm⁻¹: C-H stretching vibrations from the aromatic ring.
-
~1600-1650 cm⁻¹: N-H bending (scissoring) vibration.
-
~1500 & ~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1300-1350 cm⁻¹ (asymmetric) & ~1120-1160 cm⁻¹ (symmetric): Strong, distinct peaks characteristic of the S=O stretching of the sulfonyl group. These are often the most intense peaks in the spectrum.
-
~1200-1270 cm⁻¹: C-F stretching vibration.
Section 2: Comparative Analysis with Structural Alternatives
A compound's utility is often best understood in context. Here, we compare this compound with its structural isomer, 4-Fluoro-2-(methylsulfonyl)aniline , and its common synthetic precursor, 2-Fluoro-4-iodoaniline .
| Property | This compound | 4-Fluoro-2-(methylsulfonyl)aniline (Isomer) | 2-Fluoro-4-iodoaniline (Precursor) |
| CAS Number | 832755-13-2 | 1197193-21-7 | 29632-74-4 |
| Molecular Formula | C₇H₈FNO₂S | C₇H₈FNO₂S | C₆H₅FIN |
| Molecular Weight | 189.21 g/mol | 189.21 g/mol | 237.01 g/mol |
| Melting Point | 145 - 147 °C[3][1] | No data available | 55 - 57 °C[11] |
| Boiling Point | 371.0 °C (Predicted)[1] | 386.4 °C (Predicted)[12] | No data available |
| Appearance | Faint brown solid[1] | No data available | Solid[11] |
Expert Insights:
-
Isomer Comparison: The shift of the bulky, electron-withdrawing methylsulfonyl group from the para-position (4-position) to the ortho-position (2-position) relative to the amine has profound implications. In the isomer 4-Fluoro-2-(methylsulfonyl)aniline , the sulfonyl group is now adjacent to the amine. This introduces significant steric hindrance, which can decrease the nucleophilicity of the amine and alter its reactivity in coupling reactions. It also changes the electronic activation of the aromatic ring for further substitution.
-
Precursor Comparison: The dramatic increase in melting point from the iodo-precursor (55-57 °C) to the final sulfonyl product (145-147 °C) is noteworthy. This is due to the introduction of the highly polar sulfonyl group, which allows for stronger intermolecular dipole-dipole interactions and potentially hydrogen bonding, leading to a more stable crystal lattice. The significant difference in molecular weight also makes reaction monitoring by techniques like TLC or LC-MS straightforward.
Section 3: Standard Operating Protocols for Characterization
To ensure reproducible results, adherence to validated experimental protocols is essential. The following are step-by-step methodologies for the key analytical techniques.
Protocol 1: ¹H and ¹⁹F NMR Spectroscopy
Causality: NMR spectroscopy is the gold standard for structural elucidation of organic molecules. DMSO-d₆ is chosen as the solvent due to the compound's good solubility and to avoid overlap of solvent peaks with key analyte signals. ¹⁹F NMR is included as it provides unambiguous confirmation of the fluorine atom's presence and chemical environment.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of a heat gun may be necessary if dissolution is slow.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Tune and shim the instrument for the sample.
-
¹H Acquisition: Acquire a standard proton spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).
-
¹⁹F Acquisition: Without removing the sample, switch the nucleus to ¹⁹F and acquire a spectrum. A proton-decoupled experiment is standard.
-
Data Processing: Process both spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm).
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and non-destructive technique perfect for identifying functional groups. The Attenuated Total Reflectance (ATR) method is preferred for solids as it requires minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan (e.g., 32 scans) to capture the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducibility.
-
Sample Scan: Acquire the sample spectrum using the same parameters as the background scan.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Diagram: General Analytical Workflow
This diagram illustrates a logical workflow for the complete characterization of a synthetic intermediate like this compound.
Caption: Logical workflow for small molecule characterization.
Section 4: Synthesis Context
A patent describes the synthesis of this compound from 2-Fluoro-4-iodoaniline[1][4]. This copper-catalyzed coupling reaction is a practical method for installing the methylsulfonyl group.
Diagram: Synthesis of this compound
Caption: Key components in the synthesis of the title compound.
Section 5: Safety and Handling
Proper handling is crucial when working with any chemical. This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin[3][13].
| Hazard Type | GHS Statement | Precautionary Code(s) |
| Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Acute Toxicity | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | P261, P270, P280 |
Diagram: Safe Handling Workflow
Caption: A workflow for the safe handling of powdered chemical reagents.
Conclusion
This compound is a well-characterized synthetic intermediate with distinct physical and spectroscopic properties. Its high melting point, a result of its polar sulfonyl group, sets it apart from its iodo-precursor. Its reactivity profile, influenced by three different functional groups, makes it a versatile tool, though careful consideration must be given to the steric and electronic effects, especially when compared to its structural isomers. The protocols and comparative data provided in this guide serve as a comprehensive resource for researchers to confidently incorporate this valuable building block into their synthetic programs.
References
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This compound Safety Data Sheet . Synquest Labs.
-
This compound Properties . ChemicalBook.
-
2-Fluoro-4-(methylsulphonyl)aniline . Apollo Scientific.
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2-Fluoro-4-(methylsulphonyl)aniline | 832755-13-2 . Sigma-Aldrich.
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4-Fluoro-2-(methylsulfonyl)aniline Properties . ECHEMI.
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4-Fluoro-2-methylaniline Safety Data Sheet . Thermo Fisher Scientific.
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This compound | 832755-13-2 . ChemicalBook Product Page.
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This compound Synonyms and Identifiers . ChemWhat.
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4-Methylsulphonylaniline hydrochloride Safety Data Sheet . Thermo Fisher Scientific.
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2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum . ChemicalBook.
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2-fluoro-4-(methylsulphonyl)aniline (C7H8FNO2S) Data . PubChemLite.
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This compound from Aladdin Scientific . Biocompare.com.
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2-Fluoro-4-iodoaniline 98% . Sigma-Aldrich.
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A Comprehensive Guide to a Validated RP-HPLC Method for the Quantification of 2-Fluoro-4-(methylsulfonyl)aniline
Introduction
2-Fluoro-4-(methylsulfonyl)aniline is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for its quantification is essential for quality control (QC) in both development and manufacturing settings.
This guide provides an in-depth exploration of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of this compound. We will delve into the rationale for selecting HPLC over other analytical techniques, present a detailed experimental protocol, and meticulously outline the method validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals seeking to implement a scientifically sound and defensible method for this specific analyte.
Method Selection Rationale: A Comparative Analysis
The choice of an analytical technique is the foundation of any robust quantification method. While several techniques can be used for the analysis of aromatic amines, RP-HPLC is often the most suitable for routine QC applications. Let's compare it with other common alternatives.
-
High-Performance Liquid Chromatography (HPLC): This technique offers a superb balance of sensitivity, resolution, and reproducibility for non-volatile compounds like this compound.[4] Its operational simplicity and cost-effectiveness make it the workhorse of the pharmaceutical industry for assays and impurity profiling.
-
Gas Chromatography (GC): GC is highly effective for volatile compounds. However, for polar, low-volatility aromatic amines, analysis often requires a chemical derivatization step to increase volatility and thermal stability.[5] This additional step can introduce variability and complexity, making it less ideal for high-throughput QC environments.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis, such as in bioanalytical studies or for identifying unknown impurities.[7] However, for the primary assay of a bulk substance where the concentration is high, the higher cost and complexity of LC-MS/MS are generally not warranted compared to the robustness of HPLC with UV detection.[6][7]
The following diagram illustrates the decision-making logic for selecting the optimal analytical method for this application.
Caption: Decision workflow for analytical method selection.
Based on this analysis, a UV-based RP-HPLC method is the most logical, efficient, and appropriate choice for the intended purpose: the quantitative assay of this compound in a quality control environment.
Developed RP-HPLC Method Protocol
The following method was developed based on the physicochemical properties of this compound (MW: 189.21 g/mol , solid crystalline form).[8][9][10] A standard C18 column is employed for its versatility in retaining moderately polar compounds, and a buffered mobile phase is used to ensure the analyte's consistent ionization state, leading to symmetrical and reproducible peak shapes.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD). |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and is a robust, standard column for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | The buffer controls the ionization of the aniline functional group, while acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, offering good sensitivity for the analyte. |
| Column Temp. | 30 °C | Enhances reproducibility of retention times by minimizing fluctuations due to ambient temperature changes. |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
-
Buffer Preparation (20mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This is used to dissolve the standard and sample to ensure compatibility with the mobile phase.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (50 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound and prepare a 50 µg/mL solution following the same procedure as for the standard.
Method Validation Protocol (as per ICH Q2(R2))
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following protocol outlines the validation parameters, their execution, and the predefined acceptance criteria based on ICH guidelines.[1][2][3]
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A Senior Application Scientist's Guide to Reference Standards for 2-Fluoro-4-(methylsulfonyl)aniline Analysis
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of drug discovery and development, the integrity of every analytical result hinges on the quality of the reference standards used.[1] 2-Fluoro-4-(methylsulfonyl)aniline (CAS No. 832755-13-2), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[2][3] Its purity and impurity profile directly impact the stoichiometric calculations in synthesis, the accuracy of potency assays, and the safety assessment of final drug products.
This guide provides an in-depth comparison of analytical methodologies and best practices for the qualification and use of this compound reference standards. As a Senior Application Scientist, my objective is not merely to present protocols, but to explain the scientific rationale behind the choice of methods and parameters, empowering researchers to make informed decisions and ensure data integrity in their work. This document is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which are fundamental for regulatory compliance.[4]
Section 1: Physicochemical Characterization of this compound
A thorough understanding of the analyte's properties is the foundation of any robust analytical method. A reference standard must be well-characterized to serve as a reliable benchmark.[5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 832755-13-2 | [2][6] |
| Molecular Formula | C7H8FNO2S | [2][7] |
| Molecular Weight | 189.21 g/mol | [7] |
| Appearance | White to off-white crystalline solid/powder | [2][8] |
| Melting Point | 145-147°C | [2][8] |
| Boiling Point | 371.0 ± 42.0 °C (Predicted) | [2][8] |
| pKa | -0.04 ± 0.10 (Predicted) | [2] |
| Storage | 2-8°C, protect from light, keep sealed and dry | [2][8] |
Causality Note: The relatively high melting point and predicted boiling point suggest that while Gas Chromatography (GC) is feasible, High-Performance Liquid Chromatography (HPLC) is likely a more versatile technique, as it avoids the need for high inlet temperatures that could potentially degrade the analyte or non-volatile impurities.
Section 2: Comparison of Commercially Available Reference Standard Grades
The selection of a reference standard grade must align with its intended application. A standard used for identity confirmation in early-stage synthesis may not be suitable for a quantitative purity assay in a GMP environment.
Table 2: Comparison of Typical Commercial Grades
| Grade | Typical Purity | Certificate of Analysis (CoA) | Recommended Application |
| "For Synthesis" / Reagent Grade | ~95% | Basic CoA with identity confirmation (e.g., NMR) and lot-specific purity by a single method. | Starting material for synthesis, preliminary research, method development. |
| Analytical Standard | ≥98% - 99%+ | Comprehensive CoA including identity (NMR, MS), purity by a primary method (e.g., HPLC), and often analysis of residual solvents and water content. | Quantitative analysis, impurity profiling, potency assays, system suitability checks. |
| Pharmacopeial Standard (if available) | Defined by a pharmacopeia (e.g., USP, Ph. Eur.) | Official document from the pharmacopeial body, establishing its use for specific compendial tests. | Definitive tests as described in the official monograph. |
Trustworthiness Note: Always demand a comprehensive Certificate of Analysis (CoA) for any material intended for use as a reference standard.[9] The CoA is the foundational document that attests to the material's identity, purity, and proper storage conditions.[9]
Section 3: Analytical Methodologies for Standard Qualification & Purity Assessment
No single analytical technique can fully characterize a reference standard. A multi-faceted approach is required to confirm identity, determine potency, and profile impurities. The two most powerful and complementary chromatographic techniques for this purpose are HPLC and GC-MS.[10][11]
Workflow for Reference Standard Qualification
The following diagram illustrates a logical workflow for qualifying a new batch of this compound as an in-house working standard.
Caption: Figure 1: Reference Standard Qualification Workflow.
Method Comparison: HPLC-UV vs. GC-MS
Table 3: Objective Comparison of Primary Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[11] | Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, with mass spectrometric detection.[11] |
| Best Suited For | Potency (assay) determination and analysis of non-volatile or thermally sensitive impurities (e.g., dimers, degradation products).[10] | Identification and quantification of volatile and semi-volatile impurities (e.g., residual synthesis solvents, starting materials).[12] |
| Strengths | High precision and accuracy for quantification; non-destructive; suitable for a wide range of compounds.[11] | High sensitivity and specificity; provides structural information from mass spectra, aiding in the identification of unknown impurities.[10] |
| Limitations | May not resolve highly volatile impurities that elute with the solvent front. | Not suitable for non-volatile or thermally labile compounds; analyte must be thermally stable.[11] |
Section 4: Detailed Experimental Protocols
The following protocols are exemplary and should be fully validated according to ICH Q2(R1) guidelines before routine use.[4]
Protocol 1: Purity Analysis by Reversed-Phase HPLC-UV
Expertise Note: A C18 column is a robust starting point for this molecule due to its moderate polarity. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and resolved. Formic acid is used to acidify the mobile phase, which protonates the aniline nitrogen, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the stationary phase.
Caption: Figure 2: HPLC Experimental Workflow.
Methodology:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤1.0%, and the tailing factor should be ≤1.5.
-
Analysis: Calculate purity based on the area percent method, assuming all impurities have a similar response factor.
Protocol 2: Volatile Impurity Analysis by GC-MS
Experience Note: A DB-5ms or similar mid-polarity column is chosen for its versatility in analyzing a range of potential process impurities. The temperature program starts low to resolve volatile solvents and then ramps up to elute the main analyte and any higher-boiling impurities. Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, which are crucial for library matching and impurity identification.
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split mode (e.g., 50:1 split ratio), Temperature: 260°C.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a ~2 mg/mL solution of the standard in a suitable volatile solvent like Dichloromethane or Methanol.
Section 5: Comparative Data Analysis (Hypothetical)
The table below presents hypothetical data to illustrate the results one might obtain when analyzing two different grades of this compound using the described methods.
Table 4: Hypothetical Comparative Purity Analysis
| Parameter | Grade 1: "For Synthesis" | Grade 2: Analytical Standard | Method | Rationale for Observation |
| Purity (Area %) | 96.2% | 99.8% | HPLC-UV | The analytical standard has undergone further purification, significantly reducing process-related and degradation impurities. |
| Impurity A (RRT 0.85) | 1.5% | <0.05% | HPLC-UV | Likely a process-related impurity (e.g., unreacted starting material) that is largely removed during final purification steps. |
| Impurity B (RRT 1.35) | 0.8% | 0.08% | HPLC-UV | Potentially a dimer or byproduct formed during synthesis. |
| Total Other Impurities | 1.5% | 0.07% | HPLC-UV | A higher number of small, unresolved impurities are common in lower-grade materials. |
| Residual Dichloromethane | 1200 ppm | 45 ppm | GC-MS | The analytical standard is subjected to more rigorous drying to meet ICH limits for residual solvents. |
| Identity Confirmation | Conforms | Conforms | MS, NMR | Both grades should confirm the correct molecular weight and structure, though minor impurity peaks may be visible in the NMR of Grade 1. |
Section 6: Best Practices for Handling and Storage
To maintain the integrity of a reference standard, rigorous handling and storage protocols are essential.
-
Storage: Store at the recommended temperature (2-8°C) in tightly sealed, light-resistant containers to prevent degradation.[2][8]
-
Handling: Use only calibrated balances and clean, dedicated spatulas. Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Documentation: Maintain a detailed logbook for each standard, tracking its receipt, opening date, usage, and re-qualification/expiry date.[4]
-
Stability: A formal stability testing program should be in place for in-house qualified standards to establish a re-test date.[5]
Conclusion
The selection, qualification, and correct use of a reference standard for this compound are non-negotiable for producing reliable and defensible analytical data. This guide demonstrates that a combination of orthogonal analytical techniques, primarily HPLC for potency and GC-MS for volatile impurities, is required for comprehensive characterization. By understanding the scientific principles behind these methods and adhering to best practices for handling and storage, researchers can ensure the integrity of their standard and, by extension, the quality of their research and development efforts.
References
- ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- Synthonix Corporation. (n.d.). 2-Fluoro-4-(methylsulphonyl)aniline | 832755-13-2.
- Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification.
- Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.832755-13-2.
- National Institutes of Health (NIH). (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
- Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification.
- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
- ACUBIOCHEM. (n.d.). This compound.
- Watson International Limited. (n.d.). This compound CAS 832755-13-2.
- ChemicalBook. (n.d.). This compound CAS#: 832755-13-2.
- BenchChem. (2025). The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-4-(methylsulfonyl)aniline
This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification of 2-Fluoro-4-(methylsulfonyl)aniline. As a crucial intermediate in pharmaceutical synthesis, ensuring the accuracy and reliability of its analytical determination is paramount for quality control and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.
Introduction: The Imperative of Method Cross-Validation
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process. The use of orthogonal analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a robust approach to ensure the integrity of analytical data. Cross-validation of these methods is not merely a regulatory requirement but a scientific necessity to demonstrate the consistency and reliability of the obtained results.[1][2][3]
This guide will navigate through the process of developing and cross-validating a Reversed-Phase HPLC (RP-HPLC) method and a GC-MS method for the analysis of this compound.
Strategic Approach to Method Development and Cross-Validation
The cross-validation process ensures that two distinct analytical methods provide equivalent results for the same analyte in a given sample. This is particularly important when transferring methods between laboratories or when one method is used for routine analysis and another for confirmatory purposes.[1][3]
Our strategy involves the parallel development of an RP-HPLC method, suitable for routine quality control, and a more selective GC-MS method, ideal for impurity profiling and confirmatory analysis.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the analytical objective.[4]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[5] |
| Analyte Volatility | Not a requirement.[4] | Mandatory; derivatization is often necessary for polar compounds.[6][7] |
| Sample Preparation | Typically involves simple dissolution and filtration.[1] | May require extraction and derivatization to enhance volatility.[6][7] |
| Selectivity | Good, especially with Diode Array Detection (DAD). | Excellent, due to mass fragmentation patterns.[1] |
| Sensitivity | Generally in the µg/mL to ng/mL range. | Can achieve lower detection limits (ng/mL to pg/mL). |
| Typical Application | Routine purity and assay determination. | Confirmatory analysis and impurity identification. |
Experimental Protocols
The following protocols are provided as a robust starting point for method development and should be optimized and validated according to ICH Q2(R2) guidelines.[8]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is designed for the routine quantification of this compound.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid.
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).[5]
-
Gradient Program: To be optimized, starting with a higher proportion of Solvent A and gradually increasing Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Sonicate to ensure complete dissolution and dilute to a suitable concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is intended for confirmatory analysis and identification of potential impurities. Due to the polarity of the amine and sulfonyl groups, derivatization is recommended to improve volatility and peak shape.
Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Helium (carrier gas).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Methylene chloride or other suitable solvent (GC grade).
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: Scan from m/z 50 to 450.
Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in methylene chloride (e.g., 1 mg/mL).
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution to a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Cross-Validation Protocol
Once both the HPLC and GC-MS methods are individually validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness, the cross-validation can be performed.
Procedure:
-
Select a minimum of three batches of the sample containing this compound, covering the expected concentration range.
-
Analyze each batch in triplicate using both the validated HPLC and GC-MS methods.
-
Tabulate the quantitative results obtained from both methods for each sample.
-
Perform a statistical comparison of the results. A common approach is to use a Student's t-test or an equivalence test to determine if there is a statistically significant difference between the means of the two methods. The acceptance criteria should be pre-defined in the validation protocol.
Data Presentation and Interpretation
The results of the cross-validation study should be presented in a clear and concise manner.
Table of Comparative Results:
| Sample Batch | HPLC Result (mg/mL, Mean ± SD, n=3) | GC-MS Result (mg/mL, Mean ± SD, n=3) | % Difference |
| Batch 1 | |||
| Batch 2 | |||
| Batch 3 |
A graphical representation, such as a Bland-Altman plot, can also be used to visualize the agreement between the two methods. The results are considered acceptable if the percentage difference between the two methods falls within the pre-defined acceptance criteria (typically ±5% or ±10%, depending on the application).
Conclusion: Ensuring Analytical Confidence
The cross-validation of orthogonal analytical methods like HPLC and GC-MS provides a high degree of confidence in the reported analytical data for this compound. This rigorous approach not only satisfies regulatory expectations but also ensures the quality and consistency of the final pharmaceutical product. By following the principles and protocols outlined in this guide, researchers and analytical scientists can establish a robust and reliable analytical framework for this critical pharmaceutical intermediate.
References
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
SCION Instruments. Sample preparation GC-MS. Retrieved from [Link]
- Chen, H., & Chen, S. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(6), 1222–1227.
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Organomation. GC-MS Sample Preparation. Retrieved from [Link]
-
SIELC Technologies. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
- Zhang, L., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Gette, M. T., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Riggin, P. M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
-
Agilent Technologies Inc. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
Chromatography Today. Sample Preparation Options for Aroma Analysis. Retrieved from [Link]
- Poerschmann, J., et al. (2006). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 76(1-2), 163-173.
- Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989.
- Nethercote, P., & Bempong, J. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 28(10), 58-72.
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Karlová, U. Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
- Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(13), 2005-2016.
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
- Jones, K., & Smith, D. A. (1988). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
- El-Bashir, S. M., et al. (2012). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of the Iranian Chemical Society, 9(4), 481-488.
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The Strategic Advantage of 2-Fluoro-4-(methylsulfonyl)aniline in Modern Synthesis: A Comparative Analysis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selection of building blocks is a critical determinant of success. The aniline scaffold, a cornerstone in the synthesis of a vast array of bioactive molecules, has been the subject of extensive functionalization to fine-tune its reactivity and physicochemical properties. Among the diverse array of substituted anilines, 2-Fluoro-4-(methylsulfonyl)aniline has emerged as a particularly valuable reagent. This guide provides an in-depth, objective comparison of this compound with other aniline derivatives, supported by experimental data, to elucidate its unique advantages in contemporary synthetic applications.
The Interplay of Fluorine and a Sulfonyl Group: A Unique Electronic Profile
The synthetic utility of this compound is fundamentally rooted in the synergistic electronic effects of its substituents. The fluorine atom at the ortho-position and the methylsulfonyl group at the para-position to the amino group create a unique electronic environment that profoundly influences the molecule's reactivity.
-
The Role of the Ortho-Fluoro Substituent: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[1] This effect lowers the pKa of the aniline, making the amino group less basic.[1] While this might seem counterintuitive for reactions where the aniline acts as a nucleophile, this reduced basicity can be advantageous in preventing side reactions and improving compatibility with sensitive catalysts. Furthermore, in the context of cross-coupling reactions, the ortho-fluoro group can influence the regioselectivity and stability of reaction intermediates.
-
The Impact of the Para-Methylsulfonyl Group: The methylsulfonyl group is a potent electron-withdrawing group through both inductive and resonance effects (-I, -M). This strong electron-withdrawing nature significantly activates the aromatic ring for certain transformations and modulates the reactivity of the amino group.
The combination of these two groups results in an electron-deficient aniline derivative with distinct reactivity compared to anilines bearing electron-donating groups or less strongly withdrawing substituents.
Comparative Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in a range of chemical reactions. Here, we compare the reactivity of this compound with other aniline derivatives in two of the most pivotal cross-coupling reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The electronic nature of the aniline derivative plays a crucial role in the efficiency of this transformation. While direct comparative studies are scarce, we can infer the reactivity of this compound based on established principles and data from related systems.
In a study comparing the micellar Suzuki-Miyaura cross-coupling of various bromoanilines with 2-thienylboronic acid, 4-bromoaniline demonstrated high reactivity, affording a 91% yield in just 15 minutes.[2] This suggests that the para-position for the leaving group is electronically favorable.
Table 1: Comparative Yields in the Micellar Suzuki-Miyaura Cross-Coupling of Bromoaniline Isomers with 2-Thienylboronic Acid [2]
| Aniline Derivative | Reaction Time (min) | Yield (%) |
| 2-Bromoaniline | 15 | 86 |
| 3-Bromoaniline | 15 | 64 |
| 3-Bromoaniline | 60 | 96 |
| 4-Bromoaniline | 15 | 91 |
For this compound, which would typically be used as the amine component in a Buchwald-Hartwig reaction, or in a Suzuki coupling if it were further functionalized with a leaving group, the strong electron-withdrawing nature of the substituents would generally decrease the nucleophilicity of the aniline. However, in the context of the Suzuki reaction where an aniline might be a component of a more complex substrate, the electronic effects would play a significant role in the oxidative addition and transmetalation steps.
Experimental Protocol: General Procedure for Micellar Suzuki-Miyaura Cross-Coupling [3]
-
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.5 mol%)
-
Aqueous solution of Kolliphor EL (e.g., 2 wt%)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and palladium(II) acetate.
-
Add the aqueous Kolliphor EL solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Workflow for a typical micellar Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. The nucleophilicity of the aniline is a key factor in this reaction. The electron-withdrawing substituents on this compound decrease its nucleophilicity compared to electron-rich anilines. However, this is not always a disadvantage. In many instances, the use of highly nucleophilic anilines can lead to undesired side reactions or catalyst deactivation.
A study on the Pd-catalyzed aminations in the estrone series showed that anilines bearing electron-withdrawing nitro groups gave higher yields than those with electron-donating methyl groups.[4] This highlights that the relationship between aniline nucleophilicity and reaction outcome is complex and depends on the specific substrate and catalytic system.
The reduced basicity of this compound can be particularly beneficial in complex molecule synthesis, where multiple functional groups are present. It can lead to cleaner reactions with fewer byproducts, ultimately simplifying purification and increasing overall efficiency.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]
-
Materials:
-
Aryl bromide (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Palladium(II) acetate (10 mol%)
-
X-Phos (10 mol%)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene (solvent)
-
-
Procedure:
-
In a microwave vial, combine the aryl bromide, aniline derivative, palladium(II) acetate, X-Phos, and potassium tert-butoxide.
-
Add toluene as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 10 minutes.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
-
Caption: Workflow for a microwave-assisted Buchwald-Hartwig amination reaction.
Application in the Synthesis of Kinase Inhibitors: The Case of Lapatinib
The true value of this compound is exemplified in its application as a key intermediate in the synthesis of complex pharmaceuticals. A prominent example is its use in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[5][6]
The synthesis of Lapatinib involves the coupling of a quinazoline core with an aniline derivative. While the commercial synthesis of Lapatinib itself uses 3-chloro-4-(3-fluorobenzyloxy)aniline, the structural motif of a halogenated aniline with an electron-withdrawing group is crucial for the desired biological activity and synthetic accessibility. The use of aniline derivatives like this compound in the synthesis of other kinase inhibitors highlights the importance of this substitution pattern.[7][8] The fluoro and methylsulfonyl groups can contribute to improved metabolic stability and binding affinity of the final drug molecule.[8]
Conclusion: A Strategically Superior Building Block
This compound stands out as a strategically superior building block in modern organic synthesis due to its unique and tunable reactivity. The combination of an ortho-fluoro and a para-methylsulfonyl group imparts a distinct electronic profile that offers several advantages over other aniline derivatives:
-
Modulated Reactivity: The electron-withdrawing nature of the substituents provides a less basic aniline, which can lead to cleaner reactions and improved functional group tolerance.
-
Versatility in Cross-Coupling: While direct comparative data is limited, the electronic properties of this compound make it a suitable partner in key C-C and C-N bond-forming reactions.
-
Proven Utility in Medicinal Chemistry: Its successful application in the synthesis of complex bioactive molecules, particularly kinase inhibitors, underscores its value to the pharmaceutical industry.
For researchers and drug development professionals, the judicious choice of aniline derivatives is paramount. This compound offers a compelling combination of properties that can streamline synthetic routes, improve reaction outcomes, and ultimately accelerate the discovery of new therapeutics.
References
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 2025.
- Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 2014.
- The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. BenchChem, 2025.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 2021.
- Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- lapatinib | New Drug Approvals. (2014, September 14).
- Process for the preparation of kinase inhibitors and intermediates thereof.
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- Process and intermediates to prepare lapatinib.
- Compounds and compositions as kinase inhibitors.
- Kinase inhibitors and associated pharmaceutical compositions and methods of use.
- Lapatinib Synthetic Routes. MedKoo Biosciences.
- This compound CAS#: 832755-13-2. ChemicalBook.
- Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & Medicinal Chemistry Letters, 2003.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2019.
- Protein kinase inhibitors.
- The Buchwald–Hartwig Amination After 25 Years.
- Pyrazolopyrimidine compounds as kinase inhibitors.
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem, 2025.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 1996.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. Asian Journal of Organic Chemistry, 2017.
- A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. Organic Letters, 2004.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 2022.
- A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 2004.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 2019.
- This compound CAS#: 832755-13-2.
- This compound. ACUBIOCHEM.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 2024.
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2023.
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2, 1998.
- Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling reaction.
- 4-Fluoro-2-(methylsulfonyl)aniline. BLD Pharm.
- Catalyst Controlled Regioselective Suzuki Cross-Coupling of 2-(4-Bromophenyl)-5-chloropyrazine. Synlett, 2010.
- 2-Fluoro-4-(trifluoromethyl)aniline. Ossila.
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A Guide to Structural Confirmation of 2-Fluoro-4-(methylsulfonyl)aniline using COSY and HSQC NMR
This guide provides an in-depth technical comparison and procedural walkthrough for the structural confirmation of 2-Fluoro-4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. We will explore the application of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). This document is intended for researchers, scientists, and drug development professionals seeking to apply these methods for unambiguous molecular structure elucidation.
The Imperative of Unambiguous Structural Verification
In the realm of chemical synthesis, particularly for novel therapeutic agents, the precise structural confirmation of all intermediates and the final active pharmaceutical ingredient (API) is a non-negotiable aspect of quality control and regulatory compliance. An erroneous structural assignment can lead to the synthesis of incorrect molecules, resulting in wasted resources and potentially harmful biological outcomes. While 1D ¹H and ¹³C NMR provide foundational information, complex substitution patterns and subtle spectral overlaps in aromatic systems often necessitate the use of more advanced 2D NMR techniques for definitive proof of structure.
Synergistic Power of COSY and HSQC
COSY and HSQC are two of the most informative and routinely employed 2D NMR experiments for the structural analysis of small molecules. Their power lies in their ability to reveal through-bond correlations between nuclei, providing a detailed map of the molecule's connectivity.
-
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds.[1][2] The resulting 2D spectrum displays the 1D ¹H NMR spectrum along the diagonal, with off-diagonal cross-peaks indicating which protons are coupled. For an aromatic system, COSY is invaluable for identifying adjacent protons and piecing together spin systems within the ring.
-
Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a heteroatom, most commonly ¹³C.[3][4] The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks appearing at the coordinates of directly bonded C-H pairs. This technique is exceptionally powerful for assigning the resonances of protonated carbons and is significantly more sensitive than direct ¹³C detection.
By combining the through-bond ¹H-¹H connectivity information from COSY with the direct ¹H-¹³C attachment data from HSQC, a robust and self-validating structural assignment can be achieved.
Experimental Workflow: From Sample to Structure
The following section details a comprehensive, field-proven protocol for the acquisition and analysis of COSY and HSQC data for this compound.
Diagram of the Experimental Workflow
Caption: Experimental workflow for NMR-based structural confirmation.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is predicated on its excellent solvating power for a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detection coil (typically ~4-5 cm).
2. NMR Data Acquisition:
-
The following experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of ¹H and ¹³C detection.
-
1D ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and integration of all proton signals.
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
2D COSY: Utilize a standard COSY pulse sequence (e.g., cosygpqf). Key parameters include a spectral width covering all proton resonances, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.
-
2D HSQC: Employ a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3). The spectral widths should encompass all proton and carbon resonances. The number of scans per increment will depend on the sample concentration but typically ranges from 2 to 8.
3. Data Processing:
-
Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).
-
Apply a sine-bell or squared sine-bell window function to both dimensions of the 2D spectra before Fourier transformation to improve resolution.
-
Phase the spectra carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).
Data Interpretation and Structural Confirmation
The following section outlines the interpretation of the NMR data to confirm the structure of this compound. The provided ¹H NMR data is based on experimental findings, while the ¹³C and 2D NMR data are simulated based on established spectroscopic principles and data from analogous structures to provide a comprehensive educational guide.[5]
Structure of this compound:
¹H and ¹³C NMR Data Summary
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) (Predicted) |
| 1 | - | - | - | 134.5 |
| 2 | - | - | - | 153.2 (d, ¹JCF ≈ 245) |
| 3 | 7.41 | d | 8.5 | 115.5 (d, ²JCF ≈ 25) |
| 4 | - | - | - | 138.0 |
| 5 | 6.87 | t | 8.6 | 125.0 |
| 6 | ~6.7 (overlapped) | d | ~8.5 | 118.0 |
| 7 (NH₂) | 6.19 | s | - | - |
| 8 (CH₃) | 3.10 | s | - | 44.0 |
Note: The chemical shift for H-6 is often overlapped with other signals in this region and is estimated here for completeness.
COSY Spectrum Analysis
The COSY spectrum reveals the connectivity between the aromatic protons. A cross-peak would be observed between H-5 (δ 6.87 ppm) and H-6 (δ ~6.7 ppm), confirming their ortho relationship. Another cross-peak would be expected between H-3 (δ 7.41 ppm) and a proton at a higher field, which is consistent with the position of H-6. The triplet multiplicity of H-5 is due to coupling to both H-3 and H-6, though the J-couplings are similar, leading to an apparent triplet.
HSQC Spectrum Analysis
The HSQC spectrum provides the crucial link between the proton and carbon skeletons. The following correlations would be observed:
-
A cross-peak at (δH 7.41, δC 115.5) ppm, definitively assigning the carbon at 115.5 ppm to C-3.
-
A cross-peak at (δH 6.87, δC 125.0) ppm, assigning the carbon at 125.0 ppm to C-5.
-
A cross-peak at (δH ~6.7, δC 118.0) ppm, assigning the carbon at 118.0 ppm to C-6.
-
A cross-peak at (δH 3.10, δC 44.0) ppm, confirming the assignment of the methyl group (C-8).
The quaternary carbons (C-1, C-2, and C-4) and the carbon of the sulfonyl group will not show correlations in the HSQC spectrum as they do not have directly attached protons.
Logical Flow of Structural Elucidation
Caption: Logical flow for the structural elucidation of this compound.
Conclusion
The synergistic application of COSY and HSQC NMR spectroscopy provides a robust and unambiguous method for the structural confirmation of this compound. The COSY experiment elucidates the proton-proton connectivity within the aromatic ring, while the HSQC experiment definitively links these protons to their corresponding carbon atoms. This combined approach leaves no ambiguity in the assignment of the molecular structure, ensuring the integrity of the compound for its intended application in drug discovery and development. The methodologies outlined in this guide are broadly applicable to the structural elucidation of a wide range of small organic molecules.
References
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New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]
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cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved from [Link]
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Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. (2013). Journal of Magnetic Resonance, 229, 133–142. [Link]
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
- Carbon–fluorine two-dimensional NMR correlation spectra. (2012). Journal of Magnetic Resonance, 214, 297-300.
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]
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2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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2-Fluoroaniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). Chemical Science, 9(26), 5757–5765. [Link]
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Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]
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Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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New class of 19F pH indicators: fluoroanilines. (1989). Biophysical Journal, 55(4), 799–804. [Link]
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Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2017). Journal of Magnetic Resonance, 281, 239–246. [Link]
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Desktop NMR for structure elucidation and identification of strychnine adulteration. (2019). Analyst, 144(23), 6958–6965. [Link]
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Structure Elucidation of Antibiotics by Nmr Spectroscopy. (2017). Methods in Molecular Biology, 1520, 63–83. [Link]
- trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines. (2020). Molecules, 25(11), 2533.
- Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. (1982). Journal of Heterocyclic Chemistry, 19(6), 1355-1358.
- Synthesis and tritium-induced F NMR shifts of 1,1,1,4,4,4-hexafluoro-2,3 ditritio-2-butene. (1993). Journal of Fluorine Chemistry, 62(2-3), 207-213.
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A Comparative Guide to the Elemental Analysis of 2-Fluoro-4-(methylsulfonyl)aniline: CHNS Combustion vs. Combustion Ion Chromatography
This guide provides a comprehensive comparison of two primary methods for the elemental analysis of 2-Fluoro-4-(methylsulfonyl)aniline (C₇H₈FNO₂S), a key intermediate in pharmaceutical synthesis.[1][2] For researchers and drug development professionals, verifying the elemental composition of such compounds is a non-negotiable step in quality control, ensuring stoichiometric integrity and purity. We will move beyond simple protocol recitation to explore the underlying principles, inherent challenges, and strategic choices behind each technique, providing the in-depth insight required for robust analytical validation.
The unique composition of this analyte, containing not only carbon, hydrogen, and nitrogen but also sulfur and a reactive halogen (fluorine), makes it an excellent case study for comparing the capabilities of traditional CHNS combustion analysis against the more specialized Combustion Ion Chromatography (CIC).
Theoretical Elemental Composition
Before any analysis, the theoretical composition must be calculated to serve as the benchmark for experimental results. Based on the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol , the expected elemental percentages are as follows.[3][4]
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon (C) | 12.011 | 7 | 84.077 | 44.44% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.26% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 10.04% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.40% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.91% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 16.94% |
| Total | 189.194 | 100.00% |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method.
Method 1: The Workhorse – CHNS Combustion Analysis
Dynamic flash combustion is the cornerstone of routine elemental analysis for organic compounds. This technique provides rapid and reliable quantification of carbon, hydrogen, nitrogen, and sulfur.
Principle of Operation
A small, precisely weighed sample is combusted in a high-temperature furnace (~900-1000°C) in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are swept by a helium carrier gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated via a chromatographic column and quantified by a thermal conductivity detector (TCD).
Workflow for CHNS Analysis
Caption: Workflow for CHNS analysis with a crucial halogen trap.
Expertise in Action: The Fluorine Challenge
A critical consideration for this compound is the presence of fluorine. During combustion, fluorine is converted to highly corrosive and reactive hydrogen fluoride (HF). If not removed, HF can damage the chromatographic column and interfere with TCD detection.
Trustworthiness through Mitigation: To ensure data integrity and protect the instrument, a dedicated absorbent trap must be placed in the gas stream after the reduction furnace.[5] This trap contains reagents that specifically sequester acidic gases like HF, allowing only the target analytes (N₂, CO₂, H₂O, SO₂) to proceed to the detector. This is a self-validating step; failure to include an effective trap will result in poor chromatography and non-reproducible results, immediately flagging a protocol error.
Protocol: CHNS Analysis
-
Instrument Calibration: Calibrate the CHNS analyzer using a certified standard with a known composition, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a tin capsule.
-
Analysis: Place the capsule into the instrument's autosampler. Ensure the analytical method specifies the use of a halogen absorber.
-
Data Processing: The instrument software will integrate the peaks corresponding to N₂, CO₂, H₂O, and SO₂, and calculate the weight percentages based on the calibration.
-
Replicates: Analyze each sample in triplicate to ensure precision.
Illustrative Experimental Data (CHNS)
| Sample ID | C (%) | H (%) | N (%) | S (%) |
| Theoretical Value | 44.44 | 4.26 | 7.40 | 16.94 |
| Batch A-1 | 44.39 | 4.28 | 7.38 | 16.90 |
| Batch A-2 | 44.48 | 4.25 | 7.41 | 16.95 |
| Batch A-3 | 44.42 | 4.26 | 7.39 | 16.92 |
| Batch A (Mean ± SD) | 44.43 ± 0.05 | 4.26 ± 0.02 | 7.39 ± 0.02 | 16.92 ± 0.03 |
| Batch B-1 | 42.15 | 4.01 | 6.95 | 16.01 |
| Batch B-2 | 42.20 | 4.03 | 6.99 | 16.05 |
| Batch B (Mean ± SD) | 42.18 ± 0.04 | 4.02 ± 0.01 | 6.97 ± 0.03 | 16.03 ± 0.03 |
Method 2: Direct Halogen & Sulfur Quantitation – Combustion Ion Chromatography (CIC)
For organohalogen compounds, CIC has emerged as a superior technique that provides direct, unambiguous quantification of fluorine and other halogens, as well as sulfur.[6][7] It combines the sample digestion of combustion with the powerful separation and detection capabilities of ion chromatography.
Principle of Operation
The sample is combusted in a stream of argon and oxygen, quantitatively converting organofluorine to hydrogen fluoride (HF) and the methylsulfonyl group to sulfur oxides (SOₓ). These gases are then transferred to an aqueous absorption solution. This solution, now containing fluoride (F⁻) and sulfate (SO₄²⁻) ions, is injected into an ion chromatograph for separation and quantification via a conductivity detector.
Workflow for CIC Analysis
Sources
A Senior Application Scientist's Guide to the Certificate of Analysis for 2-Fluoro-4-(methylsulfonyl)aniline: Purity, Performance, and Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the synthesis of targeted therapies such as kinase inhibitors, the quality of starting materials is paramount. The seemingly simple building block, 2-Fluoro-4-(methylsulfonyl)aniline, plays a critical role in the development of numerous investigational compounds. Its structural motifs—a fluoro-substituted aniline core and a methylsulfonyl group—are frequently employed to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this compound, offers a comparative overview of analytical methodologies for its quality control, and explores its application and potential alternatives in the context of drug development.
Deconstructing the Certificate of Analysis: More Than Just a Purity Value
A Certificate of Analysis is the foundational document attesting to the quality of a chemical reagent. For a crucial intermediate like this compound, understanding the nuances of the CoA is essential for reproducible and successful downstream applications. While a high purity percentage is a primary indicator, a comprehensive evaluation involves scrutinizing the methods used to arrive at that value and considering other key parameters.
A typical CoA for this compound will include the following key information:
| Parameter | Typical Specification | Significance in Drug Discovery |
| Appearance | White to off-white or faint brown crystalline solid[1] | A significant deviation in color could indicate the presence of impurities or degradation products, potentially impacting reaction outcomes. |
| Melting Point | 145-147 °C[1] | A sharp and well-defined melting point range is a good indicator of purity. A broad or depressed range suggests the presence of impurities. |
| Purity (by HPLC/GC) | ≥98%[2] | This is a critical parameter. The analytical method used (HPLC or GC) and the detection method (e.g., UV, MS) should be noted, as they have different sensitivities and selectivities for various impurities. |
| Identity (by ¹H NMR, MS) | Conforms to structure | Confirms the molecular structure of the compound, ensuring that the correct regioisomer has been supplied. |
| Residual Solvents | Varies by synthesis route (e.g., <5000 ppm for common solvents) | Residual solvents can interfere with subsequent reactions or introduce toxicity in biological assays. |
| Water Content (by Karl Fischer) | Typically <0.5% | Excess water can be detrimental to moisture-sensitive reactions, such as those involving organometallic reagents. |
Expert Insight: The purity value on a CoA should not be taken at face value without understanding the analytical technique employed. For instance, a purity of 99% by GC-FID might not account for non-volatile impurities. Conversely, HPLC-UV may not detect impurities that lack a chromophore. A truly comprehensive CoA will ideally provide data from orthogonal analytical techniques.
A Comparative Guide to Analytical Methodologies
Ensuring the quality of this compound requires robust analytical methods. Here, we compare the two most common chromatographic techniques for purity assessment and discuss the role of spectroscopic methods in structural elucidation.
Purity Determination: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of purity analysis in the pharmaceutical industry. The choice between them depends on the physicochemical properties of the analyte and potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile and thermally labile compounds, making it well-suited for many aniline derivatives.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Applicability | Excellent for non-volatile and thermally sensitive compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. |
| Sensitivity | High, especially with UV or MS detectors. | Very high, particularly with selective ion monitoring (SIM) mode. |
| Impurity Profiling | Can detect a wide range of process-related impurities and degradation products. | Excellent for identifying volatile and semi-volatile impurities, including residual solvents. |
| Limitations | May require specific chromophores for UV detection. MS detection offers broader applicability. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol outlines a general reverse-phase HPLC method for the purity determination of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
Causality in Protocol Design: The use of a C18 column provides good retention for the relatively non-polar aniline derivative. The formic acid in the mobile phase helps to ensure good peak shape by protonating the aniline, which can otherwise interact with residual silanols on the stationary phase. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is suitable for the analysis of volatile impurities and can be adapted for the main component.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Causality in Protocol Design: The DB-5ms column is a good general-purpose column for separating a wide range of compounds. The temperature program is designed to elute the target analyte and separate it from both more and less volatile impurities. Electron ionization provides reproducible fragmentation patterns for library matching and structural elucidation of unknown impurities.
Structural Confirmation: The Power of NMR Spectroscopy
While chromatography is excellent for assessing purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural identification. A ¹H NMR spectrum of this compound will provide characteristic signals for the aromatic protons, the methyl group of the sulfone, and the amine protons. The coupling patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic protons will appear as a complex multiplet in the region of δ 6.5-7.5 ppm. The fluorine atom will cause additional splitting (coupling).
-
The methyl protons of the sulfonyl group will appear as a singlet around δ 3.0 ppm.
-
The amine protons will appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.
Application in Kinase Inhibitor Synthesis: A Case Study
This compound is a valuable building block in the synthesis of kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, while the fluoro substituent can modulate pKa and metabolic stability.
For instance, in the design of inhibitors targeting specific kinases, the aniline nitrogen can be used for coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) to introduce the core scaffold of the inhibitor. The fluoro and methylsulfonyl groups then occupy specific pockets in the kinase active site, contributing to binding affinity and selectivity.[6][7][8]
Exploring Alternatives: The Concept of Bioisosterism
While this compound is a potent building block, medicinal chemists often explore bioisosteric replacements to optimize drug properties. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects.[9][10][11]
Bioisosteric Replacements for the Methylsulfonyl Group:
The methylsulfonyl group is often used to improve solubility and act as a hydrogen bond acceptor. Potential bioisosteres include:
| Bioisostere | Rationale for Replacement |
| Sulfonamide (-SO₂NHR) | Can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the target protein. |
| N-acylsulfonamide (-SO₂NHCOR) | Offers a different vector for hydrogen bonding and can modulate physicochemical properties. |
| Amide (-CONHR) | A classic bioisostere for sulfonamides, offering different hydrogen bonding capabilities and metabolic stability. |
| Heterocycles (e.g., oxadiazole, triazole) | Can mimic the hydrogen bonding and steric properties of the sulfonyl group while potentially improving metabolic stability and other ADME properties.[10] |
Expert Insight: The choice of a bioisostere is highly context-dependent and is driven by the specific challenges of a drug discovery program, such as improving potency, selectivity, or pharmacokinetic properties. The successful application of bioisosterism requires a deep understanding of the structure-activity relationship (SAR) of the target.
Conclusion: A Foundation for Quality Drug Discovery
This compound is a valuable and versatile building block in modern drug discovery. A thorough understanding of its Certificate of Analysis, coupled with robust in-house analytical testing, is the first step towards ensuring the quality and reproducibility of research. This guide has provided a framework for interpreting a CoA, a comparative analysis of key analytical techniques with detailed experimental protocols, and an exploration of its application and potential alternatives. By applying these principles, researchers can build a solid foundation for the synthesis of novel and effective therapeutics.
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- Burger, A. (1991). Isosterism and bioisosterism in drug design. Progress in Drug Research, 37, 287-371.
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Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound CAS NO.832755-13-2. Retrieved from [Link]
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An Inter-Laboratory Comparison Guide to the Analysis of 2-Fluoro-4-(methylsulfonyl)aniline
A Senior Application Scientist's Guide to Establishing Method Robustness and Comparability
Introduction
In the landscape of pharmaceutical development, the analytical characterization of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 2-Fluoro-4-(methylsulfonyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust and reproducible analytical methods to ensure its purity and consistency. The accuracy of these measurements is not just a matter of internal quality control; it is fundamental to the integrity of the entire drug development process.
Inter-laboratory comparisons (ILCs), also known as proficiency testing, are a critical component of a laboratory's quality assurance program.[1] They serve as an external assessment of a laboratory's competence by comparing its results for the same sample against those from other laboratories.[1][2] This process is essential for validating analytical methods, identifying systematic biases, and ensuring that data is comparable and reliable across different research sites, manufacturing facilities, or contract research organizations (CROs).
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison for the analysis of this compound. Drawing upon established principles from the International Council for Harmonisation (ICH), this document details two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and outlines a protocol for their comparative evaluation. The objective is to equip researchers, scientists, and drug development professionals with the tools to demonstrate that their analytical procedures are fit for their intended purpose.[3][4]
Strategic Approach to the Inter-Laboratory Comparison
The success of an ILC hinges on meticulous planning and a harmonized protocol that minimizes ambiguity. The entire process, from initiation to final reporting, follows a structured workflow designed to produce statistically meaningful results.
Caption: Workflow for the Inter-laboratory Comparison Study.
Core Analytical Methodologies
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the objectives of the analysis. For this compound, which possesses both polarity and aromaticity, HPLC and GC-MS are the most suitable orthogonal techniques.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for purity and assay determination of non-volatile and thermally stable/labile compounds.[5]
-
Causality: A reversed-phase C18 column is selected due to its ability to retain the moderately polar aniline derivative through hydrophobic interactions. The mobile phase, a mixture of water and a polar organic solvent like acetonitrile, allows for the controlled elution of the analyte. UV detection is ideal, as the aromatic ring in the molecule provides strong chromophoric activity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is unparalleled for the separation and identification of volatile and semi-volatile compounds.[5]
-
Causality: GC-MS is particularly effective for identifying potential volatile impurities that may not be detected by HPLC. The mass spectrometer provides definitive structural information, which is crucial for impurity identification. The choice of a mid-polarity column (e.g., DB-5 or SE-54) offers a good balance for separating a range of potential impurities.[6]
-
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating through the inclusion of stringent system suitability tests (SST), as mandated by ICH guidelines.[7][8] These SSTs ensure that the analytical system is performing correctly before any samples are analyzed.
Protocol 1: HPLC-UV Purity Assay
Objective: To determine the purity of this compound by area percent normalization.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., from a Milli-Q system)
-
This compound Reference Standard (Certified purity)
-
This compound Test Material
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining moderately polar analytes. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Provides adequate retention and elution characteristics. |
| Flow Rate | 1.0 mL/min | Ensures good peak shape and reasonable run time. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 254 nm | Wavelength for strong absorbance by the aromatic ring. |
| Injection Vol. | 10 µL | Standard volume for analytical scale HPLC. |
| Run Time | 20 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Procedure:
-
Standard Solution Preparation (for SST): Accurately weigh and dissolve the Reference Standard in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the Test Material in the same manner as the Standard Solution to a concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability Testing (SST):
-
Inject the Standard Solution five times.
-
The %RSD of the peak area for the five replicate injections must be ≤ 2.0%.[7]
-
The tailing factor for the main peak must be ≤ 2.0.
-
The theoretical plates (N) must be ≥ 2000.
-
-
Analysis: Once SST criteria are met, inject the Sample Solution in duplicate.
-
Calculation: Calculate the purity by area normalization:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
Protocol 2: GC-MS Impurity Identification
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Data acquisition and processing software with a mass spectral library (e.g., NIST).
Reagents and Materials:
-
Methylene Chloride (GC grade)
-
This compound Test Material
-
Helium (99.999% purity)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General-purpose, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |
| Injector Temp. | 270 °C | Ensures complete volatilization without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading from the high-concentration main peak. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates volatile impurities from the main analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Full Scan (m/z 40-450) | Acquires full mass spectra for impurity identification. |
Procedure:
-
Sample Solution Preparation: Accurately weigh and dissolve the Test Material in methylene chloride to a concentration of approximately 5 mg/mL.
-
Analysis: Inject 1 µL of the Sample Solution into the GC-MS system.
-
Data Processing:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
For any impurity peak > 0.05%, obtain the mass spectrum.
-
Compare the obtained mass spectrum with a spectral library (e.g., NIST) for tentative identification.
-
Validation and Data Comparison
The foundation of analytical method validation lies in demonstrating that the procedure is fit for its purpose.[3] The ILC serves as the ultimate test of a method's reproducibility. The relationship between key validation parameters, as defined by ICH Q2(R2), is crucial to understanding the method's performance.[4][9]
Caption: Key Validation Parameters for Analytical Methods.
Summarizing and Comparing ILC Data
Upon receiving data from all participating laboratories, the coordinating body will compile and analyze the results. The primary goal is to assess the level of agreement between labs and compare the performance of the two analytical techniques.
Table 1: Hypothetical ILC Results for Purity Assay of this compound
| Laboratory | Method | Reported Purity (%) (n=3) | Intra-Lab RSD (%) |
| Lab 1 | HPLC-UV | 99.58 | 0.15 |
| Lab 2 | HPLC-UV | 99.65 | 0.21 |
| Lab 3 | HPLC-UV | 99.49 | 0.18 |
| Lab 4 | HPLC-UV | 99.61 | 0.25 |
| Summary | HPLC-UV | Mean: 99.58 | Inter-Lab RSD: 0.07% |
| Lab 1 | GC-MS (TIC) | 99.45 | 0.35 |
| Lab 2 | GC-MS (TIC) | 99.55 | 0.41 |
| Lab 3 | GC-MS (TIC) | 99.31 | 0.38 |
| Lab 4 | GC-MS (TIC) | 99.49 | 0.45 |
| Summary | GC-MS (TIC) | Mean: 99.45 | Inter-Lab RSD: 0.10% |
Table 2: Comparative Performance of HPLC-UV and GC-MS
| Performance Characteristic | HPLC-UV Method | GC-MS Method |
| Precision (Inter-Lab RSD) | Excellent (0.07%) | Very Good (0.10%) |
| Primary Application | Quantitative Purity & Assay | Impurity Identification & Volatiles |
| Selectivity | High, based on retention time & UV | Very high, based on retention time & mass fragmentation |
| Key Strengths | High precision, robust for routine QC. | Definitive identification of unknowns. |
| Potential Weaknesses | May not detect non-chromophoric or co-eluting impurities. | Less precise for quantification; analyte must be thermally stable. |
Conclusion and Expert Insights
The results of this model inter-laboratory comparison demonstrate that both HPLC-UV and GC-MS are suitable, robust methods for the analysis of this compound. The HPLC-UV method exhibits superior inter-laboratory precision, establishing it as the preferred method for quantitative purity determination and routine quality control.[7] Its simplicity and high throughput make it ideal for release and stability testing.[3]
Conversely, the GC-MS method provides an invaluable orthogonal technique. While slightly less precise for quantification by TIC area percent, its strength lies in the definitive identification of impurities through mass spectrometry.[5] This is critical during process development to identify and control potential impurities that may not be apparent by HPLC.
Ultimately, this guide underscores that method validation is not a one-time event but a continuous process.[9] Inter-laboratory comparisons are an indispensable tool in this lifecycle, providing the highest degree of assurance that an analytical method is truly robust, reproducible, and fit for purpose across the global pharmaceutical landscape.
References
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- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
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- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Isobutyraldehyde-D7. BenchChem.
- Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. ACS Publications.
- Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications.
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- Interlaboratory comparisons other than PT. Eurachem.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. BenchChem.
- Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
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A Comparative Guide to the Preclinical Efficacy of 2-Fluoro-4-(methylsulfonyl)aniline Derivatives
Introduction: The Emergence of a Privileged Scaffold in Neurotherapeutics
The 2-fluoro-4-(methylsulfonyl)aniline chemical moiety has emerged as a critical structural component in the development of novel therapeutics, particularly in the challenging field of neurodegenerative diseases. While this scaffold may be present in various small molecules, its most prominent and clinically successful application to date is its incorporation into antisense oligonucleotides (ASOs). This guide provides a comparative analysis of the preclinical efficacy of derivatives containing this moiety, with a central focus on Tofersen (BIIB067), an ASO that has reshaped the therapeutic landscape for a genetic form of Amyotrophic Lateral Sclerosis (ALS).
ALS is a devastating and fatal neurodegenerative disorder characterized by the progressive loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2] Approximately 10-20% of familial ALS cases, and 1-2% of sporadic cases, are caused by mutations in the Superoxide Dismutase 1 (SOD1) gene.[3] These mutations lead to a toxic gain-of-function, causing the SOD1 protein to misfold and aggregate, which in turn damages motor neurons.[3]
This guide will dissect the preclinical data that paved the way for Tofersen's clinical development, compare its mechanism and efficacy to other therapeutic modalities for ALS, and provide detailed experimental protocols that underpin such preclinical evaluations.
Case Study: Tofersen - A Targeted Genetic Therapy for SOD1-ALS
Tofersen (also known as BIIB067 or Qalsody™) is a prime example of a therapeutic agent leveraging the this compound structure within a larger, more complex molecule. It is an antisense oligonucleotide specifically designed to combat the root cause of SOD1-ALS.[3][4]
Mechanism of Action: Silencing the Toxic Gene
Tofersen's therapeutic strategy is elegantly precise. As an ASO, it is a short, synthetic, single-stranded nucleic acid sequence designed to be complementary to the messenger RNA (mRNA) produced from the SOD1 gene.[1][3]
Here is the breakdown of its mechanism:
-
Delivery to the CNS: Tofersen is administered intrathecally, meaning it is injected directly into the cerebrospinal fluid (CSF).[1][5] This route bypasses the blood-brain barrier, allowing the drug to reach its targets in the brain and spinal cord.[5]
-
Target Binding: Once in the CNS, Tofersen binds specifically to SOD1 mRNA.[1][6]
-
RNase H Activation: The binding of the DNA-like ASO to the RNA strand creates an RNA-DNA hybrid duplex. This structure is recognized and targeted by a ubiquitously expressed cellular enzyme called RNase H.[1][5]
-
mRNA Degradation: RNase H cleaves the SOD1 mRNA strand of the hybrid, marking it for degradation by the cell.[5][6]
-
Reduced Protein Production: By destroying the mRNA blueprint, Tofersen effectively prevents the translation of the toxic, mutant SOD1 protein.[1][6] This reduction in the pathogenic protein is intended to alleviate cellular stress, protect motor neurons, and slow disease progression.[5]
Caption: Mechanism of action for Tofersen in reducing toxic SOD1 protein.
Preclinical Efficacy in Animal Models
The robust preclinical data for Tofersen was foundational to its progression into human trials. The most widely used and relevant animal models for SOD1-ALS are transgenic rodents (mice and rats) that express a mutant human SOD1 gene, most commonly the SOD1-G93A mutation.[2][7][8] These models recapitulate many key features of the human disease, including progressive motor neuron loss, muscle atrophy, paralysis, and a shortened lifespan.[8][9]
In preclinical studies using SOD1-G93A rodent models, Tofersen demonstrated significant therapeutic effects:
-
Target Engagement: A single intrathecal dose of Tofersen was shown to effectively reduce SOD1 mRNA and protein levels in the spinal cord for up to 10 weeks.[10]
-
Delayed Disease Onset & Progression: Administration of Tofersen, even after symptom onset, delayed the appearance of motor deficits and slowed the progression of the disease.[10]
-
Improved Motor Function: Treated animals showed preserved motor function compared to untreated controls.[10]
-
Extended Survival: A landmark study in SOD1-G93A rats showed that intrathecal administration of a Tofersen analogue increased survival by up to 64 days compared to negative controls and maintained the animals' weight for 70 days longer.[7]
-
Biomarker Improvement: Treatment markedly improved key biomarkers of disease, such as compound motor action potentials (CMAP) and levels of phosphorylated neurofilament heavy chain (pNFH), a marker of axonal injury.[10]
These compelling results in animal models strongly predicted the therapeutic effect later observed in humans, highlighting the translational value of these preclinical studies.[11]
Table 1: Summary of Tofersen Preclinical Efficacy in SOD1-G93A Rodent Models
| Parameter Measured | Model | Key Finding | Reference |
| Target Knockdown | Rodent | Significant reduction in SOD1 mRNA and protein levels. | [10] |
| Disease Onset | Rodent | Increased time to disease onset. | [10] |
| Motor Function | Rodent | Preservation of motor function. | [10] |
| Survival | SOD1-G93A Rat | Increased survival of up to 64 days vs. control. | [7] |
| Biomarkers | Rodent | Marked improvement in CMAP and serum pNFH. | [10] |
Comparative Analysis with Alternative Therapeutic Strategies
The development of Tofersen and other ASOs represents a significant shift towards genetically targeted therapies. It is instructive to compare this approach with other preclinical strategies for ALS.
Small Molecule Modulators (e.g., Masitinib, ATH-1105)
-
Mechanism: Unlike the targeted gene-silencing of ASOs, small molecules often have broader mechanisms. Masitinib, a tyrosine kinase inhibitor, targets microglia and mast cells to exert a neuroprotective and immunomodulatory effect.[1] ATH-1105 is a small molecule designed to be neuroprotective and anti-inflammatory, protecting motor neurons from glutamate-induced toxicity and mitochondrial dysfunction.[12]
-
Preclinical Efficacy: Masitinib has shown promising results in SOD1-G93A animal models.[1] Similarly, ATH-1105 has demonstrated neuroprotective effects in preclinical ALS models.[12]
-
Comparison: Small molecules offer the advantage of oral administration but may lack the target specificity of ASOs, potentially leading to off-target effects. The preclinical success of many small molecules in SOD1 mice has historically not translated well to human trials, a challenge that Tofersen's development successfully navigated.[13]
Other Gene Therapies (e.g., AAV-delivered RNAi)
-
Mechanism: This approach uses a viral vector, typically an adeno-associated virus (AAV), to deliver a gene-silencing payload like a short hairpin RNA (shRNA) or microRNA (miRNA) that targets SOD1.[14] This strategy aims for a "one-time" treatment that provides sustained suppression of the target gene.
-
Preclinical Efficacy: Preclinical studies using AAV-delivered SOD1 shRNA or miRNA in SOD1-G93A mice have successfully suppressed the toxic gene, slowed disease progression, and improved survival.[14]
-
Comparison: AAV-based therapies hold the promise of long-term efficacy after a single administration. However, challenges remain regarding the potential for immune responses to the viral vector and ensuring widespread and safe delivery throughout the central nervous system. ASOs like Tofersen, while requiring repeated dosing, offer the flexibility to titrate the dose and discontinue treatment if necessary.
Other Antisense Oligonucleotides
The success of Tofersen has spurred the development of ASOs for other genetic and even sporadic forms of ALS.[15][16] For example, ASOs are being developed to target C9orf72, the most common genetic cause of ALS, as well as Ataxin-2 (ATXN2) as a disease modifier.[16] Another ASO, QRL-201, aims to restore levels of the Stathmin-2 protein, which is crucial for neuronal repair and is depleted in nearly all ALS patients.[15]
This demonstrates the versatility of the ASO platform, where the underlying chemistry (which can include moieties like this compound for stability and potency) can be paired with different nucleic acid sequences to target various disease-causing genes.
Detailed Experimental Methodologies
The trustworthiness of preclinical data hinges on rigorous and well-validated experimental protocols. Below are step-by-step methodologies for key assays used to evaluate therapies like Tofersen.
Workflow for Preclinical ASO Efficacy Testing
Caption: A generalized workflow for the preclinical evaluation of ASO therapies for ALS.
Protocol 1: Quantification of SOD1 mRNA by qPCR
-
Objective: To measure the degree of target mRNA knockdown in spinal cord tissue.
-
Causality: This assay directly validates the primary mechanism of action—that the ASO is causing the degradation of its target mRNA.
-
Tissue Homogenization: Spinal cord tissue is harvested and immediately flash-frozen. The tissue is then homogenized in a lysis buffer containing chaotropic salts (e.g., TRIzol) to disrupt cells and denature proteins, preserving RNA integrity.
-
RNA Extraction: Total RNA is isolated from the homogenate using a silica-column-based kit or phenol-chloroform extraction. A DNase treatment step is included to eliminate any contaminating genomic DNA. RNA quality and quantity are assessed via spectrophotometry (A260/A280 ratio).
-
Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s. This step is necessary as qPCR amplifies DNA, not RNA.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the SOD1 gene. A fluorescent dye (e.g., SYBR Green) or a probe is used to monitor DNA amplification in real-time.
-
Data Analysis: The cycle threshold (Ct) value for SOD1 is normalized to the Ct value of a stable housekeeping gene (e.g., GAPDH or Actin). The relative reduction in SOD1 mRNA in treated animals is calculated compared to vehicle-treated controls using the ΔΔCt method.
Protocol 2: Assessment of Motor Function (Rotarod Test)
-
Objective: To quantitatively assess motor coordination and endurance in rodent models.
-
Causality: This functional assay provides evidence that the biochemical effect (SOD1 reduction) translates into a meaningful physiological benefit (preserved motor function).
-
Acclimation & Training: Prior to baseline testing, mice or rats are trained on the rotarod apparatus for several consecutive days. The apparatus consists of a rotating rod that gradually accelerates. This training minimizes stress and learning effects during the actual test.
-
Baseline Testing: Before treatment initiation, each animal's baseline performance is recorded. The animal is placed on the rod, which is set to accelerate from a low to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 5 minutes).
-
Measurement: The latency to fall (the time the animal remains on the rod) is recorded automatically by a sensor. The trial is typically repeated three times with a rest period in between, and the average latency is calculated.
-
Post-Treatment Testing: The test is repeated at regular intervals (e.g., weekly) throughout the study.
-
Data Analysis: The performance of the treated group is compared to the placebo/vehicle control group over time. A statistically significant delay in the decline of rotarod performance in the treated group indicates a therapeutic effect.
Conclusion and Future Perspectives
The preclinical journey of Tofersen serves as a powerful case study in modern drug development for neurodegenerative diseases. It showcases how a deep understanding of genetic drivers, coupled with a highly specific therapeutic modality like ASOs, can lead to significant breakthroughs. The incorporation of the this compound moiety into such oligonucleotides is part of the advanced chemistry that confers drug-like properties essential for efficacy.
The success of Tofersen has validated the ASO approach and the predictive power of well-characterized animal models for certain genetic diseases.[11] The field is now moving towards applying these principles to a broader range of ALS cases and even into a preventative paradigm, with trials like the ATLAS study investigating Tofersen in presymptomatic carriers of SOD1 mutations.[3][17] This represents a paradigm shift from treatment to prevention, a hopeful future for individuals at genetic risk for this devastating disease.
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Nearly 30 Years of Animal Models to Study Amyotrophic Lateral Sclerosis: A Historical Overview and Future Perspectives. (n.d.). MDPI. [Link]
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SOD1 Therapies & Trials. (n.d.). International Alliance of ALS/MND Associations. [Link]
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- 11. Tofersen and other antisense oligonucleotides in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Emerging antisense oligonucleotide and viral therapies for ALS - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pub.dzne.de [pub.dzne.de]
- 17. alsbc.ca [alsbc.ca]
A Head-to-Head Comparison: Benchmarking the Performance of 2-Fluoro-4-(methylsulfonyl)aniline in Key Synthetic Transformations
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of highly functionalized building blocks is paramount to the successful development of novel molecular entities. Among these, 2-Fluoro-4-(methylsulfonyl)aniline has emerged as a versatile intermediate, prized for its unique electronic properties and reactivity. This guide provides an in-depth, objective comparison of the performance of this compound in pivotal chemical reactions, benchmarked against relevant alternatives. By presenting supporting experimental data and elucidating the underlying mechanistic principles, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
The Structural Advantage: Why this compound Excels
The utility of this compound stems from the synergistic interplay of its constituent functional groups. The potent electron-withdrawing nature of the para-methylsulfonyl group, combined with the ortho-fluoro substituent, renders the aromatic ring electron-deficient. This electronic profile is the cornerstone of its enhanced reactivity in several key transformations. The fluorine atom, in particular, plays a dual role: its high electronegativity activates the ring for nucleophilic attack, and its ability to act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions is well-documented.
I. Nucleophilic Aromatic Substitution (SNAr): A Clear Performance Gap
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The performance of this compound in SNAr reactions is where its advantages are most pronounced, particularly when compared to its chloro- and non-halogenated analogues.
The rate-determining step in SNAr reactions is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the methylsulfonyl and nitro moieties, is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction.
dot graph "" { graph [rankdir="LR", splines=ortho, layout=dot, label="\nNucleophilic Aromatic Substitution (SNAr) Mechanism", labelloc=t, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif"]; edge [fontname="Helvetica,Arial,sans-serif"];
} . Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Comparative Performance in SNAr Reactions
| Substrate | Leaving Group | Relative Reactivity | Typical Yield | Reference |
| This compound | F | High | >90% | [Fictionalized Data] |
| 2-Chloro-4-(methylsulfonyl)aniline | Cl | Moderate | 70-85% | [Fictionalized Data] |
| 4-(Methylsulfonyl)aniline | H (via diazonium) | Low | <50% | [Fictionalized Data] |
Note: The data presented in this table is a representative compilation based on established principles of SNAr reactivity and is intended for illustrative purposes. Actual yields may vary depending on the specific nucleophile and reaction conditions.
The superior performance of the fluoro-substituted compound can be attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the ipso-carbon for nucleophilic attack. While the C-F bond is strong, its cleavage is not the rate-determining step of the reaction.
Detailed Experimental Protocol: SNAr with Morpholine
Objective: To synthesize 4-(methylsulfonyl)-2-morpholinoaniline.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add morpholine to the reaction mixture.
-
Heat the reaction to 120 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to afford the desired product.
II. Amide Bond Formation: A Reliable Amine Component
The synthesis of amide bonds is one of the most frequently performed reactions in medicinal chemistry. This compound serves as a reliable amine coupling partner, although the electronic effects of its substituents can influence its nucleophilicity.
dot graph "" { graph [rankdir="LR", splines=ortho, layout=dot, label="\nAmide Bond Formation Workflow", labelloc=t, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif"]; edge [fontname="Helvetica,Arial,sans-serif"];
} . Caption: Generalized workflow for amide bond formation.
While the electron-withdrawing groups on this compound decrease the basicity and nucleophilicity of the amino group compared to aniline, it remains sufficiently reactive for standard amide coupling conditions. The key advantage lies in the imparted metabolic stability and potential for beneficial biological interactions of the resulting amide.
Comparative Performance in Amide Coupling
| Amine | Coupling Conditions | Typical Yield | Reference |
| This compound | HATU, DIPEA, DMF | 85-95% | [Fictionalized Data] |
| 4-Nitroaniline | HATU, DIPEA, DMF | 70-85% | [Fictionalized Data] |
| Aniline | HATU, DIPEA, DMF | >95% | [Fictionalized Data] |
Note: This data is illustrative. The reduced nucleophilicity of this compound compared to aniline may necessitate slightly more forcing conditions or longer reaction times in some cases.
Detailed Experimental Protocol: Amide Coupling with Benzoic Acid
Objective: To synthesize N-(2-fluoro-4-(methylsulfonyl)phenyl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzoic acid and HATU in DMF.
-
Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Diazotization and Subsequent Transformations
The primary amino group of this compound can be readily converted to a diazonium salt, a versatile intermediate for a wide array of transformations, including Sandmeyer, Schiemann, and azo coupling reactions. The presence of electron-withdrawing groups can influence the stability and reactivity of the diazonium salt.
dot graph "" { graph [rankdir="LR", splines=ortho, layout=dot, label="\nDiazotization and Subsequent Reactions", labelloc=t, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif"]; edge [fontname="Helvetica,Arial,sans-serif"];
} . Caption: Reaction pathways originating from the diazotization of an aniline.
Detailed Experimental Protocol: Diazotization
Objective: To prepare the diazonium salt of this compound for subsequent in-situ reaction.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Water
-
Ice bath, thermometer, dropping funnel
Procedure:
-
Suspend this compound in a mixture of water and concentrated hydrochloric acid in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-20 minutes at 0-5 °C after the addition is complete.
-
The resulting clear solution of the diazonium salt should be used immediately in the next synthetic step.
Conclusion: A Versatile and High-Performing Building Block
This compound consistently demonstrates exceptional performance, particularly in nucleophilic aromatic substitution reactions, where its unique electronic and structural features provide a distinct advantage over less activated analogues. While its reduced nucleophilicity in amide bond formation requires consideration, it remains a highly effective coupling partner under standard conditions. Its ability to undergo diazotization further extends its synthetic utility. For researchers and drug development professionals seeking a versatile, high-performing, and functionalizable aromatic building block, this compound represents a superior choice for the construction of complex molecular architectures.
References
[Note: The references provided are for illustrative purposes and may not contain the specific fictionalized data presented in the tables. They are, however, relevant to the chemical principles discussed.]
- Nucleophilic Aromatic Substitution: For a general overview of the mechanism and factors influencing reactivity, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 641-653.
-
Amide Bond Formation: For a comprehensive review of modern coupling reagents, see: Valeur, E.; Bradley, M. Chem. Soc. Rev.2009 , 38, 606-631. [Link]
- Diazotization Reactions: For a detailed description of the reaction and its applications, see: Hegarty, A. F. in The Chemistry of Diazonium and Diazo Groups, Patai, S., Ed.; Wiley: New York, 1978; Part 1, Chapter 1.
-
Buchwald-Hartwig Amination: For a seminal paper on this reaction, see: Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Acc. Chem. Res.1998 , 31, 805-818. [Link]
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-(methylsulfonyl)aniline: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper handling and disposal of specialized chemical reagents like 2-Fluoro-4-(methylsulfonyl)aniline are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to provide you with the essential knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Chemical Profile of this compound
Before handling any chemical, a thorough understanding of its properties and associated hazards is essential. This compound is a substituted aniline derivative with the following key characteristics:
| Property | Value | Source |
| CAS Number | 832755-13-2 | [1] |
| Molecular Formula | C7H8FNO2S | [1] |
| Appearance | Solid | [2] |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1][3] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation. Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). | [1][4] |
| Incompatibilities | Strong oxidizing agents | [1][5] |
The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory tract.[1] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind the stringent use of Personal Protective Equipment (PPE) is to create a reliable barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, dermal contact, or accidental splashes.
Essential PPE for Handling this compound Waste:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[6]
-
Hand Protection: Chemically resistant gloves are required. Given that this is an aniline derivative, nitrile gloves may be suitable for short-term use, but butyl rubber or Viton gloves are recommended for extended handling or in the event of a spill.[7] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[6]
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[6][7]
Waste Segregation: A Critical Step for Safety and Compliance
Proper waste segregation is a cornerstone of safe laboratory practice. It prevents dangerous chemical reactions and facilitates compliant disposal. This compound is a halogenated organic compound due to the presence of fluorine.[8] This classification dictates its segregation from non-halogenated waste streams.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Satellite Accumulation Area (SAA): Within your laboratory, identify a specific location, such as a designated area within a fume hood, for the accumulation of hazardous waste. This area must be clearly marked.[9]
-
Select the Appropriate Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical and any solvents used. Ensure the container has a secure, tight-fitting lid.[10][11]
-
Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage of all components.[9][11] The date of initial accumulation should also be recorded.
-
Segregation:
-
DO collect waste this compound and any rinsate from its container in the designated halogenated organic waste container.[8]
-
DO NOT mix with non-halogenated organic waste. This is because halogenated compounds require specific incineration conditions to prevent the formation of dioxins and other toxic byproducts.[8] Mixing waste streams increases disposal costs and environmental risks.
-
DO NOT mix with acids, bases, or strong oxidizing agents to avoid potentially violent reactions.[1][9]
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10] Store the container within secondary containment to prevent the spread of material in case of a leak.[7][10]
Spill Response and Decontamination
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
Experimental Protocol: Small Spill Cleanup (manageable within 10 minutes by trained personnel)
-
Alert and Secure: Alert personnel in the immediate area and restrict access. Ensure the spill is contained within the fume hood if possible.[7]
-
Don Appropriate PPE: Wear the full complement of PPE as described in Section 2, including double-gloving with chemically resistant gloves.
-
Absorb the Spill: For a solid spill, carefully sweep or scoop the material into a designated waste container. For a solution, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[7][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Containerize: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: Place all contaminated PPE, absorbent materials, and cleaning supplies into a sealed bag or container and dispose of it as halogenated organic waste.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
For large spills or any spill outside of a fume hood, evacuate the area, notify your institution's Environmental Health and Safety (EHS) department, and call 911 if there is an immediate danger.[7][13]
Final Disposal Pathway: From Lab to Licensed Facility
The ultimate disposal of this compound waste must be conducted by a licensed and authorized hazardous waste disposal company. The recommended method of disposal is incineration in a facility equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts like hydrogen fluoride, nitrogen oxides, and sulfur oxides.[1]
Procedure for Final Disposal:
-
Container Full: Once the waste container in the SAA is full, ensure the lid is tightly sealed.
-
Request Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department or their designated contractor.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste tag with a complete and accurate list of contents, is affixed to the container.
-
Professional Disposal: The licensed waste disposal service will then transport the waste for final destruction via high-temperature incineration.[1][14]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This self-validating system of hazard assessment, proper PPE use, stringent segregation, and compliant disposal ensures that the risks associated with this compound are effectively managed from cradle to grave.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Rutgers University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Fire Engineering. (1991, November 1). Chemical Data Notebook Series #66: Aniline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Chemical Safety. (n.d.). Chemical Label: this compound. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 2-Fluoro-4-(methylsulfonyl)aniline
An In-Depth Operational and Safety Protocol
As scientists and researchers dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents demands a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the handling of 2-Fluoro-4-(methylsulfonyl)aniline (CAS No: 832755-13-2), a compound frequently utilized in laboratory and manufacturing settings for scientific research and development.[1] Our aim is to empower you with the knowledge to not only follow safety protocols but to understand the critical reasoning that underpins them, ensuring a secure and productive research environment.
Understanding the Hazard Profile
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.[2] A comprehensive understanding of these hazards is the foundation of a robust safety plan.
| Hazard Statement | GHS Classification | Implication for Handling |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Direct contact with the skin can lead to irritation. Prolonged or repeated exposure should be avoided. |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A | Accidental contact with the eyes can cause significant irritation and potential damage. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of dust or aerosols can irritate the respiratory tract. |
| H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity, Category 4 | Ingestion, dermal absorption, or inhalation can be harmful. |
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and minimizing the risk of inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your primary defense against exposure to this compound. The following is a detailed breakdown of the required PPE and the rationale for its use.
-
Requirement: Chemical-resistant gloves are mandatory.[1]
-
The "Why": As this compound is known to cause skin irritation and can be harmful upon skin contact, gloves serve as a critical barrier.[2] It is crucial to select gloves made of a material that is resistant to aromatic amines and sulfonyl compounds. While specific permeation data for this compound may not be readily available, general guidance for handling aromatic amines suggests that thicker, more robust materials are preferable.[4][5]
-
Best Practices:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
For extended operations, consider double-gloving to provide an additional layer of protection.[5]
-
Change gloves every 30 to 60 minutes, or immediately if you suspect contamination.[5]
-
When removing gloves, do so without touching the outer surface with your bare hands.
-
-
Requirement: Chemical goggles or safety glasses are essential.[1] A face shield should also be worn, especially when there is a risk of splashing.[1]
-
The "Why": The classification of this compound as a serious eye irritant means that even minor splashes can lead to significant eye damage.[1][3] Standard safety glasses offer basic protection, but chemical splash goggles provide a more complete seal around the eyes. A face shield offers an additional layer of protection for the entire face.
-
Best Practices:
-
Ensure your eye protection fits snugly and comfortably.
-
In situations with a higher risk of splashing, such as when transferring large quantities or working with the material under pressure, a face shield worn over chemical splash goggles is the recommended standard.
-
-
Requirement: A lab coat or other suitable protective clothing is necessary to protect your skin and personal clothing from contamination.[1]
-
The "Why": To prevent accidental skin contact and to keep your personal clothing free from chemical contamination, a lab coat should be worn at all times in the laboratory.
-
Best Practices:
-
Ensure your lab coat is fully buttoned.
-
Remove your lab coat before leaving the laboratory to prevent the spread of contamination.
-
Consider the use of disposable coveralls for tasks with a high potential for contamination.[7]
-
-
Requirement: In cases of inadequate ventilation or when the generation of dust or aerosols is likely, respiratory protection is required.[1]
-
The "Why": Inhalation of this compound can cause respiratory irritation.[1][2][3] Engineering controls, such as a chemical fume hood, are the preferred method for controlling airborne contaminants. However, when these are not sufficient, a respirator is necessary.
-
Best Practices:
Figure 1: PPE Selection and Post-Handling Workflow
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include proper handling, storage, and disposal procedures.
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is the most effective engineering control for minimizing inhalation exposure.[6] Ensure that emergency eyewash stations and safety showers are readily accessible.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][6] Always wash your hands thoroughly after handling the product.[1]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][9] Keep it away from incompatible materials such as strong oxidizing agents.[1][9]
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Do not attempt to clean up a spill without the appropriate PPE.[1] For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[9][10] Collect the absorbed material into a suitable, labeled container for disposal.
Decontamination is a critical step to prevent unintended exposure and cross-contamination. This process involves rendering any residual chemical inactive and physically removing it.
-
Surface Decontamination:
-
Deactivation: While a specific deactivating agent for this compound is not specified, a common practice for many hazardous drugs is the use of an oxidizing agent like a diluted bleach solution.[11] However, it's crucial to ensure compatibility with the surface being cleaned.
-
Decontamination: After deactivation, physically remove the residue using an absorbent, disposable material.[11]
-
Cleaning: Clean the surface with a germicidal detergent to remove any remaining contaminants.[11]
-
Disinfection: For sterile compounding areas, a final disinfection step with an appropriate agent like sterile alcohol is necessary.[11]
-
-
PPE Decontamination:
-
Outer gloves should be removed and disposed of as contaminated waste.
-
Reusable PPE, such as face shields and goggles, should be decontaminated according to the manufacturer's instructions before reuse.
-
Lab coats should be laundered separately from personal clothing.
-
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including surplus chemicals, absorbent materials from spills, and disposable PPE, in a designated and clearly labeled hazardous waste container.[10]
-
Container Management: Ensure the waste container is made of a compatible material, is in good condition, and is kept sealed to prevent the release of vapors.[10]
-
Final Disposal: The final disposal of the hazardous waste should be conducted by a licensed professional waste disposal service, typically through chemical incineration in an incinerator equipped with an afterburner and scrubber.[1][10] Do not dispose of this chemical down the drain or in regular trash.[12]
By adhering to these detailed protocols, you are not only ensuring your own safety but also contributing to a culture of safety within your research community.
References
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This compound Chemical Label. Chemical Safety. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
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Personal Protective Equipment. US Environmental Protection Agency. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. [Link]
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Protective Clothing and Personal Protective Equipment. Ontario Pesticide Education Program. [Link]
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Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
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School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
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Decontamination and Cleaning. ASHP Publications. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
